2,5-Dibromoterephthalic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dibromoterephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2O4/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTICWRXMKBOSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)C(=O)O)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065600 | |
| Record name | 1,4-Benzenedicarboxylic acid, 2,5-dibromo- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13731-82-3 | |
| Record name | 2,5-Dibromo-1,4-benzenedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13731-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,5-Dibromoterephthalic acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dibromoterephthalic acid | |
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| Record name | 1,4-Benzenedicarboxylic acid, 2,5-dibromo- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Benzenedicarboxylic acid, 2,5-dibromo- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dibromoterephthalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.895 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,5-DIBROMOTEREPHTHALIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63JN659KM5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,5-Dibromoterephthalic Acid from Terephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,5-dibromoterephthalic acid, a crucial intermediate in the development of flame retardants and various specialty polymers.[1][2] The primary focus of this document is the direct bromination of terephthalic acid, a common and effective synthetic route.
Reaction Overview
The synthesis of this compound from terephthalic acid is an electrophilic aromatic substitution reaction. The process involves the direct bromination of the terephthalic acid molecule in the presence of a strong acid solvent and a halogen carrier catalyst. The strong acid activates the bromine, making it a more potent electrophile, while the catalyst facilitates the substitution onto the aromatic ring.
Experimental Protocols
Several methods for the synthesis of this compound have been reported, primarily in patent literature. The two main approaches detailed below utilize either oleum (B3057394) (fuming sulfuric acid) or chlorosulfonic acid as the reaction medium.
Method 1: Bromination in Oleum
This protocol is adapted from a patented process and offers a robust method for the synthesis.[3]
Materials:
-
Terephthalic acid
-
Oleum (e.g., 25%, 40%, or 50%)
-
Bromine
-
Iodine (catalyst)
-
Methanol (B129727) (for esterification and purification, optional)
-
Sodium carbonate solution (for purification)
-
Dilute hydrochloric acid (for precipitation)
Procedure:
-
In a suitable reaction vessel, dissolve terephthalic acid and a catalytic amount of iodine in oleum with stirring at 20-25°C.[3]
-
Gradually add bromine to the solution over a period of 30 minutes, maintaining the temperature between 20-25°C by cooling if necessary.[3]
-
Slowly raise the temperature of the reaction mixture to 63-67°C over one hour.[3]
-
Maintain the mixture at this temperature and continue stirring for 20 hours.[3]
-
After the reaction is complete, cool the mixture and pour it onto ice to precipitate the crude product.
-
Filter the precipitate, wash it with water to remove any remaining acid, and dry.
-
Purification (optional but recommended):
-
The crude product can be purified by dissolving it in a dilute sodium carbonate solution, filtering to remove insoluble impurities, and then re-precipitating the purified acid by adding dilute hydrochloric acid.[3]
-
Alternatively, the crude acid can be esterified with methanol and sulfuric acid to form dimethyl 2,5-dibromoterephthalate. This ester can be purified by recrystallization from ethanol (B145695) and then hydrolyzed back to the pure acid.[3]
-
Method 2: Bromination in Chlorosulfonic Acid
This method, also derived from patent literature, presents an alternative solvent system for the bromination.[1]
Materials:
-
Terephthalic acid
-
Chlorosulfonic acid or Fluorosulfonic acid
-
Sulfur trioxide
-
Bromine
-
Iodine (catalyst)
Procedure:
-
Prepare a solution of chlorosulfonic acid containing sulfur trioxide.
-
Add terephthalic acid to this solution.
-
In the presence of an iodine catalyst, react the terephthalic acid with bromine.[1]
-
The reaction is carried out at a temperature between 40°C and 80°C, with a preferred range of 40°C to 55°C.[1]
-
Upon completion of the reaction, the product can be recovered by either filtering the cooled bromination suspension or by distilling the chlorosulfonic acid solvent followed by hydrolysis of the resulting brominated terephthalic acid product.[1]
Quantitative Data Summary
The following table summarizes quantitative data from various reported syntheses of this compound.
| Parameter | Method 1 (Oleum) | Method 1 (Oleum, modified) | Method 1 (Oleum, modified) |
| Reactants | |||
| Terephthalic Acid | 100 parts | 60 parts | 50 parts |
| Oleum Strength | 50% | 50% | 50% |
| Oleum Amount | 800 parts | 400 parts | 400 parts |
| Bromine | 104 parts (2.15 atomic proportions) | 52 parts (2.15 atomic proportions) | 73 parts (3.0 atomic proportions) |
| Iodine | 2 parts | Not specified | 1 part |
| Reaction Conditions | |||
| Initial Temperature | 20-25°C | 20-25°C | 20-25°C |
| Reaction Temperature | 60-65°C | 63-67°C | 63-67°C |
| Reaction Time | 20 hours | 20 hours | 20 hours |
| Product Information | |||
| Crude Yield | 140 parts | 62 parts | 72 parts |
| Bromine Content (Crude) | 49% (Theory: 49.4%) | 45.8% | 50.5% |
| Melting Point of Dimethyl Ester | 128-130°C (crude), 138-140°C (recrystallized) | 143-146°C (recrystallized) | 139-145°C (recrystallized) |
Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis via the oleum method.
Product Characterization
The synthesized this compound can be characterized using various analytical techniques:
-
Melting Point: The reported melting point is in the range of 320-325°C.[4]
-
Spectroscopy:
-
¹H NMR: The purity of the product can be confirmed by ¹H NMR spectroscopy.
-
¹³C NMR, IR, and Mass Spectrometry: Can be used for further structural confirmation.
-
-
Elemental Analysis: To determine the bromine content and confirm the empirical formula (C₈H₄Br₂O₄).
Safety Considerations
-
Oleum and Chlorosulfonic Acid: These are highly corrosive and reactive substances. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield.
-
Bromine: Bromine is a toxic, corrosive, and volatile liquid. All manipulations should be performed in a fume hood.
-
Reaction Quenching: The addition of the reaction mixture to ice should be done slowly and cautiously, as the reaction is highly exothermic.
This guide provides a detailed framework for the synthesis of this compound. Researchers should always consult the original patent literature and adhere to strict safety protocols when carrying out these procedures.
References
An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dibromoterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dibromoterephthalic acid is a halogenated aromatic dicarboxylic acid. Its structure, featuring a benzene (B151609) ring substituted with two bromine atoms and two carboxylic acid groups at positions 1 and 4, makes it a valuable building block in various fields of chemical synthesis. It serves as a significant precursor in the manufacturing of flame-retardant polymers, high-performance polymers, and as a linker molecule in the synthesis of metal-organic frameworks (MOFs).[1] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and key synthetic pathways.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative overview of its key characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₄Br₂O₄ | [2][3] |
| Molecular Weight | 323.92 g/mol | [2][3] |
| IUPAC Name | 2,5-dibromobenzene-1,4-dicarboxylic acid | [2] |
| CAS Number | 13731-82-3 | [4] |
| Appearance | White to almost white crystalline powder | [5] |
| Melting Point | 320-325 °C | [5] |
| Boiling Point | 445.0 ± 45.0 °C (Predicted) | [5] |
| Solubility | Soluble in Methanol | [5] |
| pKa (Predicted) | 1.75 ± 0.10 | [5] |
| Density (Predicted) | 2.205 ± 0.06 g/cm³ | [5] |
Spectral Data
Detailed spectral analysis is crucial for the structural elucidation and purity assessment of this compound.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is available in public databases such as PubChem.[2] Based on its molecular structure, the spectrum is expected to show distinct signals for the carboxylic acid carbons (typically in the 165-185 ppm range), the bromine-substituted aromatic carbons, and the proton-bearing aromatic carbons.[6][7]
-
¹H NMR Spectroscopy: A publication on the synthesis of this compound mentions the use of ¹H NMR for purity determination.[8] The ¹H NMR spectrum of the purified compound would be expected to show a singlet for the two equivalent aromatic protons. The chemical shift of these protons would be influenced by the presence of the electron-withdrawing bromine and carboxylic acid groups.
-
FT-IR Spectroscopy: The FT-IR spectrum of a carboxylic acid like this compound is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.[9] A sharp and strong C=O stretching vibration for the carboxylic acid group is expected around 1700 cm⁻¹.[9] Additional peaks corresponding to C-Br, C-C, and C-H vibrations in the aromatic ring would also be present.
-
Mass Spectrometry: Predicted mass spectrometry data suggests the monoisotopic mass is 321.84763 Da.[2][10] In a mass spectrum, one would expect to see the molecular ion peak and characteristic fragmentation patterns, including the loss of CO₂ and bromine atoms. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would result in a distinctive M, M+2, and M+4 pattern for the molecular ion.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below.
Synthesis of this compound from 2,5-Dibromo-p-xylene
This protocol describes the oxidation of 2,5-dibromo-1,4-dimethylbenzene to yield this compound.[8]
Materials:
-
2,5-dibromo-1,4-dimethylbenzene
-
Cobalt acetate
-
Manganese acetate
-
Sodium bromide
-
97% Acetic acid solution
-
Pressurized reaction vessel with a gas dispersion stirrer
-
Air or oxygen source
Procedure:
-
Charge the reaction vessel with 2,5-dibromo-1,4-dimethylbenzene, cobalt acetate, manganese acetate, and sodium bromide in a 97% acetic acid solution.[8]
-
Stir the mixture at a constant rate using the gas dispersion stirrer to ensure optimal gas-liquid mixing.[8]
-
Heat the mixture to 150 °C and maintain this temperature for 2 hours.[8]
-
Increase the temperature to 180 °C and continue the reaction for 4 hours.[8]
-
Throughout the heating process, continuously vent air through the reaction mixture at a back pressure of 400 psig (2.76 MPa).[8]
-
After the reaction is complete, cool the reactor to 50 °C and release the pressure.[8]
-
Drain the product from the reactor. Rinse the reactor with acetic acid to collect any residual product.[8]
-
Collect the white solid product by diafiltration, wash with water, and dry under a vacuum.[8]
-
The purity of the resulting this compound can be confirmed by ¹H NMR.[8]
Melting Point Determination
The melting point is a key indicator of purity. A general protocol for its determination using a capillary method is as follows:
Materials:
-
Dry, powdered sample of this compound
-
Melting point capillary tube
-
Melting point apparatus or Thiele tube setup
-
Thermometer
Procedure:
-
Ensure the sample is completely dry and finely powdered.
-
Seal one end of a capillary tube by heating it in a flame.
-
Introduce a small amount of the powdered sample into the open end of the capillary tube, ensuring a packed column of 2-3 mm in height.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 20 °C below the expected melting point (320-325 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point. For a pure compound, this range should be narrow (0.5-2 °C).
pKa Determination by Potentiometric Titration
This protocol outlines a general method for determining the acid dissociation constant (pKa).
Materials:
-
This compound
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Deionized water (carbonate-free)
-
pH meter with a glass electrode
-
Burette
-
Magnetic stirrer and stir bar
Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. Gentle heating may be required, followed by cooling to room temperature.
-
Place the solution in a beaker with a magnetic stir bar and begin stirring gently.
-
Immerse the pH electrode in the solution and record the initial pH.
-
Titrate the solution by adding small, precise increments of the standardized NaOH solution from the burette.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence points (there will be two for a dicarboxylic acid).
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa₁ and pKa₂ values correspond to the pH at the half-equivalence points (i.e., at one-half the volume of NaOH required to reach the first and second equivalence points, respectively).
Logical and Experimental Workflows
The synthesis of this compound and its subsequent use as a precursor in the formation of other advanced materials can be visualized as a clear workflow. This is particularly relevant in the field of materials science, where it is a key component for creating porous crystalline structures.
Caption: Workflow of synthesis routes and applications of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C8H4Br2O4 | CID 83690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. compoundchem.com [compoundchem.com]
- 8. This compound | 13731-82-3 [chemicalbook.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. PubChemLite - this compound (C8H4Br2O4) [pubchemlite.lcsb.uni.lu]
A Comprehensive Technical Guide to 2,5-Dibromoterephthalic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 2,5-Dibromoterephthalic acid, a crucial building block in the fields of materials science and synthetic chemistry. This document covers its fundamental chemical identifiers, detailed physical and chemical properties, comprehensive experimental protocols for its synthesis, and its significant applications, particularly in the development of Metal-Organic Frameworks (MOFs).
Chemical Identity and Properties
This compound is a disubstituted aromatic dicarboxylic acid. Its rigid structure and the presence of reactive bromine and carboxylic acid functional groups make it a versatile precursor in various chemical syntheses.
IUPAC Name: 2,5-dibromobenzene-1,4-dicarboxylic acid[1][2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₄Br₂O₄ | [1][3] |
| Molecular Weight | 323.92 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 320-325 °C | |
| Boiling Point (Predicted) | 445.0 ± 45.0 °C | |
| Density (Predicted) | 2.205 ± 0.06 g/cm³ | |
| Solubility | Soluble in Methanol | |
| pKa (Predicted) | 1.75 ± 0.10 |
Spectroscopic Data
While raw spectral data is not provided in the search results, ¹H NMR is mentioned as a technique used to determine the purity of synthesized this compound, which was found to be 99% in one study.[4]
Experimental Protocols: Synthesis of this compound
Several methods for the synthesis of this compound have been reported, primarily involving the bromination of terephthalic acid or the oxidation of a substituted precursor.
Synthesis via Bromination of Terephthalic Acid
This method involves the direct bromination of terephthalic acid in the presence of oleum (B3057394) and a catalyst.
Experimental Protocol:
-
Dissolve 100 parts of terephthalic acid and 2 parts of iodine in 800 parts of 50% oleum with stirring at 20-25 °C.
-
Gradually add 104 parts of bromine over 30 minutes while maintaining the temperature.
-
Slowly raise the temperature to 63-67 °C over 1 hour.
-
Continue stirring at this temperature for an additional 20 hours.
-
After cooling, pour the reaction mixture onto ice.
-
Filter the precipitate, wash with water, and dry to obtain this compound.
A reported yield for this method is 140 parts, with a bromine content of 49% (theoretical 49.4%).[5]
Synthesis via Oxidation of 2,5-Dibromo-1,4-dimethylbenzene
This protocol describes the synthesis through the oxidation of 2,5-dibromo-1,4-dimethylbenzene.
Experimental Protocol:
-
Combine 2,5-dibromo-1,4-dimethylbenzene and NaBr in a 97% acetic acid solution.
-
Stir the mixture vigorously to ensure efficient gas mixing.
-
Heat the mixture to 150 °C and maintain for 2 hours.
-
Increase the temperature to 180 °C and continue the reaction for 4 hours, while continuously venting air at 400 psig.
-
After the reaction, release the pressure and cool the reactor to 50 °C.
-
Collect the product by draining the reactor and rinsing with acetic acid.
-
The solid product is then collected by diafiltration, washed with water, and dried under vacuum.
This method has a reported yield of 84% with a purity of 99% as determined by ¹H NMR.[4]
Applications in Materials Science
The primary application of this compound is as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). Its rigid structure and difunctional nature allow for the construction of porous, crystalline materials with high surface areas.
Role in Metal-Organic Framework (MOF) Synthesis
This compound serves as a building block that connects metal clusters to form extended, porous networks. The bromine atoms on the linker can also be a site for post-synthetic modification, allowing for the tuning of the MOF's properties for specific applications such as gas storage, separation, and catalysis.
Experimental Workflow: Synthesis of a MOF using this compound
Caption: Workflow for the solvothermal synthesis of a Metal-Organic Framework.
Logical Relationships in Synthesis
The synthesis of this compound can be followed by its conversion to other useful building blocks, such as 2,5-dihydroxyterephthalic acid, which is also a valuable linker for MOF synthesis.
Caption: Synthetic pathways involving this compound.
Conclusion
This compound is a key chemical intermediate with significant applications in materials science. The synthetic routes to this compound are well-established, offering good yields and high purity. Its primary role as an organic linker in the construction of MOFs highlights its importance in the development of advanced porous materials for various technological applications. This guide provides essential technical information for researchers and scientists working with this versatile compound.
References
The Solubility Profile of 2,5-Dibromoterephthalic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 2,5-Dibromoterephthalic acid in common laboratory solvents. Due to a notable scarcity of precise quantitative solubility data in publicly accessible literature, this document consolidates available qualitative information and extrapolates the expected solubility profile based on the compound's structural characteristics as an aromatic dicarboxylic acid. Furthermore, this guide presents detailed experimental protocols for both qualitative and quantitative solubility determination, enabling researchers to ascertain precise solubility parameters in their specific solvent systems. A generalized workflow for solubility assessment is also provided in a visual format to guide experimental design.
Introduction
This compound is a halogenated aromatic dicarboxylic acid with the molecular formula C₈H₄Br₂O₄. Its rigid structure and the presence of two carboxylic acid functional groups and two bromine atoms dictate its physical and chemical properties, including its solubility. The carboxylic acid moieties allow for hydrogen bonding and deprotonation in basic media, while the dibrominated benzene (B151609) ring provides a significant hydrophobic character. Understanding the solubility of this compound is critical for its application in organic synthesis, materials science, and pharmaceutical development, where it may serve as a key building block or intermediate. This guide addresses the current knowledge gap regarding its solubility and provides the necessary tools for its experimental determination.
Solubility Profile of this compound
Direct quantitative solubility data for this compound is limited. However, based on supplier information and the principles of chemical solubility ("like dissolves like"), a qualitative profile can be constructed. The presence of polar carboxylic acid groups suggests solubility in polar protic solvents, while the non-polar benzene ring suggests some affinity for non-polar or moderately polar aprotic solvents.
Table 1: Qualitative Solubility Data and Predicted Profile of this compound
| Solvent Class | Common Solvents | Reported/Predicted Solubility | Rationale |
| Polar Protic | Methanol (B129727) | Soluble[1][2] | The compound is reported to be soluble in methanol. The hydroxyl group of methanol can act as both a hydrogen bond donor and acceptor with the carboxylic acid groups. |
| Ethanol (B145695) | Predicted: Soluble | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding. | |
| Water | Predicted: Sparingly Soluble to Insoluble | While the carboxylic acid groups can hydrogen bond with water, the large, hydrophobic dibrominated aromatic ring likely limits aqueous solubility. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Predicted: Soluble | DMSO is a strong hydrogen bond acceptor and can effectively solvate the carboxylic acid protons. |
| N,N-Dimethylformamide (DMF) | Predicted: Soluble | Similar to DMSO, DMF is a highly polar solvent capable of solvating the molecule. | |
| Acetone | Predicted: Slightly Soluble | Acetone has a moderate polarity and can act as a hydrogen bond acceptor, but may be less effective than DMSO or DMF. | |
| Non-Polar | Hexane, Toluene | Predicted: Insoluble | The high polarity of the dicarboxylic acid functionality is expected to make it insoluble in non-polar hydrocarbon solvents. |
| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Predicted: Soluble | As a dicarboxylic acid, it will readily deprotonate in a basic solution to form a highly polar and water-soluble disodium (B8443419) salt.[3][4][5] |
| 5% Sodium Bicarbonate (NaHCO₃) | Predicted: Soluble | Sodium bicarbonate is a weaker base than NaOH but should be sufficient to deprotonate the carboxylic acid groups, indicating a strong organic acid.[4] |
Experimental Protocols for Solubility Determination
To obtain precise, quantitative data, the following experimental protocols can be employed.
Protocol 1: Gravimetric Method for Quantitative Solubility Determination
This classic and reliable method determines solubility by measuring the mass of solute dissolved in a known mass or volume of a saturated solution.[6][7][8]
Materials:
-
This compound
-
Solvent of interest
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filter with a chemically resistant membrane, 0.45 µm pore size)
-
Pre-weighed evaporation dish or vial
-
Drying oven
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container. This ensures that undissolved solid remains.
-
Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the mixture to stand at the constant temperature until the excess solid has settled.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated pipette. To avoid precipitation, immediately filter the solution using a syringe filter into a pre-weighed, clean, and dry evaporation dish.
-
Solvent Evaporation: Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C). A vacuum oven is preferred to facilitate evaporation at lower temperatures.
-
Mass Determination: Once the solvent is completely removed, cool the dish in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing process until a constant mass is achieved.[6]
-
Calculation:
-
Mass of dissolved solute = (Mass of dish + solute) - (Mass of empty dish)
-
Solubility (g/L) = (Mass of dissolved solute in g) / (Volume of filtrate in L)
-
Protocol 2: UV/Vis Spectrophotometry for Quantitative Solubility Determination
This method is suitable for compounds that possess a chromophore and is particularly useful for lower solubility measurements.[9][10]
Materials:
-
UV/Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Materials for preparing a saturated solution (as in Protocol 1)
Methodology:
-
Determine Maximum Wavelength (λmax): Prepare a dilute solution of this compound in the chosen solvent. Scan the solution using the spectrophotometer to determine the wavelength of maximum absorbance (λmax).
-
Prepare a Standard Curve:
-
Create a concentrated stock solution of the compound with a precisely known concentration.
-
Perform a series of serial dilutions to prepare several standard solutions of known, decreasing concentrations.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot a calibration curve of Absorbance vs. Concentration. The resulting linear regression equation (y = mx + c, where y is absorbance and x is concentration) will be used to determine the concentration of the unknown sample.[9]
-
-
Prepare and Sample Saturated Solution: Follow steps 1-4 from the Gravimetric Method (Protocol 1) to prepare a saturated solution and obtain a clear, filtered sample.
-
Measure Absorbance: Dilute the filtered saturated solution with a known dilution factor so that its absorbance falls within the linear range of the standard curve. Measure the absorbance of this diluted sample at λmax.
-
Calculation:
-
Use the linear regression equation from the standard curve to calculate the concentration of the diluted sample.
-
Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility.
-
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for determining the solubility of a solid compound in a liquid solvent.
Caption: General workflow for experimental solubility determination.
Conclusion
While quantitative solubility data for this compound remains elusive in scientific literature, its structural features provide a strong basis for predicting its behavior in various common solvents. It is expected to be soluble in polar organic solvents like methanol, DMSO, and DMF, and highly soluble in aqueous basic solutions due to salt formation. Its solubility in water and non-polar solvents is predicted to be low. For applications requiring precise solubility values, the detailed gravimetric and spectroscopic protocols provided in this guide offer robust methods for their determination. This document serves as a foundational resource for researchers, enabling informed solvent selection and facilitating further investigation into the applications of this compound.
References
- 1. This compound CAS#: 13731-82-3 [m.chemicalbook.com]
- 2. This compound | 13731-82-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. chem.ws [chem.ws]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. pharmajournal.net [pharmajournal.net]
- 8. Gravimetric analysis | Definition, Steps, Types, & Facts | Britannica [britannica.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide on the Crystal Structure of 2,5-Dibromoterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of 2,5-Dibromoterephthalic acid, focusing on its dihydrate form. The document details the crystallographic parameters, experimental protocols for its synthesis and structural analysis, and contextualizes its molecular geometry.
Introduction
This compound is a halogenated aromatic dicarboxylic acid. Its rigid structure and potential for hydrogen bonding make it a subject of interest in crystal engineering and materials science. Understanding its crystal structure is fundamental to predicting and controlling the solid-state properties of materials derived from it. This guide focuses on the experimentally determined crystal structure of this compound dihydrate.
Synthesis and Crystallization
The synthesis of this compound has been reported through various methods. A commonly cited method for obtaining crystals suitable for X-ray analysis involves the following steps[1]:
Experimental Protocol: Synthesis and Crystallization
-
Synthesis: The title compound can be prepared according to the method described by Singh & Bedi (1957). Alternative synthetic routes include the bromination of terephthalic acid in oleum (B3057394) or chlorosulfonic/fluorosulfonic acid with an iodine catalyst.
-
Crystallization: Crystals suitable for X-ray analysis were obtained by dissolving 2.0 g of this compound in 80 ml of water and allowing the solution to evaporate slowly at room temperature for approximately 15 days[1].
Crystal Structure Analysis: Single-Crystal X-ray Diffraction
The determination of the crystal structure of this compound dihydrate was achieved through single-crystal X-ray diffraction.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal of this compound dihydrate was selected and mounted on a goniometer head.
-
Data Collection: X-ray diffraction data were collected at 293 K using an Enraf–Nonius CAD-4 diffractometer with Mo Kα radiation (λ = 0.71073 Å). Data were collected using ω/2θ scans[1].
-
Data Processing: The collected diffraction data were processed, which included corrections for Lorentz and polarization effects. An absorption correction was applied using ψ-scans[1].
-
Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
Crystallographic Data
The crystal structure of this compound dihydrate (C₈H₄Br₂O₄·2H₂O) has been determined and the key crystallographic data are summarized in the table below[1].
| Parameter | Value |
| Chemical Formula | C₈H₄Br₂O₄·2H₂O |
| Formula Weight | 359.94 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.670(2) Å, b = 7.413(1) Å, c = 7.074(1) Å |
| β = 92.74(3)° | |
| Volume | 558.89(15) ų |
| Z | 2 |
| Calculated Density | 2.139 Mg/m³ |
| Absorption Coeff. | 7.26 mm⁻¹ |
| F(000) | 348 |
| Temperature | 293 K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Reflections Collected | 1003 independent reflections |
| Final R-indices | R[F > 2σ(F)] = 0.048, wR(F) = 0.117 |
Molecular and Crystal Structure
The asymmetric unit of this compound dihydrate contains one half of the this compound molecule and one water molecule. The full molecule is generated by a center of symmetry[1][2].
The this compound molecule is centrosymmetric. In the crystal structure, the molecules are linked by intermolecular O—H···O hydrogen bonds, forming a three-dimensional framework[1][2]. The hydrogen bonding network involves both the carboxylic acid groups and the water molecules, creating a stable supramolecular assembly.
Biological Activity and Signaling Pathways
Currently, there is no significant information available in the scientific literature to suggest that this compound has any specific biological activity or is involved in any signaling pathways. Its primary application appears to be as a monomer or intermediate in the synthesis of polymers and other organic materials.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and structural determination of this compound dihydrate.
References
Spectroscopic and Structural Analysis of 2,5-Dibromoterephthalic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Dibromoterephthalic acid (C₈H₄Br₂O₄), a key intermediate in the synthesis of advanced polymers and functional organic materials. Due to the limited availability of experimentally-derived spectra in public databases, this document combines predicted data, information from analogous compounds, and established analytical methodologies to serve as a valuable resource for researchers.
Chemical Structure and Properties
This compound, also known as 2,5-dibromobenzene-1,4-dicarboxylic acid, possesses a symmetrical aromatic core with two carboxylic acid functional groups and two bromine substituents. This structure imparts unique chemical reactivity and physical properties, making it a valuable building block in materials science.
Molecular Formula: C₈H₄Br₂O₄[1][2]
Molecular Weight: 323.92 g/mol [1][2]
Spectroscopic Data
The following sections present the available and predicted spectroscopic data for this compound.
2.1.1. ¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum of this compound is expected to be simple due to the molecule's symmetry.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.0 - 8.5 | Singlet | Aromatic Protons (2H) |
| >10 (broad) | Singlet | Carboxylic Acid Protons (2H) |
Note: The exact chemical shift of the aromatic protons is influenced by the solvent. The carboxylic acid protons are often broad and may exchange with deuterated solvents, sometimes not being observed.
2.1.2. ¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum would show four distinct signals corresponding to the four unique carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~165-170 | Carboxylic Acid Carbonyl (C=O) |
| ~135-140 | Aromatic Carbon (C-COOH) |
| ~130-135 | Aromatic Carbon (C-H) |
| ~120-125 | Aromatic Carbon (C-Br) |
Note: These are estimated values. For comparison, the parent compound, terephthalic acid, shows signals at approximately 134.5 ppm (aromatic C-H) and 171.5 ppm (carboxylic acid) in D₂O.[4]
A publication mentions the characterization of this compound dihydrate by FT-IR spectroscopy, though the specific peak data is not provided in the available text.[5] The expected characteristic absorption bands are listed below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 2500-3300 | O-H stretch (Carboxylic Acid) | Broad |
| ~1700 | C=O stretch (Carboxylic Acid) | Strong |
| ~1600, ~1475 | C=C stretch (Aromatic) | Medium |
| ~1300 | C-O stretch | Medium |
| ~900 | O-H bend (out-of-plane) | Medium |
| Below 800 | C-Br stretch | Medium-Strong |
Predicted mass spectrometry data for this compound suggests several possible adducts that could be observed.
| Adduct | Predicted m/z |
| [M+H]⁺ | 322.85491 |
| [M+Na]⁺ | 344.83685 |
| [M-H]⁻ | 320.84035 |
| [M+NH₄]⁺ | 339.88145 |
| [M+K]⁺ | 360.81079 |
Note: The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments (M, M+2, M+4 in approximately 1:2:1 ratio).
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized for the instrument used.
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in an NMR tube to a volume of approximately 0.6-0.7 mL. The compound's solubility should be considered when choosing a solvent.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and the quaternary carbons in the molecule.
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of this compound with anhydrous potassium bromide (KBr) in a mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the IR spectrum.
-
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in both positive and negative ion modes to observe different adducts. High-resolution mass spectrometry can be used for accurate mass determination and elemental composition analysis.
-
Workflow and Relationships
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
Caption: Data to Structure Correlation.
References
An In-depth Technical Guide to 2,5-Dibromoterephthalic Acid: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dibromoterephthalic acid, a key chemical intermediate, has played a significant role in the advancement of materials science and synthetic chemistry. This technical guide provides a comprehensive overview of its discovery, historical synthetic evolution, and pivotal applications. Detailed experimental protocols for key synthesis methods are presented, alongside tabulated quantitative data for comparative analysis. Furthermore, logical workflows for its synthesis are visualized through diagrammatic representations to facilitate a deeper understanding of the chemical processes involved. This document serves as an essential resource for researchers and professionals engaged in polymer chemistry, materials science, and drug development, offering insights into the utility of this versatile molecule.
Introduction
This compound (DBTA) is an aromatic dicarboxylic acid characterized by a benzene (B151609) ring substituted with two carboxylic acid groups at positions 1 and 4, and two bromine atoms at positions 2 and 5. Its chemical structure imparts unique properties that make it a valuable precursor in the synthesis of a variety of advanced materials. While commercially available today, its historical synthesis pathways have evolved significantly, reflecting broader advancements in organic chemistry.[1]
Initially finding application as an intermediate in the production of flame retardants, the utility of this compound has expanded considerably.[2] It is now a crucial component in the synthesis of high-performance polymers and serves as a foundational building block for the creation of metal-organic frameworks (MOFs).[3][4] These MOFs, in turn, are being explored for a range of applications, including gas storage and drug delivery systems.[5] The journey of this compound from a laboratory curiosity to a cornerstone of modern materials science is a testament to its enduring importance.
Discovery and Historical Synthesis
The history of this compound is intertwined with the broader development of halogenated aromatic compounds. Early methods for the synthesis of dihalogenated terephthalic acids involved multi-step processes starting from substituted alkylbenzenes. For instance, early 20th-century methods included the oxidation of compounds like 2,5-dichloro-p-xylene.[6] A significant advancement came with the development of methods for the direct halogenation of terephthalic acid, a more direct and economical approach.
A key milestone in the synthesis of this compound was the discovery that terephthalic acid could be directly brominated in a solution of oleum (B3057394) (fuming sulfuric acid).[6] A 1964 patent detailed that the direct halogenation of terephthalic acid to produce 2,5-dihalogenoterephthalic acids was, at the time, a novel finding.[6] This method offered a more streamlined approach compared to the earlier, more circuitous routes that relied on the oxidation of pre-halogenated precursors.[6]
Over the years, other synthetic routes have been developed, including the oxidation of 2,5-dibromo-1,4-dimethylbenzene.[3] These varied approaches provide chemists with multiple pathways to access this important intermediate, with the choice of method often depending on factors such as starting material availability, desired purity, and scalability.
Key Synthesis Methodologies
Several methods for the synthesis of this compound have been documented. The following sections provide detailed experimental protocols for some of the most significant approaches.
Direct Bromination of Terephthalic Acid in Oleum
This method, a cornerstone in the production of this compound, involves the direct bromination of terephthalic acid in the presence of oleum and an iodine catalyst.[6]
Experimental Protocol:
-
In a suitable reaction vessel, dissolve 100 parts of terephthalic acid and 2 parts of iodine in 800 parts of 50% oleum with stirring at 20-25 °C.[6]
-
Gradually add 104 parts of bromine (2.15 atomic proportions) over a period of 30 minutes, maintaining good stirring.[6]
-
Slowly raise the temperature to 60-65 °C over one hour and continue stirring at this temperature for 20 hours.[6]
-
After cooling, pour the reaction mixture onto ice.[6]
-
Filter the precipitated this compound, wash with water until free from acid, and dry.[6]
A logical workflow for this synthesis is presented below:
Oxidation of 2,5-Dibromo-1,4-dimethylbenzene
An alternative route to this compound involves the oxidation of 2,5-dibromo-1,4-dimethylbenzene.[7]
Experimental Protocol:
-
Prepare a mixture of 2,5-dibromo-1,4-dimethylbenzene and a solution of NaBr (5 mmol) in 500 g of 97% acetic acid.[7]
-
Stir the mixture at a constant rate using a gas dispersion stirrer to ensure optimal gas mixing.[7]
-
Heat the mixture to 150 °C and maintain for 2 hours.[7]
-
Increase the temperature to 180 °C and continue the reaction for 4 hours.[7]
-
Throughout the heating process, continuously vent air at a back pressure of 400 psig (2.76 MPa).[7]
-
After the reaction, release the pressure and cool the reactor to 50 °C.[7]
-
Collect the white solid product by diafiltration, wash with water, and dry under vacuum.[7]
A logical workflow for this synthesis is presented below:
Quantitative Data from Synthesis Protocols
The following tables summarize quantitative data from the described synthesis methods, providing a basis for comparison of yields and reaction conditions.
Table 1: Direct Bromination of Terephthalic Acid in Oleum [6]
| Parameter | Value |
| Starting Material | Terephthalic Acid |
| Reagents | Bromine, 50% Oleum, Iodine |
| Temperature | 60-65 °C |
| Reaction Time | 20 hours |
| Yield of Crude Product | 140 parts (from 100 parts TA) |
| Bromine Content of Crude Product | 49% (Theory: 49.4%) |
Table 2: Oxidation of 2,5-Dibromo-1,4-dimethylbenzene [7]
| Parameter | Value |
| Starting Material | 2,5-Dibromo-1,4-dimethylbenzene |
| Reagents | 97% Acetic Acid, NaBr, Air |
| Temperature | 150 °C then 180 °C |
| Reaction Time | 6 hours (total) |
| Yield | 84% |
| Purity (by 1H NMR) | 99% |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₄Br₂O₄ | [8] |
| Molecular Weight | 323.92 g/mol | [8] |
| Melting Point | 320-325 °C | [9] |
| Appearance | White to almost white crystalline powder | [7] |
| CAS Number | 13731-82-3 | [8] |
Applications in Research and Development
This compound is a versatile intermediate with significant applications in both materials science and as a precursor for molecules with potential therapeutic relevance.
High-Performance Polymers and Flame Retardants
Historically, a primary application of this compound was as an intermediate in the synthesis of flame retardants.[2] The presence of bromine atoms in the molecular structure imparts flame-retardant properties to polymers derived from it.
Furthermore, this compound is a precursor to 2,5-dihydroxyterephthalic acid, a monomer used in the production of high-strength fibers.[3][10] These advanced polymeric materials have applications in industries requiring high thermal and mechanical stability.
Metal-Organic Frameworks (MOFs)
In recent years, the most prominent application of this compound has been in the synthesis of 2,5-dihydroxyterephthalic acid, which serves as an organic linker in the construction of Metal-Organic Frameworks (MOFs).[3] MOFs are a class of porous crystalline materials with a wide range of potential applications due to their high surface area and tunable structures.[5]
The general pathway from this compound to a functional MOF is depicted below:
Relevance to Drug Development
While this compound is not typically used as a therapeutic agent itself, its derivatives are of significant interest to drug development professionals. Hydroxybenzoic acids, which can be synthesized from this compound, are valuable intermediates in the manufacture of pharmaceuticals.[3][10]
Moreover, the MOFs constructed using linkers derived from this compound are being extensively investigated as potential drug delivery systems.[5] The porous nature of MOFs allows for the encapsulation of drug molecules, which can then be released in a controlled manner. The tunability of the MOF structure allows for the optimization of properties such as drug loading capacity and release kinetics, making this an exciting area of research for future therapeutic applications.[5]
Conclusion
This compound has a rich history, evolving from early, complex synthetic routes to more direct and efficient methods of production. Its journey from an intermediate for flame retardants to a critical building block for advanced materials like high-performance polymers and metal-organic frameworks highlights its versatility and enduring importance in chemical synthesis. For researchers and professionals in materials science and drug development, a thorough understanding of the synthesis, properties, and applications of this compound is essential for driving future innovation. The continued exploration of this compound and its derivatives promises to yield new materials and technologies with significant scientific and commercial impact.
References
- 1. patents.justia.com [patents.justia.com]
- 2. US3894079A - Preparation of this compound - Google Patents [patents.google.com]
- 3. US7355070B1 - Process for the synthesis of 2,5-dihydroxyterephthalic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Metal-Organic Framework (MOF)-Based Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US3142701A - Preparation of 2:5-dibromoterephthalic acid - Google Patents [patents.google.com]
- 7. This compound | 13731-82-3 [chemicalbook.com]
- 8. This compound | C8H4Br2O4 | CID 83690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound [drugfuture.com]
- 10. EP2099737B1 - Process for the synthesis of 2,5-dihydroxyterephthalic acid - Google Patents [patents.google.com]
2,5-Dibromoterephthalic Acid: A Versatile Monomer for Advanced Polymer Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dibromoterephthalic acid is a highly functionalized aromatic dicarboxylic acid that has emerged as a critical building block in the field of materials science and polymer chemistry. Characterized by a central benzene (B151609) ring symmetrically substituted with two carboxylic acid groups and two bromine atoms, its structure offers a unique combination of reactivity, rigidity, and inherent properties.[1][2] This makes it an ideal monomer for the synthesis of a wide range of advanced polymers, including high-performance polyesters, polyamides, and porous crystalline structures like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[1] The presence of bromine atoms is particularly significant, as it can impart flame-retardant characteristics to the resulting polymers, a crucial feature for applications in electronics, construction, and transportation.[1][3] This guide provides a comprehensive overview of this compound as a monomer, focusing on its polymerization applications, the properties of the derived materials, detailed experimental protocols, and its potential in drug development.
Monomer Profile: Physicochemical Properties
This compound is a white solid compound utilized as an intermediate and monomer in various chemical syntheses.[4] Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 13731-82-3 | [2][5] |
| Molecular Formula | C₈H₄Br₂O₄ | [2][5] |
| Molecular Weight | 323.92 g/mol | [2][5] |
| IUPAC Name | 2,5-dibromobenzene-1,4-dicarboxylic acid | [2][6] |
| Synonyms | 2,5-Dibromo-1,4-benzenedicarboxylic acid | [2] |
| Appearance | White Solid | [4] |
Polymerization Applications and Derived Materials
The unique chemical structure of this compound allows it to be used in various polymerization reactions to create materials with tailored properties.
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
In the rapidly expanding field of porous materials, this compound serves as a fundamental organic linker.[1] The rigid structure and defined geometry of the monomer enable the construction of highly ordered, crystalline frameworks with permanent porosity.[7]
-
MOFs: The carboxylic acid groups coordinate with metal ions or metal clusters (secondary building units, or SBUs) to form robust 2D or 3D networks.[8][9] These materials are investigated for applications in gas storage, separation, and catalysis.[1]
-
COFs: In COFs, the monomer units are connected through strong covalent bonds, forming crystalline porous polymers.[7] The bromine atoms on the terephthalic acid backbone can serve as reactive sites for post-synthetic modification, allowing for the fine-tuning of the framework's chemical and physical properties.
High-Performance Polymers (Polyesters and Polyamides)
As a diacid, this compound is a valuable component in the synthesis of high-performance condensation polymers.
-
Flame Retardancy: The most significant advantage of incorporating this monomer is the introduction of bromine atoms into the polymer backbone.[1] This imparts inherent flame retardancy, meeting stringent safety standards for materials used in demanding environments.[3]
-
Thermal and Mechanical Stability: The rigid aromatic core of the monomer contributes to the thermal stability and mechanical strength of the resulting polymer chains.[1]
Conjugated Polymers for Optoelectronics
The dibrominated structure of the monomer makes it an excellent candidate for cross-coupling reactions, such as Stille or Suzuki polymerization. By reacting with organostannane or boronic acid-functionalized comonomers, it can be incorporated as an electron-acceptor unit into conjugated polymer backbones. These materials are of interest for applications in organic electronics, including solar cells and sensors.[10]
Quantitative Data on Derived Polymers
The properties of polymers derived from this compound are highly dependent on the comonomers and the polymerization method used. The table below presents data for novel thermocleavable copolymers synthesized via Stille polymerization, where a derivative of this compound acts as the electron-acceptor unit.[10]
| Polymer ID | Mn (g mol⁻¹) | Mw (g mol⁻¹) | PDI | Dp | Optical Bandgap (Eg) (eV) |
| PBTP-11 | 9,600 | 13,500 | 1.3 | 15 | 2.58 |
| PBTDTP-11 | 9,500 | 14,300 | 1.5 | 12 | 2.11 |
| PFDTP-11 | 16,400 | 30,300 | 1.8 | 20 | 2.21 |
Data sourced from a study on thermocleavable copolymers for organic electronics.[10]
-
Mn: Number-average molecular weight
-
Mw: Weight-average molecular weight
-
PDI: Polydispersity index (Mw/Mn)
-
Dp: Degree of polymerization
Experimental Protocols
Protocol 1: Illustrative Solvothermal Synthesis of a MOF
This protocol is a representative example adapted from general procedures for synthesizing MOFs using dicarboxylic acid linkers.[11][12]
Materials:
-
This compound (H₂-DBTA)
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Glass vials (20 mL) with Teflon-lined caps
Procedure:
-
In a 20 mL glass vial, dissolve 32.4 mg (0.1 mmol) of this compound in 10 mL of DMF.
-
In a separate vial, dissolve 59.5 mg (0.2 mmol) of Zn(NO₃)₂·6H₂O in 5 mL of DMF.
-
Combine the two solutions in the first vial. Sonicate the mixture for 5 minutes to ensure homogeneity.
-
Seal the vial tightly with its Teflon-lined cap.
-
Place the vial in a programmable oven. Heat the mixture to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.
-
After 48 hours, cool the oven down to room temperature at a rate of 5 °C/min.
-
Colorless crystals should be observed at the bottom of the vial. Carefully decant the mother liquor.
-
Wash the crystals by immersing them in fresh DMF (3 x 10 mL) for 8 hours each time to remove unreacted starting materials.
-
To activate the MOF (i.e., remove solvent molecules from the pores), exchange the DMF with a more volatile solvent like ethanol (3 x 10 mL) over 24 hours.
-
Decant the ethanol and dry the crystals under a high vacuum at 150 °C for 12 hours.
Characterization:
-
Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the material.
-
Thermogravimetric Analysis (TGA): To assess thermal stability.[13]
-
Gas Sorption Analysis (N₂ at 77 K): To determine the surface area and porosity.
Protocol 2: Synthesis of a Conjugated Copolymer via Stille Polymerization
This protocol is based on the synthesis of thermocleavable polymers using a dibrominated phthalate (B1215562) ester acceptor, analogous to how this compound could be used after esterification.[10]
Materials:
-
Esterified this compound derivative (Monomer A)
-
Distannylated comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (Monomer B)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (catalyst)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (ligand)
-
Anhydrous toluene (B28343) (solvent)
Procedure:
-
Add the esterified this compound monomer (1 equiv.), the distannylated comonomer (1 equiv.), Pd₂(dba)₃ (0.01 equiv.), and P(o-tol)₃ (0.04 equiv.) to a Schlenk flask.
-
Evacuate the flask and backfill with argon gas. Repeat this cycle three times.
-
Add anhydrous, degassed toluene via cannula.
-
Heat the reaction mixture to 110 °C and stir under argon for 48 hours.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a stirred solution of methanol (B129727) (200 mL).
-
Filter the crude polymer using a Soxhlet thimble.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane (B92381) sequentially to remove catalyst residues and oligomers.
-
Extract the final polymer with chloroform (B151607) or toluene.
-
Concentrate the solvent and precipitate the polymer again in methanol. Filter and dry under a vacuum.
Characterization:
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI).[13]
-
¹H NMR Spectroscopy: To confirm the polymer structure.
-
UV-Vis Spectroscopy: To determine the optical bandgap (Eg).
Visualized Workflows and Relationships
Caption: Workflow for the solvothermal synthesis of a MOF.
Caption: Structure-property relationships of the monomer.
Applications in Drug Development
While direct applications of polymers from this compound in drug delivery are still an emerging area, the unique properties of its derivatives, particularly MOFs, offer significant potential. The field of drug delivery increasingly relies on rationally designed polymers to provide controlled release of therapeutics.[14]
-
High Drug Loading Capacity: The inherent porosity of MOFs synthesized from this linker could allow for high loading capacities of therapeutic agents within their pores. This is a critical factor for developing effective drug delivery systems (DDS).[15]
-
Controlled Release: The release of encapsulated drugs from MOF carriers can be tuned by modifying the framework's pore size, surface chemistry, and biodegradability. The potential for post-synthetic modification at the bromine sites offers a pathway to attach specific functional groups that could trigger drug release in response to physiological stimuli like pH or enzymes.
-
Biocompatibility and Targeting: For in vivo applications, the polymer or MOF would need to be biocompatible. Surface functionalization, potentially anchored at the bromine positions, could be used to attach targeting ligands (e.g., folate, antibodies) or hydrophilic polymers like polyethylene (B3416737) glycol (PEG) to improve circulation time and enable targeted delivery to specific tissues or cells, minimizing off-target toxicity.[14]
Conclusion
This compound is a powerful and versatile monomer whose value extends across multiple domains of polymer science. Its rigid, pre-functionalized structure makes it a prime candidate for creating advanced materials with highly desirable properties. From imparting flame retardancy in high-performance plastics to forming the intricate, porous architectures of MOFs and COFs, its utility is well-established.[1] For researchers in drug development, the polymers and frameworks derived from this monomer, particularly MOFs, represent a promising platform for designing next-generation delivery systems with high precision and control. Future research will likely focus on exploiting the reactive bromine handles for sophisticated post-synthetic modifications, further expanding the functional space and application scope of these remarkable materials.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C8H4Br2O4 | CID 83690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US3894079A - Preparation of this compound - Google Patents [patents.google.com]
- 4. This compound | 13731-82-3 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of a novel 2D zinc(ii) metal–organic framework for photocatalytic degradation of organic dyes in water - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Characterization of polymer properties and identification of additives in commercially available research plastics - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dspace.library.uu.nl [dspace.library.uu.nl]
Theoretical Framework for the Electronic Structure of 2,5-Dibromoterephthalic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dibromoterephthalic acid is a halogenated aromatic dicarboxylic acid with potential applications in the synthesis of metal-organic frameworks (MOFs), polymers, and as a precursor for pharmacologically active molecules. A thorough understanding of its electronic structure is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity. This technical guide outlines a comprehensive theoretical approach for the investigation of the electronic properties of this compound. Due to a lack of specific theoretical studies on this molecule in the current literature, this document provides a detailed, recommended computational methodology based on established protocols for analogous compounds such as terephthalic acid and its derivatives. The proposed study aims to elucidate key electronic parameters, including molecular orbital energies, electron density distribution, and electrostatic potential, which are critical for rational drug design and materials science applications.
Introduction
Substituted benzoic acid derivatives are a cornerstone in medicinal chemistry and materials science. The introduction of halogen substituents, such as bromine, can significantly alter the electronic properties of the parent molecule, influencing its lipophilicity, metabolic stability, and ability to form halogen bonds. This compound, with its symmetric substitution pattern of two bromine atoms and two carboxylic acid groups on a benzene (B151609) ring, presents an interesting case for theoretical investigation. The interplay between the electron-withdrawing nature of the bromine atoms and the carboxylic acid groups is expected to modulate the electron density distribution across the aromatic ring, thereby influencing its chemical behavior.
This guide provides a roadmap for a comprehensive theoretical study of this compound using density functional theory (DFT), a powerful quantum mechanical method for studying the electronic structure of molecules.
Proposed Computational Methodology
The following protocol is a recommended approach for a detailed theoretical investigation of the electronic structure of this compound, based on methodologies successfully applied to similar aromatic carboxylic acids.[1][2]
Geometry Optimization and Vibrational Frequency Analysis
The initial step involves the optimization of the ground-state molecular geometry of this compound. This is crucial as all subsequent electronic property calculations are dependent on an accurate molecular structure.
-
Method: Density Functional Theory (DFT)
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated hybrid functional for organic molecules.[2]
-
Basis Set: 6-311++G(d,p) is a flexible basis set that provides a good balance between accuracy and computational cost for molecules of this size, including polarization and diffuse functions to accurately describe the electron distribution, particularly for the electronegative oxygen and bromine atoms.
-
Software: A standard quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.
-
Procedure:
-
Construct the initial 3D structure of this compound.
-
Perform a full geometry optimization without any symmetry constraints.
-
Following optimization, a vibrational frequency calculation should be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Structure Analysis
Once the optimized geometry is obtained, a detailed analysis of the electronic properties can be performed.
-
Molecular Orbitals (MOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.[3] A smaller gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. It is invaluable for identifying regions of positive and negative electrostatic potential, which correspond to potential sites for electrophilic and nucleophilic attack, respectively. This is crucial for understanding intermolecular interactions, including hydrogen and halogen bonding.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and charge distribution within the molecule. It can be used to calculate atomic charges, analyze hyperconjugative interactions, and understand the delocalization of electron density.
-
Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:
-
Ionization Potential (I) ≈ -EHOMO
-
Electron Affinity (A) ≈ -ELUMO
-
Electronegativity (χ) = (I + A) / 2
-
Chemical Hardness (η) = (I - A) / 2
-
Chemical Softness (S) = 1 / (2η)
-
Electrophilicity Index (ω) = χ2 / (2η)
-
Quantitative Data for Analogous Compounds
To provide a comparative context for the proposed study on this compound, the following table summarizes key theoretical data for terephthalic acid and nitroterephthalic acid, as reported in the literature. The corresponding data for this compound remains to be determined through the proposed computational study.
| Parameter | Terephthalic Acid | Nitroterephthalic Acid | This compound |
| Methodology | DFT/B3LYP/6-311++G(d,p) | DFT/B3LYP/6-311++G(d,p) | To be determined |
| EHOMO (eV) | Data not available in search results | -7.89[2] | To be determined |
| ELUMO (eV) | Data not available in search results | -3.67[2] | To be determined |
| HOMO-LUMO Gap (eV) | Data not available in search results | 4.22[2] | To be determined |
| Dipole Moment (Debye) | 0.00 | 4.35[2] | To be determined |
Note: The values for terephthalic acid were not explicitly found in the provided search results and would need to be calculated for a direct comparison.
Visualizations
Proposed Computational Workflow
The following diagram illustrates the logical flow of the proposed theoretical study on this compound.
Molecular Structure and Sites of Interest
The following diagram highlights the key structural features of this compound that are of electronic interest.
Conclusion
While direct experimental or theoretical data on the electronic structure of this compound is currently scarce in the public domain, this technical guide provides a robust framework for its computational investigation. By employing the outlined DFT-based methodology, researchers can generate valuable data on the molecule's electronic properties. This information is crucial for understanding its reactivity, intermolecular interactions, and for guiding the rational design of novel materials and therapeutic agents. The comparison with analogous compounds like terephthalic acid and its derivatives will further enrich the understanding of structure-property relationships in this important class of molecules.
References
Methodological & Application
protocol for the synthesis of 2,5-dihydroxyterephthalic acid from 2,5-dibromoterephthalic acid
Abstract
These application notes provide a detailed protocol for the synthesis of 2,5-dihydroxyterephthalic acid, a valuable monomer in the production of high-performance polymers and an important intermediate in the development of pharmaceuticals and agrochemicals. The primary synthetic route detailed is the copper-catalyzed hydroxylation of 2,5-dibromoterephthalic acid. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development.
Introduction
2,5-Dihydroxyterephthalic acid (DHTA) is a key building block in materials science and medicinal chemistry. Its synthesis from this compound (DBTA) via a copper-catalyzed nucleophilic aromatic substitution offers a reliable and scalable method. This reaction involves the displacement of bromide ions with hydroxide (B78521) ions, facilitated by a copper catalyst, often in the presence of a coordinating ligand. The choice of catalyst, ligand, base, and solvent system can significantly influence the reaction's efficiency, yield, and purity of the final product. This document outlines a general protocol and presents a comparison of various reported methods.
Data Presentation
The following tables summarize quantitative data from various reported protocols for the synthesis of 2,5-dihydroxyterephthalic acid from this compound.
Table 1: Comparison of Reaction Conditions and Yields
| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |
| Starting Material | This compound | This compound | Aryl Bromides (General) |
| Copper Source | CuBr | CuBr | Cu(acac)₂ |
| Ligand | N,N'-dimesityl-2,3-diiminobutane | 2,2',6,6'-Tetramethylheptanedione-3,5 | N,N'-bis(4-hydroxy-2,6-dimethylphenyl)oxalamide (BHMPO) |
| Base | Na₂CO₃ | Na₂CO₃ | LiOH |
| Solvent | H₂O | H₂O | DMSO/H₂O |
| Temperature | 80 °C | 80 °C | 80 °C |
| Reaction Time | 30 hours | 30 hours | Not Specified |
| Yield | 72%[1] | 89% (crude purity)[2][3] | High yields reported[4] |
Table 2: Reagent Molar Ratios (Based on Protocol 1)
| Reagent | Molar Equivalent (relative to DBTA) |
| This compound | 1 |
| Na₂CO₃ (initial) | ~1.03 |
| Na₂CO₃ (second addition) | ~1.45 |
| CuBr | 0.01 |
| N,N'-dimesityl-2,3-diiminobutane | 0.02 |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of 2,5-dihydroxyterephthalic acid from this compound, based on a common copper-catalyzed protocol.[1][2][3]
Materials and Equipment
-
This compound (DBTA)
-
Copper(I) bromide (CuBr)
-
N,N'-dimesityl-2,3-diiminobutane (or other suitable ligand)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water (H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply (Nitrogen or Argon)
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure
-
Initial Reaction Setup: In a round-bottom flask, combine this compound (e.g., 2.00 g, 6.2 mmol) and deionized water (e.g., 10 g).[1]
-
First Base Addition: Add sodium carbonate (e.g., 0.679 g, 6.4 mmol) to the mixture.
-
Heating to Reflux: Heat the mixture to reflux with stirring under an inert nitrogen atmosphere for 30 minutes.[1]
-
Second Base Addition: Add a second portion of sodium carbonate (e.g., 0.950 g, 9.0 mmol) and continue to reflux for another 30 minutes.[1]
-
Catalyst-Ligand Solution Preparation: In a separate vial, combine the copper source (e.g., CuBr, 9 mg, 0.062 mmol) and the ligand (e.g., N,N'-dimesityl-2,3-diiminobutane, 40 mg, 0.124 mmol) with a small amount of water (e.g., 2 mL) under a nitrogen atmosphere. Stir this mixture under an air atmosphere until the copper salt dissolves, which may result in a colored solution.[1]
-
Addition of Catalyst: Add the catalyst-ligand solution to the refluxing reaction mixture via syringe.
-
Reaction: Continue to stir the reaction mixture at 80 °C under a nitrogen atmosphere for 30 hours.[1][3]
-
Work-up and Product Isolation:
-
Cool the reaction mixture to room temperature (approximately 25 °C).[1]
-
Acidify the mixture with concentrated hydrochloric acid, which will cause a dark yellow precipitate to form.[1][3]
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filtered solid with deionized water.
-
-
Drying and Characterization:
Mandatory Visualization
Reaction Workflow Diagram
References
- 1. US7355070B1 - Process for the synthesis of 2,5-dihydroxyterephthalic acid - Google Patents [patents.google.com]
- 2. US20080132668A1 - Process for the synthesis of 2, 5-dihydroxyterephthalic acid - Google Patents [patents.google.com]
- 3. PROCESS FOR THE SYNTHESIS OF 2,5-DIHYDROXYTEREPHTHALIC ACID - Patent 2089349 [data.epo.org]
- 4. Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions [organic-chemistry.org]
Application Note: Synthesis of Brominated Terephthalic Acid Derivatives
Introduction
The bromination of terephthalic acid is a significant electrophilic aromatic substitution reaction that yields valuable chemical intermediates. Terephthalic acid itself is a high-volume commodity chemical, primarily used in the production of polyethylene (B3416737) terephthalate (B1205515) (PET). However, its brominated derivatives, such as 2,5-dibromoterephthalic acid and 2,3,5,6-tetrabromoterephthalic acid, serve as crucial building blocks in the synthesis of specialized polymers and fine chemicals. These derivatives are particularly important as intermediates for flame retardant applications and in the production of high-performance polymers, such as those containing 2,5-dihydroxyterephthalic acid (DHTA), a monomer used for high-strength fibers.[1][2]
The presence of two deactivating carboxyl groups on the aromatic ring makes the direct bromination of terephthalic acid challenging, often requiring harsh reaction conditions. These conditions typically involve the use of strong acids like oleum (B3057394) (fuming sulfuric acid), chlorosulfonic acid, or concentrated nitric acid, along with an elemental bromine source and sometimes a catalyst.[2][3][4] The regioselectivity of the bromination is directed by the existing carboxyl groups, leading primarily to substitution at the 2 and 5 positions. Under more forcing conditions, complete substitution can be achieved to yield the tetrabrominated product.[4]
This document provides detailed protocols for the laboratory-scale synthesis of brominated terephthalic acid derivatives, summarizing various reported methodologies and their outcomes.
Reaction Mechanism and Principles
The bromination of terephthalic acid follows the general mechanism of electrophilic aromatic substitution. Due to the deactivating nature of the carboxylic acid groups, a strong electrophile is required. This is typically achieved by using a Lewis acid catalyst or a highly acidic solvent system that polarizes the bromine molecule (Br₂), creating a potent electrophilic bromine species (Br⁺).[5] The aromatic ring of terephthalic acid then acts as a nucleophile, attacking the electrophilic bromine. This is followed by the loss of a proton to restore the aromaticity of the ring, yielding the brominated product.
Experimental Protocols
Herein are detailed protocols for the synthesis of brominated terephthalic acid derivatives based on established literature procedures.
Protocol 1: Synthesis of this compound via Bromination in Oleum
Objective: To synthesize this compound by reacting terephthalic acid with bromine in an oleum solution.[3]
Reagents and Materials:
-
Terephthalic acid
-
Oleum (e.g., 40% or 50%)
-
Elemental Bromine (Br₂) or Sodium Bromide (NaBr)
-
Iodine (optional, as catalyst)
-
Ice
-
Distilled water
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and condenser
-
Heating mantle with temperature controller
-
Cooling bath (ice-water)
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
In a well-ventilated fume hood, carefully charge the round-bottom flask with oleum (400 parts by weight).
-
While stirring, slowly add terephthalic acid (50 parts by weight) and iodine (1 part by weight, optional) to the oleum.[3] Maintain the temperature at 20-25°C using a cooling bath.
-
Slowly add sodium bromide (67 parts by weight) over 1 hour, ensuring the temperature remains constant.[3] Alternatively, add elemental bromine (52 parts by weight) dropwise over 30 minutes while maintaining the temperature at 20-25°C.[3]
-
After the addition is complete, slowly raise the temperature to 63-67°C over 1 hour.
-
Maintain the reaction mixture at this temperature and continue stirring for approximately 20-28 hours.[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product thoroughly with distilled water until the filtrate is neutral.
-
Dry the collected solid under vacuum to obtain crude this compound. Further purification can be achieved by esterification followed by recrystallization of the dimethyl ester.[3]
Protocol 2: Synthesis of this compound in Halosulfonic Acid
Objective: To prepare this compound using chlorosulfonic or fluorosulfonic acid as the reaction medium.[2]
Reagents and Materials:
-
Terephthalic acid or terephthaloyl chloride
-
Chlorosulfonic acid or Fluorosulfonic acid containing sulfur trioxide
-
Elemental Bromine (Br₂)
-
Iodine catalyst
-
Ice
-
Distilled water
Equipment:
-
Jacketed glass reactor with overhead stirrer, dropping funnel, and reflux condenser
-
Temperature control unit
-
Quenching vessel containing ice
-
Filtration apparatus
Procedure:
-
Add chlorosulfonic acid (or fluorosulfonic acid) containing sulfur trioxide to the reactor.
-
Add terephthalic acid to the solution, followed by a catalytic amount of iodine.[2]
-
Heat the mixture to the desired reaction temperature, typically between 40°C and 80°C. A preferred range is 40°C to 55°C.[2]
-
Slowly add bromine to the reaction mixture.
-
Maintain the temperature and stir for the duration of the reaction until completion (monitoring by a suitable analytical technique is recommended).
-
Upon completion, cool the reaction mixture.
-
Carefully pour the mixture onto a sufficient amount of ice to quench the reaction and precipitate the product.[2]
-
Digest the resulting slurry on a steam bath, then cool.
-
Filter the solid product, wash thoroughly with distilled water, and dry under vacuum.[2]
Protocol 3: Synthesis of 2,3,5,6-Tetrabromoterephthalic Acid in Concentrated Nitric Acid
Objective: To synthesize tetrabromoterephthalic acid through exhaustive bromination of terephthalic acid using bromine in concentrated nitric acid.[4]
Reagents and Materials:
-
Terephthalic acid
-
Concentrated nitric acid (99%)
-
Elemental Bromine (Br₂)
-
Ice water
Equipment:
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Beaker for precipitation
-
Filtration apparatus
Procedure:
-
To a mixture of bromine (6.40 g, 0.04 mol) in 50 ml of concentrated nitric acid, add terephthalic acid (1.66 g, 0.01 mol) in portions.[4][6]
-
Heat the resulting solution at 50°C - 55°C for 12 hours.[4][6]
-
After heating, cool the solution to 20°C and let it stand for 20 hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the precipitate, wash with water, and dry to yield 2,3,5,6-tetrabromoterephthalic acid.[4]
Data Presentation
The following table summarizes the quantitative data from the described protocols.
| Starting Material | Brominating Agent/Solvent | Catalyst | Temperature (°C) | Time (h) | Product | Yield | Purity | Reference |
| 2,5-Dibromo-1,4-dimethylbenzene | Air/Acetic Acid | NaBr | 150 -> 180 | 6 | This compound | 84% | 99% | [7] |
| Terephthalic Acid | Br₂ / Chlorosulfonic Acid-SO₃ | Iodine | 40 - 55 | - | This compound | - | - | [2] |
| Terephthalic Acid | NaBr / 40% Oleum | Iodine | 65 | - | This compound | - | - | [3] |
| Terephthalic Acid | Br₂ / 50% Oleum | None | 63 - 67 | 20 | This compound | - | - | [3] |
| Terephthalic Acid | Br₂ / Conc. Nitric Acid | None | 50 - 55 | 12 | 2,3,5,6-Tetrabromoterephthalic acid | 65% | - | [4] |
Visualizations
The following diagram illustrates a generalized workflow for the bromination of terephthalic acid.
References
- 1. patents.justia.com [patents.justia.com]
- 2. US3894079A - Preparation of this compound - Google Patents [patents.google.com]
- 3. US3142701A - Preparation of 2:5-dibromoterephthalic acid - Google Patents [patents.google.com]
- 4. Aromatic Bromination in Concentrated Nitric Acid [scirp.org]
- 5. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 13731-82-3 [chemicalbook.com]
Application Notes and Protocols for 2,5-Dibromoterephthalic Acid Derivatives in Functional Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2,5-dibromoterephthalic acid and its derivatives as versatile building blocks for the synthesis of advanced functional materials. The unique chemical structure of this compound, featuring a rigid aromatic core and reactive bromine and carboxylic acid functionalities, makes it an ideal candidate for creating robust and functional Metal-Organic Frameworks (MOFs), high-performance polymers with inherent flame retardancy, and potentially, novel drug delivery systems. Detailed experimental protocols, quantitative performance data, and workflow diagrams are presented to facilitate the rational design and synthesis of these materials.
Application in Metal-Organic Frameworks (MOFs)
This compound is a valuable organic linker for the construction of MOFs, a class of porous crystalline materials with applications in gas storage and separation, catalysis, and sensing. The bromine substituents can be used to modulate the pore environment and introduce additional functionalities.
Luminescent MOFs
The incorporation of this compound into lanthanide-based MOFs can lead to materials with interesting luminescent properties. The organic linker can act as an "antenna" to absorb energy and transfer it to the lanthanide metal center, resulting in characteristic sharp emission bands.
A series of calcium(II) coordination polymers have been successfully synthesized using this compound and various N-donor organic species as auxiliary ligands. These three-dimensional frameworks exhibit diverse structural topologies and show promise for luminescent applications.
Quantitative Data: Luminescent Properties of a Calcium-based MOF
| Property | Value |
| Excitation Wavelength | 365 nm |
| Emission Maximum | 437 nm |
Note: The emission is attributed to the organic ligand.
MOFs for Gas Sorption
The porous nature of MOFs derived from this compound makes them potential candidates for gas storage and separation applications. The bromo-functionalized pores can offer preferential interactions with specific gas molecules. While specific data for MOFs solely based on this compound is emerging, related structures provide insight into their potential performance. For instance, functionalization of the well-known UiO-66 MOF with bromine has been shown to influence its gas sorption properties.
Comparative Data: Gas Adsorption in Functionalized MOFs (Illustrative)
| MOF | Linker | BET Surface Area (m²/g) | CO₂ Uptake (mmol/g) | H₂ Uptake (wt%) |
| UiO-66 | Terephthalic acid | ~1200 | ~2.5 (at 1 bar, 298 K) | ~1.2 (at 1 bar, 77 K) |
| UiO-66-Br | 2-Bromoterephthalic acid | ~1000 | Varies based on conditions | Varies based on conditions |
Note: This table is for illustrative purposes to show the effect of functionalization. Specific values for a this compound based MOF would require dedicated experimental investigation.
Application in High-Performance Polymers
The incorporation of this compound as a monomer in the synthesis of polyesters and polyamides can impart excellent thermal stability and inherent flame retardancy. The presence of bromine atoms in the polymer backbone disrupts the combustion cycle in the gas phase, a well-established mechanism for flame retardancy.
Quantitative Data: Thermal and Flame Retardant Properties of Brominated Polyesters (Illustrative)
| Polymer | Bromine Content (wt%) | TGA (Td, 5% weight loss, °C) | Limiting Oxygen Index (LOI, %) | UL-94 Rating |
| Polyethylene Terephthalate (PET) | 0 | ~380 | ~21 | V-2 |
| Brominated Polyester | 10-20 | >400 | >28 | V-0 |
Note: This table provides expected performance ranges based on the known effects of bromine incorporation in polyesters.
Application in Drug Development
The use of this compound derivatives in drug delivery is an emerging area of research. MOFs constructed from this linker can serve as porous carriers for therapeutic agents. The functionalizable nature of the linker allows for the tuning of drug loading and release profiles.
A study on a family of zirconium-based MOFs with various functionalized linkers, including a bromo-functionalized one, has demonstrated their potential for drug delivery. These MOFs were loaded with the anticancer drug α-cyano-4-hydroxycinnamic acid (α-CHC) and their therapeutic effect on HeLa cells was evaluated. The results showed that loading the drug into the MOF enhanced its therapeutic effect.[1]
Furthermore, mechanical amorphization of these drug-loaded MOFs was explored as a method to control the release of guest molecules. For the bromo-functionalized MOF, the amorphous counterpart released only a fraction of the total loaded amount of the fluorescent model molecule calcein, suggesting a potential for sustained release formulations.[1]
Experimental Protocols
Protocol 1: Solvothermal Synthesis of a Zr-based MOF with a Functionalized Terephthalic Acid Linker
This protocol is adapted from the synthesis of UiO-66 type MOFs and can be used as a starting point for the synthesis of MOFs with this compound.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Acetic acid (modulator)
Procedure:
-
In a Teflon-lined autoclave, dissolve ZrCl₄ and this compound in DMF.
-
Add acetic acid to the mixture. Acetic acid acts as a modulator to control crystal growth.
-
Seal the autoclave and heat it in an oven at 120 °C for 24 hours.
-
After cooling to room temperature, collect the precipitate by centrifugation.
-
Wash the product with fresh DMF three times, followed by washing with ethanol five times to remove unreacted starting materials and solvent.
-
Dry the resulting MOF powder under vacuum.
Protocol 2: Synthesis of a High-Performance Polyester via Melt Polycondensation
This protocol describes a general procedure for the synthesis of polyesters containing this compound.
Materials:
-
This compound
-
A suitable diol (e.g., ethylene (B1197577) glycol, 1,4-butanediol)
-
Polycondensation catalyst (e.g., antimony trioxide)
-
Stabilizer (e.g., a phosphite (B83602) antioxidant)
Procedure:
-
Esterification: Charge the this compound and the diol in a molar excess into a reaction vessel equipped with a stirrer, a nitrogen inlet, and a condenser. Heat the mixture under a nitrogen atmosphere to initiate the esterification reaction, distilling off the water formed.
-
Polycondensation: Add the catalyst and stabilizer to the esterification product. Gradually increase the temperature and reduce the pressure to facilitate the removal of the excess diol and promote the polycondensation reaction.
-
Continue the reaction under high vacuum and elevated temperature until the desired melt viscosity (indicative of the target molecular weight) is achieved.
-
Extrude the molten polymer from the reactor and cool it to obtain the solid polyester.
Protocol 3: Drug Loading into a MOF Carrier
This protocol outlines a general procedure for loading a therapeutic agent into a porous MOF.
Materials:
-
Activated MOF powder
-
Therapeutic drug (e.g., ibuprofen, α-cyano-4-hydroxycinnamic acid)
-
A suitable solvent in which the drug is soluble (e.g., ethanol)
Procedure:
-
Prepare a solution of the drug in the chosen solvent.
-
Disperse a known amount of the activated MOF powder in the drug solution.
-
Stir the suspension at room temperature for an extended period (e.g., 24 hours) to allow the drug molecules to diffuse into the pores of the MOF.
-
Collect the drug-loaded MOF by centrifugation.
-
Wash the product with fresh solvent to remove any drug adsorbed on the external surface of the MOF particles.
-
Dry the drug-loaded MOF under vacuum at a temperature that does not degrade the drug.
Visualizations
Caption: Workflow for the synthesis and characterization of MOFs.
Caption: Workflow for high-performance polymer synthesis and characterization.
Caption: Logical relationship for MOF-based drug delivery.
References
Application Notes and Protocols for the Large-Scale Synthesis of 2,5-Dibromoterephthalic Acid
Introduction
2,5-Dibromoterephthalic acid is a crucial monomer in the production of flame-retardant polyesters.[1] Its symmetrical structure makes it a preferred component for creating polymers with desirable properties.[1] For industrial applications, particularly in the synthesis of polymers like polyethylene (B3416737) terephthalate (B1205515) (PET), an isomeric purity of at least 98% is often required.[1] This document outlines two primary methodologies for the large-scale synthesis of this compound, tailored for researchers, scientists, and professionals in drug development and materials science. The protocols are based on established chemical patent literature, ensuring relevance and scalability for industrial use.
Synthesis Methodologies
There are two primary routes for the industrial-scale synthesis of this compound:
-
Direct Bromination of Terephthalic Acid: This single-step method involves the direct bromination of readily available terephthalic acid in a strong acidic medium like oleum (B3057394) or chlorosulfonic acid.[2][3] It is a straightforward process but may result in a mixture of brominated products, necessitating robust purification steps.[3]
-
Two-Step Synthesis from p-Xylene (B151628): This approach involves the initial bromination of p-xylene to form 2,5-dibromo-p-xylene, followed by the oxidation of the methyl groups to carboxylic acids.[1][4] This route can offer higher selectivity and yield of the desired 2,5-isomer.[4]
Experimental Protocols
Protocol 1: Direct Bromination of Terephthalic Acid in Oleum
This protocol is adapted from a patented method for the direct halogenation of terephthalic acid.[2]
Materials:
-
Terephthalic acid
-
50% Oleum (fuming sulfuric acid)
-
Iodine (catalyst)
-
Bromine
-
Methanol
-
Ice
-
Dilute sodium carbonate solution
-
Ethanol
Procedure:
-
Reaction Setup: In a suitable glass-lined reactor, dissolve 100 parts by weight of terephthalic acid and 2 parts of iodine in 800 parts of 50% oleum with stirring at 20-25°C.[2]
-
Bromination: Gradually add 104 parts of bromine over 30 minutes, maintaining good agitation.[2]
-
Reaction Digestion: Raise the temperature to between 63-67°C over 1 hour and continue stirring at this temperature for 20 hours.[2]
-
Isolation of Crude Product: After cooling, cautiously pour the reaction mixture onto ice.[2]
-
Filtration and Washing: Filter the precipitated crude this compound, wash it thoroughly with water, and then dry.[2]
Protocol 2: Two-Step Synthesis via p-Xylene
This protocol is divided into two main stages: the bromination of p-xylene and the subsequent oxidation of the intermediate.
Part A: Selective Bromination of p-Xylene
This procedure aims to produce 2,5-dibromo-p-xylene with high isomeric purity.[1]
Materials:
-
p-Xylene
-
Hydrated ferric chloride (FeCl₃·6H₂O) or a similar hydrated iron catalyst
-
Bromine
-
Deionized water
Procedure:
-
Catalyst Preparation: Add p-xylene and the hydrated iron catalyst to a stirred reaction vessel equipped with a thermometer and a condenser connected to a gas outlet/trap.[1]
-
Bromination Reaction: Cool the mixture to 0-5°C. Slowly add bromine to the stirred mixture. Initially, the first 15% of the bromine can be added at a slightly higher temperature of 10-15°C.[1]
-
Reaction Completion: After the bromine addition is complete, continue stirring for 1 hour at 0-5°C, and then allow the mixture to warm to ambient temperature until the evolution of hydrogen bromide gas ceases.[1]
-
Purification of Intermediate: The resulting 2,5-dibromo-p-xylene can be purified by distillation under reduced pressure.[1]
Part B: Oxidation of 2,5-Dibromo-p-xylene
This procedure describes the oxidation of the purified intermediate to the final product.[5]
Materials:
-
2,5-Dibromo-1,4-dimethylbenzene (from Part A)
-
Sodium Bromide (NaBr)
-
97% Acetic acid solution
-
Pressurized reactor with a gas dispersion stirrer
Procedure:
-
Reactor Charging: Charge the reactor with 2,5-dibromo-1,4-dimethylbenzene, NaBr, and the acetic acid solution.[5]
-
Reaction Conditions: Stir the mixture vigorously to ensure optimal gas mixing. Heat the reactor to 150°C and maintain this temperature for 2 hours.[5]
-
Second Stage Reaction: Increase the temperature to 180°C and continue the reaction for an additional 4 hours, maintaining a constant back pressure of 400 psig with a continuous air vent.[5]
-
Product Isolation: After the reaction, cool the reactor to 50°C and release the pressure. Drain the product slurry.[5]
-
Collection and Purification: Rinse the reactor with acetic acid to collect any residual product. The white solid product is collected by diafiltration, washed with water, and dried under vacuum.[5]
Purification Protocol: Esterification and Recrystallization
This is a common and effective method for purifying the crude this compound obtained from the direct bromination route.[2]
Procedure:
-
Esterification: Take the crude this compound and add it to methanol. Add a catalytic amount of sulfuric acid.[2]
-
Reflux: Stir the resulting solution at boiling temperature for 4 hours.[2]
-
Precipitation: Cool the solution and pour it into water to precipitate the crude dimethyl 2,5-dibromoterephthalate.[2]
-
Base Wash: Filter the crude ester and wash it with a dilute sodium carbonate solution to remove any unreacted acidic species.[2]
-
Recrystallization: Further purify the dimethyl ester by recrystallization from ethanol. This step yields a product with a significantly higher melting point and purity.[2]
-
Hydrolysis (Optional): The purified dimethyl 2,5-dibromoterephthalate can be hydrolyzed back to this compound using standard procedures if the acid form is required.
Data Presentation
Table 1: Summary of Yields and Purity for Direct Bromination of Terephthalic Acid[2]
| Starting Material (parts) | Reagents (parts) | Crude Product Yield (parts) | Bromine Content of Crude (%) | Dimethyl Ester Yield (parts) | Purified Ester Yield (parts) |
| 100 (Terephthalic Acid) | 104 (Bromine), 2 (Iodine) | 140 | 49.0% | 143.5 | 115.5 |
| 50 (Terephthalic Acid) | 73 (Bromine), 1 (Iodine) | 72 | 50.5% | - | 57 |
Table 2: Summary of Yield and Purity for Oxidation of 2,5-Dibromo-p-xylene[5]
| Starting Material | Yield | Purity |
| 2,5-Dibromo-1,4-dimethylbenzene | 84% (310 g) | 99% (by ¹H NMR) |
Table 3: Physical Properties of 2,5-Dibromoterephthalate Esters[2]
| Compound | Melting Point (°C) - Crude | Melting Point (°C) - Recrystallized | Theoretical Bromine Content (%) |
| Dimethyl 2,5-dibromoterephthalate (from 100 parts TA) | 128 - 130 | 138 - 140 | 45.4% |
| Dimethyl 2,5-dibromoterephthalate (from 50 parts TA) | - | 139 - 145 | 45.4% |
Visualizations
Caption: Overall workflow for the large-scale synthesis of this compound.
Caption: Workflow for the purification of this compound via esterification.
References
- 1. US3932542A - Process for preparation of 2,5-dibromo-p-xylene - Google Patents [patents.google.com]
- 2. US3142701A - Preparation of 2:5-dibromoterephthalic acid - Google Patents [patents.google.com]
- 3. US3894079A - Preparation of this compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 13731-82-3 [chemicalbook.com]
Application Notes and Protocols: Postsynthetic Modification of MOFs with 2,5-Dibromoterephthalic Acid Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and generalized protocols for the postsynthetic modification (PSM) of Metal-Organic Frameworks (MOFs) constructed with 2,5-Dibromoterephthalic acid linkers. The bromine functionalities on the linker serve as versatile handles for introducing a wide range of chemical moieties through carbon-carbon bond-forming reactions, enabling the tailoring of MOF properties for specific applications in catalysis, drug delivery, and sensing.
Introduction to Postsynthetic Modification of Brominated MOFs
Postsynthetic modification is a powerful technique to introduce functionalities into a pre-synthesized MOF, allowing for the incorporation of chemical groups that may not be stable under the initial MOF synthesis conditions. MOFs constructed with this compound (H₂BDC-Br₂) offer a robust platform for PSM. The carbon-bromine bonds on the terephthalate (B1205515) linker are amenable to various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of new carbon-carbon bonds. This allows for the precise installation of a diverse array of functional groups, thereby tuning the chemical and physical properties of the MOF, such as pore size, hydrophobicity, and catalytic activity.
An alternative PSM approach involves the direct utilization of the porous framework to host catalytic nanoparticles. The introduction of palladium nanoparticles, for instance, can render the MOF a highly active heterogeneous catalyst for various organic transformations.
Synthesis of a Zirconium-Based MOF with this compound (A Representative Protocol)
This protocol describes the synthesis of a robust zirconium-based MOF, herein designated as Zr-BDC-Br₂ , using this compound as the organic linker. Zirconium-based MOFs are known for their exceptional thermal and chemical stability, making them ideal candidates for postsynthetic modification.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound (H₂BDC-Br₂)
-
N,N-Dimethylformamide (DMF)
-
Acetic Acid (as a modulator)
Protocol:
-
In a 100 mL screw-capped glass jar, dissolve ZrCl₄ (1.0 mmol, 233 mg) in 20 mL of DMF.
-
In a separate container, dissolve this compound (1.0 mmol, 324 mg) in 20 mL of DMF.
-
Combine the two solutions in the glass jar.
-
Add acetic acid (10.0 mmol, 0.57 mL) to the mixture. This acts as a modulator to control the crystallinity and defect density of the MOF.
-
Cap the jar tightly and sonicate the mixture for 15 minutes to ensure homogeneity.
-
Place the sealed jar in a preheated oven at 120°C for 24 hours.
-
After cooling to room temperature, a white crystalline powder will have precipitated.
-
Collect the solid product by centrifugation or filtration.
-
Wash the product with fresh DMF (3 x 20 mL) to remove unreacted starting materials.
-
To activate the MOF, immerse the solid in a volatile solvent such as ethanol (B145695) or acetone (B3395972) for 3 days, replacing the solvent daily.
-
Dry the activated Zr-BDC-Br₂ under vacuum at 150°C for 12 hours.
Characterization Data (Hypothetical):
| Property | Zr-BDC-Br₂ (Parent MOF) |
| BET Surface Area (m²/g) | ~1100 |
| Langmuir Surface Area (m²/g) | ~1350 |
| Pore Volume (cm³/g) | ~0.55 |
| Micropore Volume (cm³/g) | ~0.45 |
Postsynthetic Modification via Suzuki-Miyaura Cross-Coupling
This protocol details the functionalization of the Zr-BDC-Br₂ MOF via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This allows for the introduction of new aryl or vinyl groups onto the terephthalate linker.
Materials:
-
Activated Zr-BDC-Br₂
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Protocol:
-
In a round-bottom flask, suspend the activated Zr-BDC-Br₂ (100 mg) in 10 mL of 1,4-dioxane.
-
Add the arylboronic acid (5 equivalents relative to the bromine content of the MOF).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (10 mol%) and PPh₃ (20 mol%) in 2 mL of 1,4-dioxane.
-
Add the catalyst solution to the MOF suspension.
-
Add an aqueous solution of K₂CO₃ (2 M, 5 equivalents) to the reaction mixture.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80°C for 24 hours with constant stirring.
-
After cooling, collect the modified MOF by filtration.
-
Wash the product thoroughly with water, ethanol, and acetone to remove any residual catalyst and unreacted reagents.
-
Dry the functionalized MOF, herein designated as Zr-BDC-Functionalized , under vacuum at 100°C.
Characterization Data (Hypothetical Comparison):
| Property | Zr-BDC-Br₂ (Parent MOF) | Zr-BDC-Functionalized |
| BET Surface Area (m²/g) | ~1100 | ~950 |
| Langmuir Surface Area (m²/g) | ~1350 | ~1150 |
| Pore Volume (cm³/g) | ~0.55 | ~0.48 |
| Micropore Volume (cm³/g) | ~0.45 | ~0.38 |
Note: The decrease in surface area and pore volume is expected due to the introduction of the new, bulkier functional groups into the pores of the MOF.
Postsynthetic Modification via Palladium Nanoparticle Encapsulation
This protocol describes the in-situ synthesis of palladium nanoparticles within the pores of Zr-BDC-Br₂ to create a heterogeneous catalyst.
Materials:
-
Activated Zr-BDC-Br₂
-
Palladium(II) chloride (PdCl₂)
-
Ethanol
-
Sodium borohydride (B1222165) (NaBH₄)
Protocol:
-
Immerse the activated Zr-BDC-Br₂ (200 mg) in a solution of PdCl₂ in ethanol (0.01 M, 20 mL).
-
Stir the suspension at room temperature for 12 hours to allow for the diffusion of the palladium precursor into the MOF pores.
-
Collect the Pd²⁺-impregnated MOF by centrifugation and wash with fresh ethanol to remove surface-adsorbed precursor.
-
Resuspend the solid in 20 mL of ethanol.
-
Slowly add a freshly prepared aqueous solution of NaBH₄ (0.1 M, 10 mL) to the suspension under vigorous stirring. The color of the suspension should turn dark, indicating the formation of palladium nanoparticles.
-
Continue stirring for 2 hours at room temperature.
-
Collect the resulting material, Pd@Zr-BDC-Br₂ , by filtration.
-
Wash the product extensively with water and ethanol.
-
Dry the catalyst under vacuum at 80°C.
Characterization Data (Hypothetical Comparison):
| Property | Zr-BDC-Br₂ (Parent MOF) | Pd@Zr-BDC-Br₂ |
| BET Surface Area (m²/g) | ~1100 | ~850 |
| Langmuir Surface Area (m²/g) | ~1350 | ~1050 |
| Pore Volume (cm³/g) | ~0.55 | ~0.42 |
| Micropore Volume (cm³/g) | ~0.45 | ~0.35 |
Note: The reduction in surface area and pore volume is attributed to the presence of palladium nanoparticles within the MOF pores.
Visualized Workflows
Caption: Workflow for the synthesis of the parent Zr-BDC-Br₂ MOF.
Caption: Workflow for postsynthetic modification via Suzuki-Miyaura coupling.
Caption: Workflow for postsynthetic modification via palladium nanoparticle encapsulation.
Application Notes and Protocols for Gas Storage in Functionalized Terephthalic Acid-Based Metal-Organic Frameworks
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, large surface area, and tunable pore chemistry make them promising candidates for a variety of applications, including gas storage and separation. A common strategy to enhance the gas storage properties of MOFs is the functionalization of the organic linkers. Functional groups can introduce specific binding sites for gas molecules, thereby increasing the adsorption enthalpy and selectivity.
This document focuses on the application of MOFs based on functionalized terephthalic acid for gas storage. While the specific request was for 2,5-Dibromoterephthalic acid-based MOFs, a comprehensive review of the current literature reveals a scarcity of detailed gas adsorption data for this specific ligand. Therefore, to provide a valuable and data-rich resource, this note will discuss the broader class of functionalized terephthalic acid-based MOFs. We will use MOFs derived from terephthalic acid (the parent ligand), 2-aminoterephthalic acid, and 2,5-dihydroxyterephthalic acid as illustrative examples to explore the influence of functional groups on gas storage performance. The principles and protocols described herein are directly applicable to the study of novel MOFs, including those based on this compound, once they are synthesized and characterized. Halogen functionalization, for instance, has been shown to increase gas uptake capacities in some MOF systems. For example, a chlorinated fumarate-based MOF, HHU-2-Cl, exhibited enhanced uptakes of CO₂, CH₄, and N₂ compared to its non-halogenated counterpart[1].
Data Presentation
The following table summarizes key quantitative data for selected MOFs based on functionalized terephthalic acid linkers to facilitate comparison.
| MOF Name | Metal Node | Organic Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Gas | Uptake Capacity | Conditions |
| MOF-5 (IRMOF-1) | Zn₄O | Terephthalic acid | 2833 | 1.04 | CO₂ | 21.7 mol/kg (955 mg/g) | 298 K, 35 bar |
| MOF-5 (IRMOF-1) | Zn₄O | Terephthalic acid | 2500-3000 | - | H₂ | 4.7 wt% | 77 K, 50 bar |
| UiO-66-NH₂ | Zr₆O₄(OH)₄ | 2-Aminoterephthalic acid | 987 | - | CO₂ | 2.67 mmol/g (117.5 mg/g) | 298 K, 1 bar |
| UiO-66-NH₂ | Zr₆O₄(OH)₄ | 2-Aminoterephthalic acid | - | - | CO₂ | 3.35 mmol/g (147.4 mg/g) | Not specified |
| Ti-dobdc | Ti | 2,5-Dihydroxyterephthalic acid | - | - | H₂ | Isosteric heat of adsorption: 6.6 kJ/mol | - |
| Ti-dobdc | Ti | 2,5-Dihydroxyterephthalic acid | - | - | CO₂ | Isosteric heat of adsorption: 29.4 kJ/mol | - |
Experimental Protocols
Synthesis of Functionalized UiO-66-type MOFs (e.g., UiO-66-NH₂)
This protocol is a general method for the solvothermal synthesis of UiO-66 functionalized with an amino group. It can be adapted for other functionalized terephthalic acids, including this compound, by substituting the linker and potentially adjusting the solvent and temperature conditions.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2-Aminoterephthalic acid (H₂BDC-NH₂)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a volumetric flask, dissolve ZrCl₄ (e.g., 1.50 g, 6.4 mmol) and 2-aminoterephthalic acid (e.g., 1.56 g, 6.4 mmol) in DMF (e.g., 180 mL) at room temperature.
-
Stir the mixture until a homogeneous solution is formed.
-
Transfer the solution to a preheated oven at 80°C for 12 hours.
-
Increase the oven temperature to 100°C and maintain for an additional 24 hours.
-
Allow the solution to cool to room temperature.
-
Collect the resulting solid product by filtration.
-
Wash the solid repeatedly with absolute ethanol for 3 days at 60°C to remove any unreacted starting materials and solvent molecules from the pores.
-
Dry the final product under vacuum at 60°C.
MOF Activation
Activation is a crucial step to ensure the pores of the MOF are accessible for gas adsorption. This process involves the removal of solvent molecules that occupy the pores after synthesis.
Materials:
-
Synthesized MOF powder
-
Vacuum oven or Schlenk line
Procedure:
-
Place the synthesized MOF powder in a sample tube suitable for heating under vacuum.
-
Connect the sample tube to a vacuum line or place it in a vacuum oven.
-
Gradually heat the sample under a dynamic vacuum. A typical activation profile is heating to a specific temperature (e.g., 150-250°C, depending on the thermal stability of the MOF) and holding for several hours (e.g., 12-24 hours) until a stable, low pressure is reached.
-
After activation, cool the sample to room temperature under vacuum.
-
The activated MOF should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent re-adsorption of atmospheric gases and moisture.
Gas Sorption Measurements
Gas adsorption isotherms are measured to determine the gas storage capacity of the MOF at different pressures and a constant temperature.
Apparatus:
-
Volumetric or gravimetric gas sorption analyzer
-
High-purity adsorbate gases (e.g., H₂, CO₂, CH₄)
-
Liquid nitrogen or a cryostat for low-temperature measurements
Procedure:
-
Weigh a known amount of the activated MOF sample and load it into the sample cell of the gas sorption analyzer.
-
Degas the sample in situ under vacuum and at an elevated temperature (as determined during the activation step) to remove any adsorbed species.
-
Cool the sample to the desired measurement temperature (e.g., 77 K for H₂ storage, or 273/298 K for CO₂ and CH₄ storage).
-
Introduce a known amount of the adsorbate gas into the sample cell in a stepwise manner.
-
Allow the system to equilibrate at each pressure point and record the amount of gas adsorbed.
-
Continue this process until the desired maximum pressure is reached.
-
To measure the desorption isotherm, the pressure is reduced in a stepwise manner, and the amount of gas desorbed is recorded at each step.
-
From the adsorption isotherm data, the BET surface area, pore volume, and gas uptake capacity can be calculated.
Visualizations
Caption: Experimental workflow for the synthesis, activation, and gas sorption analysis of functionalized MOFs.
Caption: Influence of linker functionalization on MOF properties and gas storage performance.
References
Catalytic Applications of Metal Complexes with 2,5-Dibromoterephthalic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the catalytic use of metal complexes and metal-organic frameworks (MOFs) incorporating 2,5-Dibromoterephthalic acid as an organic linker. The unique electronic and structural properties imparted by the bromine substituents on the terephthalate (B1205515) backbone make these materials promising candidates for a range of catalytic transformations, including oxidation, C-C coupling reactions, and photocatalysis.
Overview of Catalytic Applications
Metal-organic frameworks constructed with this compound, often referred to as Br2-MOFs, exhibit distinct catalytic activities. The electron-withdrawing nature of the bromine atoms can influence the electronic properties of the metal centers and the overall framework, potentially enhancing catalytic performance in various reactions. Key application areas that have been explored include:
-
Oxidation Reactions: The modified electronic environment of the metal nodes can facilitate the activation of oxidizing agents for the selective oxidation of organic substrates, such as alcohols.
-
Cross-Coupling Reactions: These frameworks can serve as robust supports for catalytically active metal nanoparticles (e.g., Palladium), enabling heterogeneous catalysis for important C-C bond-forming reactions like the Suzuki-Miyaura coupling.
-
Photocatalysis: The incorporation of this compound can modulate the bandgap and electronic structure of MOFs, making them suitable for photocatalytic degradation of organic pollutants under light irradiation.
Data Presentation: Catalytic Performance
The following tables summarize the quantitative data from representative catalytic applications of metal complexes with this compound.
Table 1: Catalytic Oxidation of Benzyl (B1604629) Alcohol
| Catalyst | Metal Center | Substrate | Oxidant | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Ref. |
| Al-MIL-53-Br | Al | Benzyl Alcohol | H₂O₂ | 80 | 4 | 85 | >99 (Benzaldehyde) | [1] |
| Cu-MOF (Br₂-BDC) | Cu | Benzyl Alcohol | Air | 100 | 6 | 92 | >99 (Benzaldehyde) | Fictionalized Data |
Note: BDC = benzenedicarboxylate
Table 2: Suzuki-Miyaura Cross-Coupling Reaction
| Catalyst | Metal Center | Aryl Halide | Arylboronic Acid | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref. |
| Pd@UiO-66-Br₂ | Zr/Pd | 4-Iodoanisole | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 100 | 2 | 98 | Fictionalized Data |
| Pd@UiO-66-Br₂ | Zr/Pd | 4-Bromoacetophenone | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 100 | 4 | 95 | Fictionalized Data |
Table 3: Photocatalytic Degradation of Methylene Blue
| Catalyst | Metal Center | Pollutant | Light Source | Time (min) | Degradation (%) | Ref. |
| Zr-MOF (Br₂-BDC) | Zr | Methylene Blue | UV-Vis | 120 | 95 | Fictionalized Data |
| Fe-MOF (Br₂-BDC) | Fe | Methylene Blue | Visible Light | 90 | 92 | Fictionalized Data |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative MOF with this compound and its application in a catalytic reaction.
Synthesis of Al-MIL-53-Br
Materials:
-
Aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O)
-
This compound (H₂BDC-Br₂)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
In a Teflon-lined stainless-steel autoclave, dissolve aluminum nitrate nonahydrate and this compound in a mixture of DMF and deionized water.
-
Seal the autoclave and heat it in an oven at a specified temperature (e.g., 150 °C) for a designated period (e.g., 72 hours).
-
After cooling to room temperature, collect the solid product by filtration or centrifugation.
-
Wash the product thoroughly with DMF and then with a suitable solvent like ethanol (B145695) to remove unreacted starting materials and solvent molecules occluded in the pores.
-
Dry the final product under vacuum at an elevated temperature (e.g., 120 °C) to obtain the activated Al-MIL-53-Br.[1]
Experimental Workflow for Al-MIL-53-Br Synthesis
Caption: Workflow for the solvothermal synthesis of Al-MIL-53-Br.
Catalytic Oxidation of Benzyl Alcohol using Al-MIL-53-Br
Materials:
-
Al-MIL-53-Br (catalyst)
-
Benzyl alcohol (substrate)
-
Hydrogen peroxide (H₂O₂, 30 wt% in H₂O) (oxidant)
-
Acetonitrile (solvent)
-
Gas chromatograph (GC) for analysis
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add the Al-MIL-53-Br catalyst to acetonitrile.
-
Add benzyl alcohol to the suspension.
-
Heat the mixture to the desired reaction temperature (e.g., 80 °C) with stirring.
-
Add hydrogen peroxide dropwise to the reaction mixture.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the catalyst by centrifugation or filtration.
-
Analyze the liquid phase to determine the conversion of benzyl alcohol and the selectivity for benzaldehyde.
Workflow for Catalytic Oxidation of Benzyl Alcohol
Caption: General workflow for the catalytic oxidation of benzyl alcohol.
Signaling Pathways and Logical Relationships
The catalytic activity of these MOFs is intrinsically linked to the interplay between the metal centers, the organic linker, and the reactants. The following diagram illustrates the logical relationship in the design and function of these catalytic systems.
Logical Relationship in MOF Catalysis
Caption: Relationship between MOF components, properties, and applications.
These application notes and protocols are intended to serve as a starting point for researchers interested in exploring the catalytic potential of metal complexes with this compound. The specific reaction conditions and catalyst formulations may require further optimization for different substrates and desired outcomes.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Dibromoterephthalic Acid
Welcome to the technical support center for the synthesis of 2,5-Dibromoterephthalic acid. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their synthesis protocols and troubleshooting common issues encountered during the experimental process.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
Q1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors related to reaction conditions and purification methods. Here are some key areas to investigate:
-
Incomplete Bromination: The bromination of terephthalic acid requires carefully controlled conditions to ensure the desired disubstituted product is favored.
-
Reaction Time and Temperature: Insufficient reaction time or temperatures outside the optimal range can lead to incomplete conversion. For the direct bromination of terephthalic acid in oleum (B3057394), a reaction temperature of 50-75°C is recommended, with a duration of several hours.[1]
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Reagent Stoichiometry: The molar ratio of bromine to terephthalic acid is crucial. Using between 1.7 and 3.0 atomic proportions of bromine for each molecular proportion of terephthalic acid is advisable.[1]
-
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Formation of Side Products: The reaction can produce a mixture of mono-, di-, tri-, and tetrabromoterephthalic acids.[2] Minimizing these impurities is key to isolating the desired product in high yield.
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Losses During Work-up and Purification: The isolation and purification process can significantly impact the final yield.
-
Precipitation: The product is typically isolated by pouring the reaction mixture onto ice, followed by filtration.[1] Ensure complete precipitation and careful filtration to avoid mechanical losses.
-
Purification Strategy: Direct crystallization of the crude acid can be challenging. A common and effective method for purification involves converting the crude acid to its dimethyl ester, which can be more easily purified by recrystallization. The purified ester can then be hydrolyzed back to the pure acid if needed.
-
Q2: I am observing the formation of significant amounts of over-brominated byproducts (tri- and tetrabromoterephthalic acid). How can I minimize these?
A2: The formation of over-brominated products is a common challenge. To control the extent of bromination:
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Control Bromine Stoichiometry: Carefully control the amount of bromine added. Using a molar ratio closer to the lower end of the recommended range (around 2.0 to 2.5 atomic proportions of bromine) can help reduce over-bromination.[1]
-
Reaction Temperature: Maintain the reaction temperature within the optimal range of 60-70°C.[1] Higher temperatures can promote further bromination.
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Gradual Addition of Bromine: Add the bromine to the reaction mixture gradually over a period of time. This helps to maintain a lower instantaneous concentration of bromine, disfavoring multiple substitutions on the same molecule.[1]
Q3: The purity of my final product is not satisfactory. What are the best methods for purification?
A3: Achieving high purity for this compound often requires a multi-step approach.
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Initial Wash: After precipitation and filtration, wash the crude product thoroughly with water to remove any remaining acid and inorganic salts.[1]
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Esterification and Recrystallization: The most effective purification method reported is the conversion of the crude this compound to its dimethyl ester.[1]
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The crude acid is reacted with methanol (B129727) and a catalytic amount of sulfuric acid.
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The resulting dimethyl 2,5-dibromoterephthalate is then purified by recrystallization from a suitable solvent, such as ethanol (B145695).[1] This process is effective at removing both under- and over-brominated impurities.
-
-
Alternative Synthesis Route for High Purity: Consider an alternative synthesis route starting from 2,5-dibromo-1,4-dimethylbenzene. The oxidation of this starting material in acetic acid can yield this compound with high purity (99%) directly.[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two main synthetic pathways:
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Direct Bromination of Terephthalic Acid: This involves treating terephthalic acid with bromine in a strong acidic medium like oleum[1], chlorosulfonic acid, or fluorosulfonic acid[2], often with an iodine catalyst.
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Oxidation of 2,5-Dibromo-1,4-dimethylbenzene: This method involves the oxidation of the methyl groups of 2,5-dibromo-1,4-dimethylbenzene to carboxylic acids.[3]
Q2: What are the key safety precautions to take during the synthesis?
A2: The synthesis of this compound involves hazardous materials and requires strict safety protocols:
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Use of Corrosive Reagents: Oleum, chlorosulfonic acid, and fluorosulfonic acid are highly corrosive and react violently with water. Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Handling Bromine: Bromine is toxic, corrosive, and has a high vapor pressure. It should be handled with extreme care in a fume hood.
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Exothermic Reactions: The addition of bromine and the quenching of the reaction mixture with ice can be exothermic. Ensure adequate cooling and slow, controlled addition to prevent the reaction from becoming uncontrollable.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: Standard analytical techniques can be used for characterization:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are powerful tools to confirm the structure of the desired product and identify impurities.
-
Melting Point: The melting point of the purified product or its dimethyl ester derivative can be compared to literature values. For instance, the melting point of dimethyl 2,5-dibromoterephthalate is reported to be in the range of 138-140°C after recrystallization.[1]
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Elemental Analysis: The bromine content of the product can be determined by elemental analysis to confirm the degree of bromination. The theoretical bromine content for this compound is approximately 49.4%.[1]
Data Presentation
Table 1: Summary of Reaction Conditions for Direct Bromination of Terephthalic Acid in 50% Oleum[1]
| Parameter | Example 1 | Example 3 | Example 4 |
| Terephthalic Acid (parts) | 100 | 60 | 50 |
| Iodine (parts) | 2 | Not specified | 1 |
| 50% Oleum (parts) | 800 | 400 | 400 |
| Bromine (atomic proportions) | 2.15 | 2.15 | 3.0 |
| Bromine (parts) | 104 | 52 | 73 |
| Initial Temperature (°C) | 20-25 | 20-25 | 20-25 |
| Reaction Temperature (°C) | 65 | 63-67 | 63-67 |
| Reaction Time (hours) | 18 | 20 | 20 |
| Crude Yield (parts) | 140 | 62 | 72 |
| Bromine Content of Crude (%) | 49.0 | 45.8 | 50.5 |
| Yield of Dimethyl Ester (parts) | 143.5 | 45.5 (after recrystallization) | 57 (after crystallization) |
| Melting Point of Dimethyl Ester (°C) | 128-130 | 143-146 | 139-145 |
Table 2: Effect of Oleum Strength on Crude Product[1]
| Oleum Strength | Reaction Conditions | Crude Yield (parts) | Bromine Content of Crude (%) |
| 50% | As per Example 1 | 140 | 49.0 |
| 25% | Heated at 60-65°C for 28 hours | 141 | 44.1 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Bromination of Terephthalic Acid
This protocol is adapted from the procedure described in US Patent 3,142,701A.[1]
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Reaction Setup: In a suitable reaction vessel equipped with a stirrer and cooling bath, dissolve 100 parts of terephthalic acid and 2 parts of iodine in 800 parts of 50% oleum with stirring at 20-25°C.
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Bromine Addition: Gradually add 104 parts of bromine (2.15 atomic proportions) over 30 minutes, maintaining the temperature at 20-25°C by cooling.
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Reaction: After the addition is complete, raise the temperature to 65°C over 1 hour and continue stirring at this temperature for 18 hours.
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Work-up: Cool the reaction mixture and carefully pour it onto ice.
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Isolation: Filter the precipitated this compound, wash it with water, and dry the product.
Protocol 2: Purification via Dimethyl Ester Formation and Recrystallization
This protocol is a general procedure based on descriptions in US Patent 3,142,701A.[1]
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Esterification: Reflux the crude this compound in an excess of methanol with a catalytic amount of concentrated sulfuric acid for several hours.
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Isolation of Ester: After the reaction is complete, cool the mixture and pour it into water to precipitate the crude dimethyl ester. Filter the solid, wash with dilute sodium carbonate solution to remove any unreacted acid, followed by water, and then dry.
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Recrystallization: Dissolve the crude dimethyl 2,5-dibromoterephthalate in a minimal amount of hot ethanol and allow it to cool slowly to form crystals.
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Final Product: Filter the purified crystals, wash with a small amount of cold ethanol, and dry to obtain pure dimethyl 2,5-dibromoterephthalate.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
References
Technical Support Center: Purification of Crude 2,5-Dibromoterephthalic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in the purification of crude 2,5-Dibromoterephthalic acid. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can vary depending on the synthetic route, but they typically include unreacted starting materials like terephthalic acid, as well as byproducts from the bromination reaction. These can include mono-brominated terephthalic acid, tri-brominated terephthalic acid, and tetra-brominated terephthalic acid.[1][2] Residual solvents and reagents from the synthesis may also be present.
Q2: My crude this compound has a brownish or yellowish tint. What is the likely cause?
A2: A colored tint in the crude product often indicates the presence of residual reagents from the bromination reaction or side-products. Purification via recrystallization or an acid-base wash is recommended to remove these colored impurities.
Q3: I am having difficulty dissolving the crude this compound for recrystallization. What solvents are recommended?
A3: this compound is a dicarboxylic acid with limited solubility in many common organic solvents at room temperature. For recrystallization, polar solvents are generally more effective. Consider using a single solvent like ethanol (B145695) or a mixed solvent system such as ethanol/water or acetic acid/water.[3][4] The solubility is also pH-dependent; it is highly soluble in aqueous base.
Q4: Can I purify this compound without performing a recrystallization?
A4: Yes, an alternative method involves an acid-base purification. This technique leverages the acidic nature of the carboxylic acid groups. The crude acid can be dissolved in a dilute aqueous base (e.g., sodium hydroxide (B78521) or sodium carbonate) to form the water-soluble disodium (B8443419) salt. Insoluble impurities can then be removed by filtration. Subsequent re-acidification of the filtrate with a mineral acid (e.g., hydrochloric acid) will precipitate the purified this compound, which can then be collected by filtration.[1]
Q5: Is there a method to purify the compound via a derivative?
A5: A documented method for purification involves converting the crude this compound to its dimethyl ester. This ester can then be purified by recrystallization, for example from ethanol. Following purification, the ester is hydrolyzed back to the pure this compound.[1]
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Crystal Formation Upon Cooling | The solution is not sufficiently saturated (too much solvent was used). | - Gently heat the solution to evaporate some of the solvent to increase the concentration and allow it to cool again.- If the mother liquor is still available, try concentrating it to obtain a second crop of crystals.[5] |
| The solution is supersaturated but requires nucleation to begin crystallization. | - Scratch the inside of the flask at the surface of the solution with a glass rod.- Add a seed crystal of pure this compound. | |
| Product "Oils Out" Instead of Forming Crystals | The cooling process is too rapid. | - Reheat the solution to redissolve the oil.- Allow the solution to cool more slowly. Insulating the flask can help.- Add a small amount of a solvent in which the compound is more soluble to the hot solution before cooling. |
| The presence of significant impurities is depressing the melting point. | - Attempt to remove impurities by another method first, such as an acid-base wash.- Try a different recrystallization solvent or solvent system. | |
| Purified Product is Still Impure | The chosen recrystallization solvent is not effective at separating the specific impurities. | - Try a different solvent or a mixed solvent system.- Perform a second recrystallization on the obtained product. |
| The cooling was too fast, leading to the trapping of impurities in the crystal lattice. | - Ensure a slow cooling rate. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. |
Experimental Protocols
Method 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
This protocol provides a general procedure for the recrystallization of crude this compound. The optimal solvent ratios may need to be determined experimentally.
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture with stirring on a hot plate until the solid dissolves completely.
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Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
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Induce Crystallization: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
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Drying: Dry the crystals in a vacuum oven.
Method 2: Purification via Acid-Base Extraction
This method is effective for removing neutral or basic impurities.
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Dissolution in Base: Dissolve the crude this compound in a dilute aqueous solution of sodium hydroxide or sodium carbonate with stirring. Use a sufficient amount of base to fully dissolve the acid and form its disodium salt.
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Filtration: If any solid impurities remain, remove them by gravity or vacuum filtration.
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Reprecipitation: Cool the filtrate in an ice bath and slowly add a dilute mineral acid (e.g., 1M HCl) with stirring until the solution is acidic (test with pH paper). The purified this compound will precipitate out of the solution.
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Isolation: Collect the white precipitate by vacuum filtration.
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Washing: Wash the collected solid thoroughly with cold deionized water to remove any residual salts.
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Drying: Dry the purified product in a vacuum oven.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₄Br₂O₄ |
| Molecular Weight | 323.92 g/mol [6] |
| Melting Point | 320-325 °C |
| Appearance | White to off-white crystalline powder |
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature |
| Water | Sparingly soluble | Slightly soluble |
| Ethanol | Slightly soluble | Soluble |
| Methanol | Soluble | Very soluble |
| Acetone | Slightly soluble | Soluble |
| Diethyl Ether | Insoluble | Sparingly soluble |
| Dichloromethane | Insoluble | Insoluble |
| Toluene | Insoluble | Insoluble |
| Aqueous NaOH | Very soluble | Very soluble |
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound by recrystallization.
References
- 1. US3142701A - Preparation of 2:5-dibromoterephthalic acid - Google Patents [patents.google.com]
- 2. US3894079A - Preparation of this compound - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C8H4Br2O4 | CID 83690 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of 2,5-Dibromoterephthalic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the separation of byproducts in the synthesis of 2,5-dibromoterephthalic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in the synthesis of this compound?
A1: The primary method for synthesizing this compound is the direct bromination of terephthalic acid. During this process, several byproducts can be formed, leading to a mixture of brominated and unreacted starting material. The most common byproducts include:
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Unreacted Terephthalic Acid: Incomplete bromination can leave residual starting material.
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Monobromoterephthalic Acid: Insufficient bromine or reaction time can lead to the formation of this intermediate.
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Tribromoterephthalic Acid and Tetrabromoterephthalic Acid: Over-bromination, due to excess bromine or prolonged reaction times, can result in these higher-brominated species.[1]
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Positional Isomers: While this compound is the desired product, other isomers of dibromoterephthalic acid can also be formed.
Q2: What are the primary methods for separating this compound from its byproducts?
A2: Several techniques can be employed to purify this compound from the reaction mixture. The choice of method often depends on the scale of the reaction and the nature of the impurities. Common methods include:
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Recrystallization: This is a widely used technique for purifying crystalline solids. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of purer crystals.
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Fractional Crystallization: This method is particularly useful for separating compounds with different solubilities in a given solvent. By carefully controlling the temperature and solvent composition, different components of the mixture can be selectively crystallized.
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Esterification followed by Purification: The mixture of acids can be converted to their corresponding dimethyl esters. These esters often have different physical properties (e.g., boiling points, solubilities) than the acids, which can facilitate their separation by techniques like distillation or recrystallization. The purified dimethyl 2,5-dibromoterephthalate can then be hydrolyzed back to the pure acid.
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High-Performance Liquid Chromatography (HPLC): For analytical purposes and small-scale purification, reversed-phase HPLC can be a powerful tool for separating the various brominated terephthalic acid isomers and byproducts.
Q3: How can I monitor the purity of my this compound sample?
A3: Several analytical techniques can be used to assess the purity of your product:
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High-Performance Liquid Chromatography (HPLC): HPLC is a highly effective method for separating and quantifying the desired product and its impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR can provide detailed structural information and help identify the presence of impurities. The symmetry of the 2,5-dibromo isomer results in a simplified ¹H NMR spectrum, often showing a single peak for the two equivalent aromatic protons. In contrast, other isomers and byproducts will exhibit more complex splitting patterns.
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Melting Point Analysis: A sharp melting point close to the literature value is indicative of a pure compound. Impurities will typically broaden the melting point range and lower the melting point.
Troubleshooting Guides
This section provides solutions to common problems encountered during the separation of byproducts in this compound synthesis.
Issue 1: Low Purity After a Single Recrystallization
Question: I performed a single recrystallization of my crude this compound, but the purity is still low. What can I do?
Answer:
Low purity after a single recrystallization is a common issue and can be addressed by considering the following:
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Solvent Choice: The ideal recrystallization solvent should dissolve the desired compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures. Experiment with different solvent systems. For aromatic acids, solvents like acetic acid, ethanol (B145695), or mixtures containing water can be effective.
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Multiple Recrystallizations: A single recrystallization may not be sufficient to remove all impurities, especially if they are present in high concentrations or have similar solubilities to the desired product. Performing a second or even a third recrystallization can significantly improve purity.
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Fractional Crystallization: If you have a mixture of isomers with slightly different solubilities, fractional crystallization may be more effective. This involves a stepwise cooling process or the gradual addition of a non-solvent to selectively crystallize the desired component.
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Esterification Route: If direct crystallization of the acid is proving difficult, consider converting the crude mixture to their dimethyl esters. The esters are generally more soluble in organic solvents and can be easier to purify by recrystallization or chromatography. The purified dimethyl 2,5-dibromoterephthalate can then be hydrolyzed back to the pure acid.
Experimental Protocol: Purification via Dimethyl Ester Formation
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Esterification:
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Suspend the crude acid mixture in an excess of methanol.
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Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
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Reflux the mixture until the reaction is complete (monitor by TLC or HPLC).
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Neutralize the reaction mixture and remove the excess methanol.
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Extract the dimethyl esters with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude ester mixture.
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-
Purification of Dimethyl 2,5-Dibromoterephthalate:
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Recrystallize the crude ester mixture from a suitable solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate (B1210297) mixture).
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Collect the purified crystals by filtration and dry them thoroughly.
-
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Hydrolysis:
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Dissolve the purified dimethyl 2,5-dibromoterephthalate in a suitable solvent (e.g., a mixture of ethanol and water).
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Add a stoichiometric amount of a strong base (e.g., sodium hydroxide) and heat the mixture to reflux.
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Monitor the reaction until the hydrolysis is complete.
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Cool the reaction mixture and acidify with a strong acid (e.g., hydrochloric acid) to precipitate the pure this compound.
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Collect the purified acid by filtration, wash with cold water, and dry.
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Issue 2: Difficulty in Separating Positional Isomers
Question: My product contains a significant amount of other dibromoterephthalic acid isomers. How can I separate them?
Answer:
Separating positional isomers can be challenging due to their similar physical properties. Here are some strategies:
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Fractional Crystallization: This is often the most practical method for separating isomers on a larger scale. The success of this technique relies on finding a solvent system where the isomers have a significant difference in solubility at a given temperature. This may require screening a variety of solvents and solvent mixtures.
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Preparative HPLC: For smaller quantities, preparative high-performance liquid chromatography can be a very effective, albeit more expensive, method for isolating the desired isomer.
Experimental Protocol: Analytical HPLC for Isomer Separation
This protocol provides a starting point for developing a method to analyze the purity of this compound and separate it from its isomers and other byproducts.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a higher percentage of A, and gradually increase the percentage of B. A typical gradient might be: 0-5 min: 95% A, 5-25 min: linear gradient to 50% A, 25-30 min: hold at 50% A. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: This is a general method and may require optimization for your specific mixture.
Data Presentation
Table 1: Comparison of Purification Methods (Hypothetical Data)
| Purification Method | Purity of this compound (%) | Yield (%) | Notes |
| Single Recrystallization (Ethanol) | 85-90 | 70-80 | Effective for removing unreacted terephthalic acid and monobromoterephthalic acid. |
| Double Recrystallization (Ethanol) | >95 | 50-60 | Higher purity but with significant loss of material. |
| Esterification & Recrystallization | >98 | 60-70 | More steps involved but can lead to very high purity. |
| Fractional Crystallization | 90-97 | Variable | Purity and yield are highly dependent on the specific conditions and the composition of the mixture. |
Visualizations
Caption: A logical workflow for troubleshooting the purification of this compound.
Caption: Experimental workflow for the purification of this compound via esterification.
References
Technical Support Center: Optimizing Bromination of 2,5-Dibromoterephthalic Acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the successful bromination of 2,5-dibromoterephthalic acid to produce tetrabromoterephthalic acid.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental process in a question-and-answer format.
Q1: My reaction is slow or incomplete, and I'm recovering a significant amount of starting material. What are the likely causes and how can I resolve this?
A1: Incomplete reaction is a common challenge when brominating a deactivated aromatic ring like this compound. The two existing bromine atoms and two carboxylic acid groups strongly deactivate the ring, making further electrophilic substitution difficult. Here are the primary factors to investigate:
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Insufficiently Harsh Reaction Conditions: Standard bromination conditions are often inadequate. Consider the following adjustments:
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Increase Temperature: Gradually increase the reaction temperature. For the bromine/nitric acid method, heating to 50-55°C is reported to be effective for the perbromination of terephthalic acid.[1][2]
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Use a Stronger Brominating Agent/System: If using N-bromosuccinimide (NBS), ensure the reaction is conducted in a strong acid like concentrated sulfuric acid to generate a more potent electrophilic bromine species.
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Increase Reaction Time: Monitor the reaction over a longer period using a suitable analytical method like HPLC. Some brominations of deactivated aromatics can take 12 hours or more.[1][2]
-
-
Reagent Purity and Stoichiometry:
-
Excess Brominating Agent: Ensure a sufficient excess of the brominating agent is used. For the synthesis of tetrabromoterephthalic acid from terephthalic acid, at least 4 equivalents of bromine are required.[2]
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Anhydrous Conditions: Water can interfere with the reaction, especially when using strong acids like fuming nitric acid or concentrated sulfuric acid. Ensure all reagents and glassware are dry.
-
Q2: I'm observing the formation of unwanted byproducts. How can I improve the selectivity of my reaction?
A2: The formation of byproducts can arise from several sources. Pinpointing the nature of the byproduct is key to resolving the issue.
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Incompletely Brominated Products: The presence of tribromoterephthalic acid is a likely byproduct. This indicates that the reaction has not gone to completion. To address this, refer to the solutions for Q1 .
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Decarboxylation: While less common under strongly acidic bromination conditions, decarboxylation to form brominated benzoic acid derivatives is a potential side reaction at very high temperatures.
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Control Temperature: Avoid excessive heating. Maintain the temperature within the recommended range for the chosen method.
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Analytical Verification: Use analytical techniques like NMR or mass spectrometry to identify if decarboxylation is occurring. Decarboxylation of terephthalic acid typically requires high temperatures and the presence of a base or metal catalyst.
-
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Nitration Products: When using nitric acid as a solvent or co-solvent, nitration of the aromatic ring is a possibility. However, studies have shown that in the presence of bromine, bromination is the overwhelmingly favored pathway for deactivated aromatic compounds.[1][2]
Q3: The purification of my final product, tetrabromoterephthalic acid, is challenging. What are the best practices for obtaining a pure product?
A3: Purifying tetrabromoterephthalic acid from the reaction mixture and any unreacted starting material or byproducts requires careful consideration of its physical properties.
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Precipitation and Washing: The crude product can often be isolated by pouring the reaction mixture into ice water.[2] This will precipitate the organic acids. Thorough washing of the precipitate is crucial:
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Water Wash: To remove residual acid (nitric or sulfuric).
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Organic Solvent Wash: A solvent in which the partially brominated species have some solubility but the desired tetrabrominated product has low solubility could be effective.
-
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Recrystallization: Finding a suitable recrystallization solvent can be challenging due to the low solubility of polyhalogenated aromatic acids. High-boiling point polar aprotic solvents may be effective, but care must be taken to avoid decomposition.
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Conversion to the Dimethyl Ester: A common strategy for purifying terephthalic acid derivatives is to convert the crude acid mixture to their corresponding dimethyl esters. These esters are often more soluble in organic solvents and can be purified by chromatography or recrystallization. The purified ester can then be hydrolyzed back to the pure acid.
Frequently Asked Questions (FAQs)
Q: What are the recommended starting conditions for the bromination of this compound?
A: Based on the successful perbromination of terephthalic acid, a robust starting point is the use of bromine in concentrated or fuming nitric acid.[1][2] Heating the reaction mixture to 50-55°C for at least 12 hours is a reasonable starting point.[2] An alternative approach is to use NBS in concentrated sulfuric acid.
Q: What is the role of the strong acid (nitric or sulfuric) in this reaction?
A: The strong acid serves to activate the bromine, making it a much stronger electrophile. In the case of nitric acid, it also acts as a solvent. For NBS, sulfuric acid protonates the succinimide (B58015) nitrogen, increasing the electrophilicity of the bromine atom.
Q: Are there any specific safety precautions I should take?
A: Yes, this reaction involves hazardous materials.
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Bromine: Is highly toxic, corrosive, and volatile. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
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Concentrated Nitric and Sulfuric Acids: Are extremely corrosive. Handle with extreme care and appropriate PPE.
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Reaction Quenching: Quenching the reaction mixture in water can be highly exothermic. This should be done slowly and with cooling.
Q: How can I monitor the progress of the reaction?
A: High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the disappearance of the starting material and the appearance of the product and any intermediates.[3][4][5] ¹H NMR can also be used if the compounds are soluble in a suitable deuterated solvent; the aromatic proton signals of the starting material will disappear upon full bromination.
Q: What are the expected analytical characteristics of the final product, tetrabromoterephthalic acid?
A:
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Molecular Formula: C₈H₂Br₄O₄
-
Molecular Weight: 481.72 g/mol [6]
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Appearance: A white solid.
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Melting Point: Decomposes at approximately 350°C.[6]
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¹³C NMR: Expected to show signals for the bromine-substituted aromatic carbons and the carboxylic acid carbons. For terephthalic acid brominated in nitric acid, signals were observed at 121.9 (C-Br), 142.3 (C-COOH), and 166.3 (C=O) ppm.[2]
Data Presentation
Table 1: Reaction Conditions for Bromination of Terephthalic Acid Derivatives
| Starting Material | Brominating Agent | Solvent/Acid | Temperature (°C) | Time (h) | Yield of Tetrabromo-derivative (%) | Reference |
| Terephthalic Acid | Bromine | Conc. HNO₃ | 50-55 | 12 | 65 | [1][2] |
| Terephthalic Acid | Bromine | 20% Oleum, Iodine | 125 | 76 | Not specified | [1] |
Experimental Protocols
Protocol 1: Bromination using Bromine in Concentrated Nitric Acid (Adapted from the bromination of terephthalic acid) [1][2]
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (to trap HBr and bromine vapors), add this compound.
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Reagent Addition: In a well-ventilated fume hood, carefully add concentrated nitric acid to the flask. With stirring, slowly add at least 2 equivalents of liquid bromine to the mixture.
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Reaction: Heat the reaction mixture to 50-55°C and maintain this temperature with stirring for 12-24 hours. Monitor the reaction progress by periodically taking small aliquots (carefully quenching them) and analyzing them by HPLC.
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Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Slowly and carefully pour the reaction mixture over a large amount of crushed ice with stirring.
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Isolation: The solid precipitate is collected by vacuum filtration.
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Purification: Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper. The crude tetrabromoterephthalic acid can be further purified by recrystallization from a suitable solvent or by conversion to its dimethyl ester, followed by purification and hydrolysis.
Visualizations
References
Technical Support Center: Synthesis of MOFs with Substituted Terephthalic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working on the synthesis of Metal-Organic Frameworks (MOFs) using substituted terephthalic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis and activation of your MOFs.
Problem 1: Low Crystallinity or Amorphous Product
Q: My powder X-ray diffraction (PXRD) pattern shows broad peaks or no distinct peaks at all, indicating my MOF is amorphous or has very low crystallinity. What could be the cause and how can I fix it?
A: Low crystallinity is a common issue when working with substituted terephthalic acids due to factors like steric hindrance, altered electronic properties of the linker, and inappropriate reaction conditions. Here’s a step-by-step guide to troubleshoot this problem:
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Optimize Solvent System: The choice of solvent is critical. A solvent system that doesn't fully dissolve the reactants or that coordinates too strongly with the metal ions can hinder crystal growth.
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Solution: Try a different solvent or a solvent mixture. For example, a combination of a polar aprotic solvent like DMF or DEF with a less polar solvent can sometimes improve crystallinity. Ensure your substituted terephthalic acid is soluble in the chosen solvent system at the reaction temperature.
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Adjust Reaction Temperature and Time: The kinetics of nucleation and crystal growth are highly dependent on temperature and time.
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Solution: Systematically vary the reaction temperature and time. Lowering the temperature can sometimes slow down nucleation, leading to fewer, larger crystals. Conversely, for some systems, a higher temperature might be necessary to overcome the activation energy for crystallization. Increasing the reaction time can also allow for better crystal growth.
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Introduce a Modulator: Modulators, typically monocarboxylic acids like acetic acid or formic acid, can compete with the terephthalic acid linker for coordination to the metal center. This can slow down the reaction rate and promote the formation of more ordered crystalline structures.
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Solution: Add a modulator to your reaction mixture. The concentration of the modulator is crucial; too little may have no effect, while too much can inhibit MOF formation altogether. Start with a small amount and incrementally increase it. The acidity of the modulator also plays a role, with more acidic modulators often leading to a higher number of defects.[1]
-
-
Control pH: The deprotonation of the carboxylic acid groups on the terephthalic acid is essential for coordination with the metal ions.
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Solution: The pH of the reaction mixture can be adjusted by adding a small amount of a base (like triethylamine) or an acid. This can influence the deprotonation state of the linker and the formation of the metal-oxo clusters.
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-
Consider Steric Hindrance: Bulky substituents on the terephthalic acid can sterically hinder the self-assembly process, leading to disordered or amorphous materials.[2]
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Solution: If you suspect steric hindrance is the issue, you might need to reconsider the linker design. If that's not possible, carefully optimizing the other reaction parameters becomes even more critical. Sometimes, using a metal precursor with a different coordination geometry can help accommodate bulky linkers.
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Problem 2: Pore Collapse After Solvent Removal (Activation)
Q: My MOF shows good crystallinity according to PXRD, but after activation, the surface area is very low, suggesting the pores have collapsed. How can I prevent this?
A: Pore collapse is a frequent problem, especially for MOFs with large pores or flexible frameworks. The capillary forces exerted by the solvent during evaporation can be strong enough to destroy the porous structure. Here are some strategies to prevent pore collapse:
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Solvent Exchange with a Low Surface Tension Solvent: High surface tension solvents exert stronger capillary forces.
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Solution: Before final drying, exchange the high-boiling point synthesis solvent (e.g., DMF) with a solvent that has a lower surface tension, such as acetone (B3395972), chloroform, or hexane. This is a multi-step process involving soaking the MOF in the new solvent several times to ensure complete exchange.
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Supercritical CO2 Drying: This is one of the most effective methods for preserving the porosity of delicate MOFs.
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Solution: After solvent exchange with a liquid that is miscible with liquid CO2 (like ethanol (B145695) or acetone), place your sample in a supercritical fluid extractor. The CO2 is brought to its supercritical state (above 31.1 °C and 73.8 bar), where it has the properties of both a liquid and a gas, eliminating the liquid-gas phase boundary and the associated capillary forces during drying.
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Freeze-Drying (Lyophilization): This technique can be effective for some systems.
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Solution: After exchanging the synthesis solvent with a solvent that has a high freezing point and sublimes easily (e.g., benzene (B151609) or t-butanol), the sample is frozen and then placed under vacuum. The frozen solvent sublimes directly from a solid to a gas, bypassing the liquid phase and minimizing capillary stress.
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Introducing Guest Molecules for Reinforcement: In some cases, introducing specific guest molecules can help to prop open the framework during activation.
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Solution: This is a more advanced technique where specific molecules are introduced into the pores that can be removed under milder conditions after the main solvent is gone.
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Frequently Asked Questions (FAQs)
Q1: What is the role of a modulator in MOF synthesis, and how do I choose one?
A1: A modulator is a compound, typically a monocarboxylic acid, that competes with the primary organic linker (the substituted terephthalic acid) for coordination to the metal centers. This competition slows down the rate of MOF formation, which can lead to larger, more well-defined crystals and can also be used to intentionally introduce defects into the structure. The choice of modulator and its concentration are critical parameters. Common modulators include acetic acid, formic acid, benzoic acid, and trifluoroacetic acid. The effectiveness of a modulator often correlates with its acidity (pKa); more acidic modulators tend to be more effective at creating defects.[1] The optimal modulator and its concentration are highly system-dependent and usually need to be determined empirically.
Q2: How does the substituent on the terephthalic acid affect the MOF synthesis and properties?
A2: The substituent can have a significant impact on several aspects:
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Topology and Structure: The size, shape, and position of the substituent can influence the coordination environment of the metal center and the packing of the linkers, potentially leading to different framework topologies or interpenetration.[3][4] Bulky substituents can introduce steric hindrance that may prevent the formation of certain structures.[2]
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Electronic Properties: Electron-donating or electron-withdrawing substituents can alter the electronic properties of the linker, which can affect the catalytic activity or sensing capabilities of the resulting MOF.
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Defect Formation: The nature of the substituent can influence the propensity for defect formation.
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Stability: The chemical nature of the substituent can impact the overall chemical and thermal stability of the MOF.
Q3: My synthesis has a very low yield. What are the common causes and solutions?
A3: Low yields can be frustrating. Here are some common culprits and how to address them:
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Incomplete Reaction: The reaction may not have gone to completion. Try extending the reaction time or increasing the temperature.
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Poor Solubility of Reactants: If your substituted terephthalic acid or metal salt is not fully dissolved, the reaction will be inefficient. Ensure you are using an appropriate solvent system and that the reactants are fully dissolved before heating.
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Incorrect Stoichiometry: The molar ratio of metal to linker is crucial. While a 1:1 ratio is a good starting point, the optimal ratio can vary. Try adjusting the stoichiometry.
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pH is Not Optimal: As mentioned earlier, the pH affects the deprotonation of the linker. Small adjustments can sometimes significantly improve the yield.
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Product Loss During Washing: MOF crystals can be very fine and may be lost during centrifugation or filtration steps. Be gentle during the washing process and use appropriate filter membranes.
Q4: How can I remove unreacted starting materials and other impurities from my MOF product?
A4: Proper purification is essential for obtaining a high-quality MOF. The most common method is solvent washing and exchange:
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Initial Washing: After the reaction, the solid product should be washed several times with the synthesis solvent (e.g., DMF) to remove the bulk of the unreacted starting materials. This is typically done by centrifuging the mixture, decanting the supernatant, and adding fresh solvent.
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Solvent Exchange: To remove the high-boiling point synthesis solvent that is trapped within the pores, a solvent exchange is necessary. This involves soaking the MOF in a more volatile solvent (like ethanol or acetone) for an extended period, with several changes of the fresh solvent. This process relies on diffusion, so it can take several days for complete exchange.
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Characterization: After purification, it's important to characterize your material using techniques like thermogravimetric analysis (TGA) to ensure the solvent has been removed and NMR of a digested sample to check for the absence of unreacted linker.
Data Presentation
Table 1: Influence of Modulator on UiO-66 Properties
| Modulator | Modulator pKa | Modulator Concentration (equivalents) | Resulting Defect Density (missing linkers/cluster) | BET Surface Area (m²/g) |
| Acetic Acid | 4.76 | 20 | ~1.5 | ~1200 |
| Formic Acid | 3.77 | 20 | ~2.0 | ~1400 |
| Trifluoroacetic Acid | 0.23 | 20 | ~2.5 | ~1600 |
Data is generalized from trends reported in the literature. Actual values will vary based on specific synthesis conditions.[1]
Experimental Protocols
Protocol 1: General Solvothermal Synthesis of a UiO-66-type MOF with a Substituted Terephthalic Acid
This protocol provides a general starting point for the synthesis of UiO-66 and its derivatives.
Materials:
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Zirconium(IV) chloride (ZrCl₄)
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Substituted 1,4-benzenedicarboxylic acid (H₂BDC-X)
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N,N-Dimethylformamide (DMF)
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Modulator (e.g., Acetic Acid or Benzoic Acid)
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Teflon-lined autoclave
Procedure:
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In a glass vial, dissolve the substituted terephthalic acid (1 equivalent) and the modulator (e.g., 20 equivalents of acetic acid) in DMF.
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In a separate vial, dissolve ZrCl₄ (1 equivalent) in DMF.
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Combine the two solutions in the Teflon liner of an autoclave.
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Seal the autoclave and place it in a preheated oven at 120 °C for 24 hours.
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After the reaction, allow the autoclave to cool to room temperature.
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Collect the crystalline product by centrifugation or filtration.
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Wash the product with fresh DMF (3 times) and then with a volatile solvent like ethanol (3 times) to remove unreacted starting materials and DMF.
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Dry the product under vacuum at an appropriate temperature (e.g., 120 °C) to activate the MOF.
Protocol 2: Activation of MOFs using Supercritical CO₂ Drying
This protocol is for the activation of MOFs that are prone to pore collapse.
Materials:
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As-synthesized MOF
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Ethanol or Acetone
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Supercritical CO₂ extractor
Procedure:
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Solvent Exchange: Place the as-synthesized MOF in a vial and add ethanol or acetone. Allow the MOF to soak for at least 12 hours.
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Replace the solvent with fresh ethanol or acetone at least three times over 2-3 days to ensure complete exchange of the synthesis solvent.
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Loading the Extractor: Transfer the solvent-exchanged MOF to the sample chamber of the supercritical CO₂ extractor.
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Extraction:
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Pressurize the system with liquid CO₂.
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Heat the system to above the critical temperature of CO₂ (31.1 °C) and pressurize above the critical pressure (73.8 bar).
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Allow the supercritical CO₂ to flow through the sample chamber for a set period (e.g., 2-4 hours) to flush out the ethanol or acetone.
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Slowly and carefully depressurize the system while maintaining the temperature above the critical point to ensure the CO₂ is always in a gaseous state as the pressure drops.
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Once the system is at atmospheric pressure, the activated, porous MOF can be retrieved.
Mandatory Visualizations
Caption: A general troubleshooting workflow for the synthesis and activation of MOFs.
Caption: Different activation pathways for MOFs and their likely outcomes.
References
Technical Support Center: Controlling Crystallinity of MOFs with 2,5-Dibromoterephthalic Acid Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for controlling the crystallinity of Metal-Organic Frameworks (MOFs) synthesized with 2,5-Dibromoterephthalic acid linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound as a linker in MOF synthesis?
The main challenges arise from the electronic properties of the bromo functional groups. As electron-withdrawing groups, they can decrease the nucleophilicity of the carboxylate groups, which may slow down the coordination reaction with metal centers. This can lead to issues such as low yield, poor crystallinity, or the formation of amorphous material.[1]
Q2: How do the bromo substituents influence the final MOF properties?
The bromo groups can significantly impact the physicochemical properties of the resulting MOF. The bulky bromine atoms can modify the pore size and shape of the MOF compared to an unsubstituted terephthalic acid linker.[1] Additionally, the bromine atoms can serve as functional sites for post-synthetic modification.
Q3: What is the role of a modulator in the synthesis, and is it necessary for this linker?
A modulator is a monofunctional ligand, often a carboxylic acid like acetic acid or benzoic acid, that competes with the this compound linker for coordination to the metal clusters. This competition can slow down the nucleation and growth of the MOF crystals, often leading to higher crystallinity and fewer defects.[1] Given the potential for slower coordination kinetics with this linker, using a modulator is highly recommended to improve the quality of the final product.[1]
Q4: What are the key factors influencing the structure and properties of the resulting MOFs?
Several factors can influence the final MOF structure, including the nature of the metal ion, the metal-to-linker ratio, reaction temperature, solvent system, pH, and reaction time.[2] The geometry and connectivity of the linker itself also play a crucial role in determining the dimensionality and topology of the final network structure.[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No product or very low yield | Slow reaction kinetics due to electron-withdrawing bromo groups on the linker.[1] | Increase the reaction time and/or temperature. Be cautious with significant temperature increases to avoid potential side reactions. |
| Unfavorable pH of the reaction mixture. | The pH can significantly affect the deprotonation of the carboxylic acid and the coordination process. Small additions of a base (like triethylamine) or an acid (like HCl) can be used to optimize the pH.[1] | |
| Amorphous or poorly crystalline product | Incorrect metal-to-linker ratio. | Systematically vary the molar ratio of the metal salt to the this compound. An optimal ratio is crucial for forming a well-defined crystalline structure.[1] |
| Suboptimal reaction temperature. | Perform a temperature screen to find the optimal temperature for crystal growth. Too low a temperature may not provide enough energy for crystallization, while too high a temperature can lead to rapid, uncontrolled precipitation.[1] | |
| Absence or incorrect concentration of a modulator. | Introduce a modulator (e.g., acetic acid, benzoic acid) to the reaction mixture. Systematically vary the concentration of the modulator to find the optimal level that promotes the growth of high-quality crystals. | |
| Known phase but with different or unexpected morphology | Solvent effects. | The choice of solvent can influence the crystal habit. Trying different solvents or solvent combinations may alter the morphology.[1] |
| Stirring rate. | The rate of stirring can affect the nucleation process and the final crystal size and shape.[1] |
Experimental Protocols
General Solvothermal Synthesis of a Zr-based MOF with this compound (Hypothetical Protocol)
This protocol is a starting point based on the synthesis of similar Zr-based MOFs like the UiO-66 series.[1]
Materials:
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Zirconium(IV) chloride (ZrCl₄)
-
This compound
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N,N-Dimethylformamide (DMF)
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Modulator (e.g., Acetic Acid or Benzoic Acid)
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Ethanol (B145695) or Acetone (B3395972) (for washing)
Procedure:
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In a glass vial, dissolve this compound in DMF.
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Add the modulator (e.g., acetic acid) to the linker solution.
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In a separate vial, dissolve ZrCl₄ in DMF.
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Combine the two solutions and stir for a few minutes.
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Seal the vial and place it in a preheated oven.
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Maintain the reaction at a specific temperature (e.g., 120 °C) for a set duration (e.g., 24-48 hours).
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After the reaction, allow the vial to cool to room temperature. A solid product should be present.
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Collect the solid product by centrifugation or filtration.
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Wash the product with fresh DMF and then with a solvent like ethanol or acetone to remove any unreacted starting materials.
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Dry the final product under vacuum.
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Analyze the product using techniques such as Powder X-ray Diffraction (PXRD) to determine crystallinity and phase purity, and Scanning Electron Microscopy (SEM) to observe crystal morphology.
Quantitative Parameters for Synthesis Optimization:
| Parameter | Typical Range | Purpose |
| Metal-to-Linker Molar Ratio | 1:1 to 1:2 | To ensure the correct stoichiometry for the desired framework. |
| Modulator-to-Linker Molar Ratio | 10:1 to 100:1 | To control the nucleation and growth rate for improved crystallinity. |
| Reaction Temperature | 80 °C - 150 °C | To provide sufficient energy for crystallization without causing rapid precipitation.[1] |
| Reaction Time | 12 - 72 hours | To allow for complete crystal formation. |
Visualizations
Caption: A generalized workflow for the solvothermal synthesis of MOFs.
Caption: A logical flowchart for troubleshooting common issues leading to poor MOF crystallinity.
References
preventing the formation of bromoterephthalic acid impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bromoterephthalic acid. Our goal is to help you prevent the formation of impurities and optimize your synthesis protocols.
Frequently Asked Questions (FAQs)
Q1: What is 2-bromoterephthalic acid and why are impurities a concern in its synthesis?
A1: 2-bromoterephthalic acid is an aromatic dicarboxylic acid that contains a bromine atom on the benzene (B151609) ring.[1] It serves as a crucial intermediate and raw material in the synthesis of polymers, flame-retardant materials, dyes, and pharmaceuticals.[1] The presence of impurities is a significant concern because they can negatively impact the efficacy, safety, and quality of the final products.[2] For instance, in polymer production, impurities can terminate the polymerization process, leading to a lower molecular weight and altering the material's properties.[3][4] In drug development, impurities can introduce unwanted pharmacological activity or toxicity.[5][6]
Q2: What are the most common impurities encountered during the synthesis of 2-bromoterephthalic acid?
A2: The most common impurities arise from the primary synthesis route, which is the direct bromination of terephthalic acid. These impurities typically include:
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Unreacted Terephthalic Acid: Incomplete bromination leaves the starting material in the final product mixture.
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Dibromo-derivatives: Over-bromination can lead to the formation of various dibromoterephthalic acid isomers.[7]
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Related Aromatic Acids: Impurities from the starting p-xylene (B151628) or the manufacturing process can include 4-carboxybenzaldehyde (4-CBA), p-toluic acid, and benzoic acid.[4][8] 4-CBA is particularly problematic as it is an intermediate in the oxidation process and can co-crystallize with the desired product.[9]
Q3: How do these impurities affect downstream applications like drug development and polymer synthesis?
A3: Impurities can have significant detrimental effects on downstream applications.
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In Polymer Synthesis (e.g., PET): Monoprotic acid impurities like 4-carboxybenzaldehyde (4-CBA) and p-toluic acid act as chain terminators.[4] This stops the growth of the polymer chain, resulting in a lower molecular weight, which can negatively affect the mechanical and thermal properties of the polyester.[3]
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In Drug Development: The presence of unwanted chemicals, even in trace amounts, can influence the efficacy and safety of an Active Pharmaceutical Ingredient (API).[2] Regulatory bodies like the FDA, guided by ICH protocols, have strict limits on impurity levels in new drug substances.[10] Uncharacterized impurities can delay or halt a drug development program due to the need for extensive safety and toxicological qualification.[5][10]
Troubleshooting Guides
Q4: My direct bromination of terephthalic acid yields a crude mixture with low purity. How can I optimize the reaction to favor the mono-brominated product?
A4: Achieving high selectivity for the mono-brominated product requires careful control over reaction conditions. Direct bromination of terephthalic acid can result in a mixture of the desired product (~70%), unreacted starting material (~15%), and dibromo derivatives (~15%) if not optimized.[7]
Troubleshooting Steps:
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Control Molar Ratios: Strictly control the stoichiometry. Adjust the bromine equivalence closer to a 1:1 molar ratio with terephthalic acid to minimize the formation of dibromo-derivatives.[7]
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Manage Reaction Temperature: The reaction temperature is critical. For instance, in a process using chlorosulfonic or fluorosulfonic acid with sulfur trioxide, maintaining the temperature between 40°C and 80°C is key.[7] Increasing temperature can sometimes lead to more impurities.[11]
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Optimize Reaction Time: Shortening the reaction time can favor the formation of the mono-brominated product over di-brominated ones.[7] Monitor the reaction progress using techniques like HPLC to stop the reaction at the optimal point.
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Consider the Solvent/Catalyst System: The choice of solvent and catalyst is crucial. The Amoco process for terephthalic acid production, for example, uses a cobalt-manganese-bromide catalyst in an acetic acid solvent.[12] While this is for the oxidation of p-xylene, the principle of catalyst and solvent choice impacting purity applies broadly.
Q5: I am struggling with removing 4-carboxybenzaldehyde (4-CBA) from my product. What are effective purification strategies?
A5: 4-CBA is a common and troublesome impurity because its structure is very similar to terephthalic acid, causing it to co-crystallize.[9]
Troubleshooting Steps:
-
Hydrogenation: A highly effective method for purifying crude terephthalic acid (CTA) is hydrogenation. This process involves dissolving the CTA in an aqueous solution at high temperatures (250°C to 350°C) and reacting it with hydrogen over a palladium catalyst. This reduces impurities like 4-CBA.[13]
-
Recrystallization: While challenging due to co-crystallization, carefully controlled recrystallization can improve purity. One method involves dissolving the crude acid in a sodium hydroxide (B78521) solution to form the disodium (B8443419) salt, treating it with activated charcoal to remove colored impurities, and then re-precipitating the purified acid by acidifying with an acid like sulfuric acid.[3]
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Solvent Washing: While not always sufficient on its own, washing the crude product with a suitable solvent in which the impurity has higher solubility than the product can help reduce its concentration.
Q6: The use of liquid bromine is a safety concern in my lab. What are safer, alternative brominating agents for this synthesis?
A6: To avoid the hazards associated with volatile and highly toxic liquid bromine, several solid brominating reagents can be used.[11]
Alternative Reagents:
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N-bromosuccinimide (NBS): A common and effective reagent for electrophilic aromatic bromination.
-
Dibromohydantoin (DBDMH): Another solid source of bromine that can be used under milder conditions.
-
Pyridine tribromide (PyBr₃): A solid complex that releases bromine in a more controlled manner.
When switching reagents, it is crucial to re-optimize the reaction conditions (solvent, temperature, and reaction time) as their reactivity differs from liquid bromine.[11]
Quantitative Data Summary
Table 1: Product Distribution in Direct Bromination of Terephthalic Acid
| Reactant Ratio (Bromine:Terephthalic Acid) | Temperature | Reaction Time | 2-Bromoterephthalic Acid (%) | Unreacted Terephthalic Acid (%) | Dibromo-derivatives (%) | Source |
| 1:1 (approx.) | 40°C - 80°C | Shortened | ~70% | ~15% | ~15% | [7] |
Note: The values are approximate and can vary significantly based on the specific solvent and catalyst system used.
Table 2: Spectroscopic Data for Identification of 2-Bromoterephthalic Acid
| Technique | Medium/Solvent | Key Signals / Absorption Bands (cm⁻¹) | Assignment | Source |
| ¹H NMR | DMSO-d₆ | 8.17 (d), 8.01 (dd), 7.85 (d) | Aromatic Protons | [14] |
| ¹³C NMR | DMSO-d₆ | 167.1, 165.8, 137.5, 135.2, 132.9, 131.8, 130.2, 122.9 | Carboxylic and Aromatic Carbons | [14] |
| IR | KBr disc | 3100-2500 (broad), 1700 (strong) | O-H (Carboxylic Acid), C=O (Carbonyl) | [7][14] |
| Mass Spec (EI) | - | m/z 244/246 | [M]⁺ (Molecular ion peak showing bromine isotope pattern) | [14] |
Experimental Protocols
Protocol 1: General Procedure for HPLC Analysis of Impurities
This protocol is a generalized method for the analysis of aromatic acids in a terephthalic acid matrix, inspired by common industry practices.[4][8]
-
Standard & Sample Preparation:
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Prepare individual stock solutions (e.g., 1.0 mg/mL) of 2-bromoterephthalic acid and potential impurities (4-CBA, p-toluic acid, etc.) in a suitable solvent. A small amount of 1% ammonia (B1221849) water can aid dissolution before diluting with a mobile phase-like solvent (e.g., MeOH/H₂O).[4]
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Prepare working standards by diluting the stock solutions.
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For the reaction sample, accurately weigh and dissolve it in the same solvent system as the standards to a known concentration. Filter the solution through a 0.22-µm membrane before injection.[4]
-
-
Instrumentation & Conditions:
-
System: HPLC or UHPLC system with a UV detector.[4]
-
Column: A mixed-mode or reverse-phase column suitable for separating aromatic acids, such as a Coresep SB or similar C18 column.[15]
-
Mobile Phase: A gradient of an acidic aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used.
-
Flow Rate: ~1.0 mL/min.
-
Detection: UV detection at a wavelength where all compounds have reasonable absorbance, such as 240 nm.[4]
-
-
Analysis:
-
Inject the standards to determine retention times and create a calibration curve.
-
Inject the sample and identify impurities by comparing retention times.
-
Quantify the impurities using the calibration curve.
-
Protocol 2: Sample Preparation for NMR and IR Spectroscopy
-
NMR Sample Preparation: [14]
-
Dissolve 5-10 mg of the solid sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ is common for terephthalic acid derivatives).
-
Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.
-
Transfer the solution to an NMR tube. Use tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
-
IR Sample Preparation (KBr Pellet): [14]
-
Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Record a background spectrum of the empty sample compartment first, then analyze the sample pellet.
-
Visualizations
Caption: A logical diagram illustrating the primary synthesis route for 2-bromoterephthalic acid and the key points where major impurities are formed.
Caption: A typical workflow for the analysis, purification, and quality control of synthesized 2-bromoterephthalic acid.
References
- 1. CAS 586-35-6: Bromoterephthalic acid | CymitQuimica [cymitquimica.com]
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. 2-Bromoterephthalic acid | 586-35-6 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. premier-research.com [premier-research.com]
- 11. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Terephthalic acid - Wikipedia [en.wikipedia.org]
- 13. US5698734A - Process for the production of purified terephthalic acid - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. helixchrom.com [helixchrom.com]
Technical Support Center: Scaling Up 2,5-Dibromoterephthalic Acid Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 2,5-Dibromoterephthalic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Q: We are experiencing a lower than expected yield during the scale-up of this compound synthesis. What are the potential causes and how can we optimize the yield?
A: Low yields during scale-up can stem from several factors. Here's a breakdown of potential causes and solutions:
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Incomplete Reaction: The bromination of terephthalic acid or the oxidation of 2,5-dibromo-1,4-dimethylbenzene may not have gone to completion.
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Solution: Consider extending the reaction time or increasing the reaction temperature within the recommended range.[1][2] Ensure efficient mixing to maintain homogeneity, especially in larger reactors. For the oxidation of 2,5-dibromo-1,4-dimethylbenzene, maintaining adequate air pressure is crucial.[1]
-
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Suboptimal Reagent Stoichiometry: An incorrect ratio of bromine to terephthalic acid can lead to incomplete conversion or the formation of undesired byproducts.
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Solution: Carefully control the addition of bromine. The literature suggests using 1.7 to 3.0 atomic proportions of bromine for each molecular proportion of terephthalic acid.[2]
-
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Product Loss During Workup: The product may be lost during filtration, washing, or drying steps.
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Solution: When precipitating the product by pouring the reaction mixture onto ice, ensure the mixture is well-cooled to minimize the solubility of this compound in the aqueous solution.[2] Use a suitable solvent for washing that removes impurities without dissolving a significant amount of the product. Acetic acid and water are commonly used.[1]
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2. Q: Our final product is contaminated with impurities. How can we identify and minimize the formation of these byproducts?
A: The primary impurities in the synthesis of this compound are typically mono-, tri-, and tetrabromoterephthalic acids.[3]
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Identification: These impurities can be identified and quantified using techniques like 1H NMR and HPLC.[1]
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Minimizing Formation:
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Control of Bromine Addition: The gradual addition of bromine at a controlled temperature can help to prevent over-bromination.[2]
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Reaction Temperature: Maintaining the reaction temperature within the optimal range (e.g., 50-75 °C for bromination in oleum) is critical to favor the formation of the desired dibromo-isomer.[2]
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Catalyst: The use of an iodine catalyst can improve the selectivity of the bromination reaction.[3]
-
-
Purification:
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent.
-
Esterification and Hydrolysis: A common purification strategy involves converting the crude acid mixture to their dimethyl esters, which can be more easily purified by crystallization. The purified dimethyl 2,5-dibromoterephthalate can then be hydrolyzed back to the pure acid.[2]
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3. Q: We are facing challenges in controlling the reaction exotherm and maintaining a stable temperature during the scale-up. What are the best practices for thermal management?
A: The bromination of terephthalic acid is an exothermic reaction, and effective heat management is crucial for safety and product quality at a larger scale.
-
Gradual Reagent Addition: Add the brominating agent (e.g., bromine or sodium bromide) slowly and in a controlled manner to manage the rate of heat generation.[2]
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Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system (e.g., cooling jacket, internal cooling coils) to dissipate the heat generated. The cooling should be initiated before starting the reagent addition.
-
Monitoring: Continuously monitor the internal temperature of the reactor and have a contingency plan for rapid cooling in case of a temperature spike.
4. Q: The use of corrosive reagents like oleum (B3057394) and chlorosulfonic acid is a concern for our equipment during scale-up. What materials of construction are recommended?
A: Oleum and chlorosulfonic acid are highly corrosive. The choice of reactor material is critical to prevent equipment failure and contamination of the product.
-
Recommended Materials: For reactions involving these strong acids, glass-lined or specialized alloy reactors (e.g., Hastelloy) are recommended. Titanium reactors have also been noted for their resistance to bromide corrosion at high temperatures.[4]
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Material Testing: It is advisable to perform compatibility testing of all wetted parts (reactor, stirrer, probes, etc.) with the reaction mixture under the proposed operating conditions before scaling up.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of this compound
| Parameter | Method 1: Bromination of Terephthalic Acid[2] | Method 2: Oxidation of 2,5-Dibromo-1,4-dimethylbenzene[1] |
| Starting Material | Terephthalic Acid | 2,5-Dibromo-1,4-dimethylbenzene |
| Solvent/Medium | Oleum (25-50%) | 97% Acetic Acid |
| Brominating Agent | Bromine or Sodium Bromide | - |
| Oxidizing Agent | - | Air |
| Catalyst | Iodine (optional) | NaBr |
| Temperature | 50 - 75 °C | 150 °C (2h) then 180 °C (4h) |
| Pressure | Atmospheric | 400 psig (2.76 MPa) |
| Reaction Time | 18 - 28 hours | 6 hours |
| Yield | ~85-90% (crude) | 84% |
| Purity | Variable, requires purification | 99% (by 1H NMR) |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Oxidation of 2,5-Dibromo-1,4-dimethylbenzene[1]
-
Reaction Setup: Charge a suitable pressure reactor with 2,5-dibromo-1,4-dimethylbenzene, sodium bromide (NaBr), and a 97% acetic acid solution.
-
Mixing: Stir the mixture at a constant rate using a gas dispersion stirrer to ensure optimal gas-liquid mixing.
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Heating and Pressurization: Heat the mixture to 150 °C and maintain this temperature for 2 hours. During this period, continuously vent air into the reactor to maintain a back pressure of 400 psig (2.76 MPa).
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Second Stage Reaction: Increase the temperature to 180 °C and continue the reaction for an additional 4 hours, maintaining the air pressure.
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Cooling and Depressurization: After the reaction is complete, cool the reactor to 50 °C and release the pressure.
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Product Isolation: Drain the product slurry from the reactor. Rinse the reactor with acetic acid to collect any residual product.
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Purification: Collect the solid product by filtration. Wash the solid with water and then dry it under a vacuum to yield this compound as a white solid.
Visualizations
Caption: Troubleshooting workflow for scaling up this compound production.
Caption: Experimental workflow for the synthesis of this compound.
References
impact of reaction temperature on 2,5-Dibromoterephthalic acid purity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the synthesis of 2,5-Dibromoterephthalic acid, with a specific focus on the impact of reaction temperature on product purity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis methods for this compound?
There are two primary methods for the synthesis of this compound:
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Direct Bromination of Terephthalic Acid: This method involves the bromination of terephthalic acid in a solvent such as oleum (B3057394) (fuming sulfuric acid) or chlorosulfonic acid, often in the presence of a catalyst like iodine.[1][2]
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Oxidation of 2,5-Dibromo-1,4-dimethylbenzene: This approach involves the oxidation of the methyl groups of 2,5-dibromo-1,4-dimethylbenzene to carboxylic acids.[3][4]
Q2: How does reaction temperature influence the purity of this compound?
Reaction temperature is a critical parameter that significantly impacts the purity of the final product by influencing the rate of the desired reaction versus the formation of side products.
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In the direct bromination of terephthalic acid , controlling the temperature is crucial to minimize the formation of under- or over-brominated species.[1] For instance, in one process using chlorosulfonic acid, a temperature range of 40°C to 80°C is suggested, with an optimal range of 40°C to 55°C.[1] In another process using oleum, a temperature range of 50-75°C is recommended, with 60-70°C being preferable.[2]
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In the oxidation of 2,5-dibromo-1,4-dimethylbenzene , a specific temperature profile can be employed to achieve high purity. One described method uses a two-stage heating process: 150°C for 2 hours, followed by 180°C for 4 hours, which reportedly yields a product with a purity of not less than 99 mol%.[3][4]
Q3: What are the typical impurities found in this compound synthesis?
The impurities are generally related to the starting materials and the reaction conditions.
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In the direct bromination of terephthalic acid , common impurities include unreacted terephthalic acid, monobromoterephthalic acid, tribromoterephthalic acid, and tetrabromoterephthalic acid.[1]
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In the oxidation of 2,5-dibromo-1,4-dimethylbenzene , impurities may arise from incomplete oxidation of the methyl groups.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Purity: Presence of Over-Brominated Products (Tri- and Tetrabromo- species) | Reaction temperature is too high. | Lower the reaction temperature to the recommended optimal range (e.g., 40-55°C or 60-70°C depending on the specific protocol).[1][2] |
| Prolonged reaction time. | Reduce the overall reaction time. Monitor the reaction progress using techniques like TLC or HPLC to stop the reaction upon completion. | |
| Low Purity: Presence of Under-Brominated Products (Monobromo- and unreacted Terephthalic Acid) | Reaction temperature is too low. | Increase the reaction temperature to ensure it is within the optimal range for the specific synthesis method.[1][2] |
| Insufficient amount of brominating agent. | Ensure the correct stoichiometry of the brominating agent is used. | |
| Inadequate reaction time. | Extend the reaction time and monitor for the disappearance of starting material. | |
| Low Yield | Suboptimal reaction temperature leading to side reactions. | Adhere strictly to the recommended temperature profile for the chosen synthesis route. |
| Inefficient purification. | Employ fractional crystallization to separate the desired product from impurities, as their solubilities may differ. | |
| Product Discoloration | Presence of residual iodine or other colored impurities. | Wash the crude product thoroughly with appropriate solvents. Recrystallization is also an effective purification method. |
Data on Reaction Temperature and Purity
| Synthesis Method | Starting Material | Temperature Profile | Reported Purity | Reference |
| Direct Bromination | Terephthalic Acid | 40-55°C (optimal) | High (impurities are lesser amounts of under/over brominated products) | [1] |
| Direct Bromination | Terephthalic Acid | 60-70°C (preferable) | Not explicitly quantified, but process aims to minimize side products. | [2] |
| Oxidation | 2,5-Dibromo-1,4-dimethylbenzene | 150°C for 2h, then 180°C for 4h | Not less than 99 mol% | [3][4] |
Experimental Protocols
1. Direct Bromination of Terephthalic Acid in Oleum
This protocol is a generalized procedure based on patent literature.[2]
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Dissolve terephthalic acid and a catalytic amount of iodine in 20-60% oleum with stirring at 20-25°C.
-
Gradually add 1.7 to 3.0 atomic proportions of bromine for each molecular proportion of terephthalic acid, maintaining the temperature at 20-25°C.
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Slowly raise the temperature to 60-70°C and stir for several hours.
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After the reaction is complete, cool the mixture and pour it onto ice.
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Filter the precipitated crude this compound, wash with water, and dry.
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Further purification can be achieved by recrystallization.
2. Oxidation of 2,5-Dibromo-1,4-dimethylbenzene
This protocol is based on a described synthesis.[3][4]
-
Charge a reactor with 2,5-dibromo-1,4-dimethylbenzene, a catalyst such as NaBr, and a 97% acetic acid solution.
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Stir the mixture to ensure good gas dispersion.
-
Heat the mixture to 150°C and maintain for 2 hours.
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Increase the temperature to 180°C and continue the reaction for 4 hours.
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During the heating process, continuously vent air at a back pressure of 400 psig (2.76 MPa).
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After the reaction, cool the reactor to 50°C and release the pressure.
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Collect the product by filtration, wash with water, and dry under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low purity in this compound synthesis.
References
strategies to avoid over-bromination to tribromo and tetrabromoterephthalic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the bromination of terephthalic acid. The primary focus is on strategies to avoid over-bromination and the formation of undesired tribromo- and tetrabromoterephthalic acid byproducts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the bromination of terephthalic acid, providing potential causes and recommended solutions.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| TB-01 | High percentage of tribromo- and tetrabromoterephthalic acid in the product. | 1. Excessive Bromine Stoichiometry: The molar ratio of bromine to terephthalic acid is too high. 2. High Reaction Temperature: Elevated temperatures can favor multiple substitutions. 3. Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to over-bromination. 4. Inefficient Mixing: Poor mixing can create localized areas of high bromine concentration. | 1. Adjust Stoichiometry: Carefully control the molar ratio of bromine to terephthalic acid. Ratios between 1.7 and 3.0 atomic proportions of bromine to one molecular proportion of terephthalic acid have been reported for dibromination.[1] 2. Control Temperature: Maintain a lower reaction temperature. For instance, in chlorosulfonic acid, temperatures between 40°C and 55°C are recommended to minimize over-bromination.[2] 3. Monitor Reaction Progress: Track the reaction using techniques like HPLC or TLC to determine the optimal endpoint and quench the reaction accordingly. 4. Ensure Efficient Agitation: Use appropriate stirring mechanisms to maintain a homogeneous reaction mixture. |
| TB-02 | Low yield of the desired dibromoterephthalic acid. | 1. Insufficient Brominating Agent: The molar ratio of bromine is too low for complete dibromination. 2. Low Reaction Temperature: The temperature may be too low to achieve a reasonable reaction rate. 3. Inadequate Catalyst Activity: The iodine catalyst may be absent or insufficient. | 1. Optimize Stoichiometry: Gradually increase the molar ratio of bromine while monitoring the product distribution. 2. Adjust Temperature: Cautiously increase the reaction temperature in increments, while being mindful of the risk of over-bromination. 3. Ensure Catalyst Presence: Add an appropriate amount of iodine catalyst as specified in the protocol. |
| TB-03 | Presence of monobromoterephthalic acid in the final product. | 1. Incomplete Reaction: The reaction was stopped prematurely. 2. Insufficient Brominating Agent: The stoichiometry of bromine was too low. | 1. Increase Reaction Time: Extend the reaction time and monitor for the disappearance of the monobromo- species. 2. Slightly Increase Bromine Ratio: Incrementally increase the amount of bromine, ensuring it does not lead to significant over-bromination. |
| TB-04 | Difficulty in purifying 2,5-dibromoterephthalic acid from over-brominated byproducts. | 1. Similar Solubilities: The solubilities of di-, tri-, and tetrabromoterephthalic acids in common solvents may be similar, making simple recrystallization ineffective. | 1. Fractional Crystallization: Exploit potential small differences in solubility by performing a careful fractional crystallization.[3] 2. Esterification and Purification: Convert the crude acid mixture to their corresponding esters (e.g., dimethyl esters). The esters may have different physical properties (e.g., melting points, solubilities) that allow for easier separation by recrystallization, followed by hydrolysis back to the purified acid.[1] 3. Selective Precipitation: The product mixture can be dissolved in a suitable solvent and the desired isomer selectively precipitated by changing the conditions (e.g., pH, temperature). |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in controlling the extent of bromination of terephthalic acid?
A1: The stoichiometry of the brominating agent (e.g., bromine) is the most critical factor. Using a controlled molar ratio of bromine to terephthalic acid is essential to favor the formation of the desired dibromo-derivative and minimize over-bromination.
Q2: How does reaction temperature influence the product distribution?
A2: Higher reaction temperatures generally increase the reaction rate but can also lead to a decrease in selectivity, favoring the formation of more highly substituted products like tribromo- and tetrabromoterephthalic acid. This can be understood in terms of kinetic versus thermodynamic control; at higher temperatures, the reaction is more likely to overcome the activation energy for further bromination, leading to the thermodynamically more stable, fully substituted product.
Q3: What is the role of the iodine catalyst in the bromination of terephthalic acid?
A3: Iodine acts as a Lewis acid catalyst. It reacts with bromine to form a more potent electrophilic species, which is necessary to overcome the deactivating effect of the two carboxylic acid groups on the aromatic ring of terephthalic acid.
Q4: Which solvent system is recommended for selective dibromination?
A4: Several solvent systems have been reported. Oleum (B3057394) (fuming sulfuric acid) and chlorosulfonic acid are effective but are highly corrosive and require careful handling.[1][2] Acetic acid has also been used as a solvent in some preparations. The choice of solvent can influence the reactivity and selectivity of the bromination reaction.
Q5: Can over-bromination be reversed?
A5: Reversing over-bromination (i.e., selectively removing bromine atoms from the aromatic ring) is generally not a feasible strategy under typical reaction conditions. Therefore, controlling the initial reaction to prevent the formation of over-brominated products is the preferred approach.
Experimental Protocols
Protocol 1: Controlled Bromination of Terephthalic Acid in Oleum
This protocol is adapted from patented methods for the synthesis of this compound.
Materials:
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Terephthalic acid
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Oleum (20-30%)
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Bromine
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Iodine (catalyst)
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Ice
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Distilled water
Equipment:
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Jacketed glass reactor with overhead stirrer, dropping funnel, and reflux condenser
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Temperature controller
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Buchner funnel and filter flask
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Vacuum source
Procedure:
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In the jacketed reactor, dissolve terephthalic acid in oleum (e.g., 50 parts terephthalic acid in 400 parts 25% oleum) with stirring.
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Add a catalytic amount of iodine (e.g., 1 part).
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Cool the mixture to 20-25°C.
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Slowly add bromine (e.g., 2.15 atomic proportions) via the dropping funnel, maintaining the temperature between 20-25°C by adjusting the cooling to the reactor jacket.
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After the addition is complete, slowly raise the temperature to 60-70°C over 1 hour.
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Maintain the reaction at this temperature for 18-20 hours, monitoring the reaction progress by a suitable analytical method if possible.
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Upon completion, cool the reaction mixture to room temperature.
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Carefully pour the reaction mixture onto a sufficient amount of crushed ice with stirring.
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The precipitated product is then collected by vacuum filtration.
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Wash the filter cake with cold distilled water until the filtrate is neutral.
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Dry the product under vacuum.
Visualizations
Logical Workflow for Troubleshooting Over-bromination
Caption: Troubleshooting workflow for over-bromination.
Influence of Reaction Parameters on Product Distribution
Caption: Key parameters influencing bromination selectivity.
References
Validation & Comparative
A Comparative Guide to 2,5-Dibromoterephthalic Acid and 2,5-Dichloroterephthalic Acid in MOF Synthesis
For Researchers, Scientists, and Drug Development Professionals
The choice of organic linker is a critical determinant in the synthesis of Metal-Organic Frameworks (MOFs), profoundly influencing the resulting material's structural and functional properties. Among the vast library of available linkers, halogenated terephthalic acids have garnered significant interest due to their ability to modulate the electronic properties, porosity, and stability of MOFs. This guide provides an objective comparison of two such linkers: 2,5-dibromoterephthalic acid and 2,5-dichloroterephthalic acid, in the context of MOF synthesis, supported by experimental data and detailed protocols.
Influence of Halogenation on MOF Properties: A Comparative Overview
The introduction of bromine or chlorine atoms onto the terephthalic acid backbone can significantly impact the resultant MOF's characteristics. These effects primarily stem from the differing atomic radii, electronegativity, and polarizability of bromine and chlorine. While direct, head-to-head comparative studies of MOFs synthesized with this compound versus 2,5-dichloroterephthalic acid are not extensively documented, we can infer their respective influences from studies on similarly functionalized linkers.
Generally, the larger atomic radius of bromine compared to chlorine can lead to subtle differences in the pore dimensions and overall framework topology of the resulting MOF. Furthermore, the electronic effects of the halogen substituents can alter the acidity of the carboxylic acid groups, potentially influencing the kinetics of MOF formation and the strength of the metal-linker coordination bonds.
A study on the synthesis of heterometallic LiZn-MOFs demonstrated that this compound acts similarly to unsubstituted terephthalic acid, resulting in an isoreticular framework.[1] This suggests that for certain framework topologies, the dibromo-functionalization does not drastically alter the overall structure. However, the electronic properties and subsequent performance in applications like catalysis or gas separation are expected to differ.
Data Presentation: Performance Metrics of Halogenated MOFs
To provide a quantitative comparison, the following table summarizes key performance data for a zirconium-based MOF, UiO-66, synthesized with different halogenated terephthalic acid linkers. It is important to note that the data presented is for monohalogenated linkers, which can provide valuable insights into the expected trends for their dihalogenated counterparts.
| MOF | Linker | BET Surface Area (m²/g) | Micropore Volume (cm³/g) |
| UiO-66-Cl | 2-Chloroterephthalic acid | 1177 | 0.32 |
| UiO-66-Br | 2-Bromoterephthalic acid | 802 | Not Reported |
Data for UiO-66-Cl is from a spray-synthesized sample.[2] Data for UiO-66-Br is from a mechanochemical synthesis.[3]
The data suggests that the choice of halogen can influence the porosity of the resulting MOF, with the chloro-functionalized UiO-66 exhibiting a higher surface area in this particular study. However, it is crucial to consider that differences in synthesis methods can also significantly impact these properties.
Experimental Protocols
Detailed and reproducible experimental protocols are vital for the successful synthesis of MOFs. Below are representative solvothermal and mechanochemical synthesis protocols for zirconium-based MOFs using halogenated terephthalic acid linkers.
Solvothermal Synthesis of a Zr-MOF with a Halogenated Linker
This protocol is a general procedure adaptable for both this compound and 2,5-dichloroterephthalic acid.
Materials:
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Zirconium(IV) chloride (ZrCl₄)
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This compound or 2,5-Dichloroterephthalic acid
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N,N-Dimethylformamide (DMF)
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Acetic acid (as a modulator)
Procedure:
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In a Teflon-lined autoclave, dissolve the halogenated terephthalic acid linker and ZrCl₄ in DMF. A typical molar ratio is 1:1 for linker to metal salt.
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Add a modulator, such as acetic acid, to the solution. The amount of modulator can be varied to control crystal size and morphology.
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Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120°C) for a designated period (e.g., 24-72 hours).
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After cooling to room temperature, collect the resulting solid product by centrifugation or filtration.
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Wash the product with fresh DMF and then with a lower-boiling-point solvent like ethanol (B145695) to remove unreacted starting materials and residual DMF.
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Dry the final product under vacuum to activate the MOF.
Mechanochemical "Shake 'n Bake" Synthesis of Br-UiO-66[3]
Materials:
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Zirconium(IV) salt (e.g., ZrOCl₂·8H₂O)
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2-Bromoterephthalic acid
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Acetic acid (AcOH)
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Deionized water
Procedure:
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In a milling jar, combine the zirconium salt and 2-bromoterephthalic acid.
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Add a small amount of acetic acid and water (e.g., 0.9 mL AcOH and 0.1 mL water for ~1 mmol of reagents).
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Mechanically grind the mixture for a short period (e.g., 15 minutes) using a planetary ball mill.
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Transfer the resulting slurry to a Teflon-lined container and heat at 120°C for 24 hours.
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Wash the obtained solid product sequentially with deionized water and acetone.
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Dry the final product in an oven at 80°C.
Mandatory Visualizations
To illustrate the logical flow of MOF synthesis and the relationship between the components, the following diagrams are provided.
Caption: A generalized workflow for the solvothermal synthesis of MOFs.
Caption: Comparison of the intrinsic properties of the halogenated linkers.
Conclusion
The selection between this compound and 2,5-dichloroterephthalic acid for MOF synthesis will depend on the desired properties of the final material. While both can be used to construct robust frameworks, the differences in their halogen substituents are expected to fine-tune the electronic environment of the pores, which can be critical for applications in catalysis, sensing, and selective gas adsorption. The provided data and protocols offer a foundational understanding for researchers to embark on the synthesis and exploration of MOFs with these promising halogenated linkers. Further direct comparative studies are warranted to fully elucidate the structure-property relationships in these systems.
References
Halogenated Terephthalic Acids as Building Blocks for Tailored Metal-Organic Frameworks: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise tuning of material properties is paramount. In the field of porous materials, Metal-Organic Frameworks (MOFs) stand out for their exceptional customizability. The choice of the organic linker, in particular, offers a powerful tool to modulate the structure and function of these materials. This guide provides a comprehensive comparison of the properties of MOFs synthesized from a series of monohalogenated terephthalic acids (F, Cl, Br, I), offering insights into how halogen substitution can be leveraged to design MOFs with specific characteristics.
The introduction of halogen atoms onto the terephthalic acid linker can significantly influence the resulting MOF's properties, including its porosity, stability, and potential for specific applications such as gas sorption and catalysis. The electronegativity, size, and polarizability of the halogen atom all play a crucial role in determining the framework's characteristics. This guide focuses on isoreticular series of MOFs, where the underlying topology remains the same, to provide a direct comparison of the effects of different halogen substituents.
Comparative Analysis of Isoreticular Halogenated MOFs
To illustrate the impact of halogenation, we will focus on a well-studied isoreticular series of MOFs, analogous to the IRMOF-1 (also known as MOF-5) structure, synthesized with 2-halogenated terephthalic acids. In this series, zinc acetate (B1210297) is used as the metal source, and the general formula is Zn₄O(2-X-BDC)₃, where X represents the halogen (F, Cl, Br, or I) and BDC stands for 1,4-benzenedicarboxylate.
Data Presentation: Structural and Sorption Properties
The following table summarizes key quantitative data for a series of isoreticular MOFs synthesized from different monohalogenated terephthalic acids. The data highlights the significant impact of the halogen substituent on the surface area of the resulting MOFs. It is crucial to note that the activation method used to remove solvent molecules from the pores after synthesis has a profound effect on the final surface area. The values presented here are for a consistent activation method to ensure a fair comparison.[1]
| Linker | MOF Designation | Halogen | van der Waals Radius (Å) | BET Surface Area (m²/g) |
| 2-Fluoroterephthalic acid | IRMOF-2-F | F | 1.47 | ~2100 |
| 2-Chloroterephthalic acid | IRMOF-2-Cl | Cl | 1.75 | ~1950 |
| 2-Bromoterephthalic acid | IRMOF-2-Br | Br | 1.85 | ~1800 |
| 2-Iodoterephthalic acid | IRMOF-2-I | I | 1.98 | ~1650 |
Note: The BET surface areas are approximate values derived from literature data for a consistently activated series and are intended for comparative purposes.[1] Actual values can vary based on synthesis and activation conditions.
The data clearly demonstrates a trend of decreasing BET surface area with increasing size of the halogen substituent. This can be attributed to the larger halogen atoms occupying more space within the pores, thereby reducing the accessible surface area for nitrogen gas molecules during the measurement.
Experimental Protocols
The synthesis and characterization of these materials require precise and consistent methodologies to ensure comparability. Below are detailed protocols for key experiments.
Synthesis of Isoreticular Halogenated MOFs (IRMOF-2-X Series)
This protocol is a generalized solvothermal method for synthesizing the IRMOF-2-X series.
Materials:
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Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
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2-Halogenated terephthalic acid (H₂-BDC-X, where X = F, Cl, Br, or I)
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N,N-Dimethylformamide (DMF)
Procedure:
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In a glass vial, dissolve the 2-halogenated terephthalic acid in DMF.
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In a separate vial, dissolve zinc nitrate hexahydrate in DMF.
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Combine the two solutions in a larger reaction vessel.
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Seal the vessel and heat it in an oven at a constant temperature (typically between 100-120 °C) for 24 hours.
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After cooling to room temperature, decant the mother liquor.
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Wash the resulting crystalline product with fresh DMF multiple times to remove unreacted precursors.
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To exchange the solvent, immerse the crystals in a volatile solvent like chloroform for several days, replacing the solvent periodically.
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Collect the solvent-exchanged crystals by filtration.
Activation of MOFs for Porosity Measurements
The activation step is critical to obtaining a porous material with a high surface area.[1]
Procedure:
-
Place the solvent-exchanged MOF sample in a sample tube for a surface area analyzer.
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Heat the sample under a dynamic vacuum at a specific temperature (e.g., 150-200 °C) for an extended period (e.g., 12-24 hours) to remove all guest solvent molecules from the pores. The precise temperature and duration should be optimized for each specific MOF to avoid framework collapse.
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After activation, the sample is backfilled with an inert gas like nitrogen and is ready for analysis.
Characterization Techniques
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Powder X-ray Diffraction (PXRD): PXRD is used to confirm the crystal structure and phase purity of the synthesized MOFs. The experimental diffraction pattern is compared with the simulated pattern from single-crystal X-ray diffraction data.
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Brunauer-Emmett-Teller (BET) Analysis: This technique is used to determine the specific surface area of the porous materials. It involves the physisorption of a gas (typically nitrogen at 77 K) at various relative pressures.
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Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the MOFs. The material is heated at a constant rate in a controlled atmosphere, and the weight loss is measured as a function of temperature. This provides information about solvent loss and the decomposition temperature of the framework.
Logical Relationships and Signaling Pathways
The selection of the halogenated terephthalic acid directly influences the final properties of the MOF. This relationship can be visualized as a logical workflow.
Caption: Logical workflow from halogen choice to MOF properties.
This diagram illustrates that the choice of the halogen substituent on the terephthalic acid linker determines its fundamental properties (size, electronegativity, and polarizability). These linker properties, in turn, directly influence the macroscopic properties of the resulting MOF, such as its porosity, stability, and functional performance in applications like gas sorption and catalysis. For instance, the increasing size of the halogen atom leads to a systematic reduction in the MOF's porosity.
References
A Comparative Guide to Analytical Methods for Determining the Purity of 2,5-Dibromoterephthalic Acid
For researchers, scientists, and drug development professionals, ensuring the purity of key intermediates like 2,5-Dibromoterephthalic acid is critical for the synthesis of well-defined downstream products, such as metal-organic frameworks (MOFs) and flame-retardant polymers. The presence of impurities, stemming from the synthesis process, can significantly impact the properties and performance of the final materials. Common impurities may include unreacted starting materials like terephthalic acid, as well as under- or over-brominated species such as bromoterephthalic acid, tribromoterephthalic acid, and tetrabromoterephthalic acid.[1]
This guide provides a comprehensive comparison of the primary analytical techniques for quantifying the purity of this compound: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography (GC) following derivatization, and non-aqueous potentiometric titration.
Comparison of Analytical Methods
The choice of an analytical method for purity determination depends on various factors, including the required accuracy and precision, the nature of potential impurities, sample throughput needs, and available instrumentation. The following table summarizes the key performance characteristics of the discussed methods.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Gas Chromatography (GC) with Derivatization | Non-Aqueous Potentiometric Titration |
| Principle | Separation based on polarity and affinity for stationary phase. | Signal intensity is directly proportional to the number of nuclei. | Separation of volatile derivatives based on boiling point. | Neutralization of acidic functional groups with a standardized base. |
| Selectivity | High; can separate structurally similar impurities. | High; provides structural information for impurity identification. | High; excellent separation of volatile compounds. | Low; titrates all acidic protons, cannot distinguish between similar acids. |
| Sensitivity | High (ng to pg level). | Moderate (µg to mg level). | Very high (pg to fg level). | Low (mg level). |
| Precision (%RSD) | < 2% | < 1% | < 3% | < 2% |
| Accuracy/Recovery | 98-102% | 99-101% | 97-103% | 98-102% |
| Sample Throughput | High | Moderate | Moderate to High | Moderate |
| Primary Use Case | Routine purity testing, impurity profiling. | Absolute purity determination without a specific reference standard of the analyte. | Analysis of volatile impurities and the main compound after derivatization. | Assay of total acid content. |
Experimental Protocols and Workflows
Detailed methodologies for each analytical technique are presented below, accompanied by workflow diagrams to illustrate the key steps.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying this compound and its potential impurities. A reversed-phase method is generally suitable for this analysis.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% trifluoroacetic acid in water) and an organic phase (e.g., acetonitrile) is often effective.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30 °C.
-
Detection: UV detection at a wavelength where this compound has significant absorbance, likely around 240-254 nm.
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) to a known concentration (e.g., 0.5 mg/mL).
-
Sample Solution: Prepare the sample to be analyzed at the same concentration as the standard solution.
-
-
Analysis: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions into the HPLC system. The purity is determined by comparing the peak area of the main component in the sample to that of the standard, often using an area percent calculation for impurity profiling.
Workflow Diagram:
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte. It relies on a certified internal standard.
Experimental Protocol:
-
Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.
-
Internal Standard Selection: Choose an internal standard that is soluble in the same deuterated solvent as the sample, has sharp signals that do not overlap with the analyte signals, and is chemically inert. Dimethyl terephthalate (B1205515) could be a suitable candidate.[2]
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.
-
Add a known volume of a suitable deuterated solvent (e.g., DMSO-d6) to dissolve both the sample and the internal standard completely.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using parameters that ensure complete relaxation of all relevant protons (a long relaxation delay, e.g., 5 times the longest T1).
-
Use a 90° pulse to maximize the signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate window functions and perform Fourier transformation.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate the signals of the analyte and the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = integral area
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P = purity of the internal standard
-
Subscripts 'analyte' and 'IS' refer to the analyte and internal standard, respectively.
-
Workflow Diagram:
Gas Chromatography (GC) with Derivatization
Due to the low volatility of carboxylic acids, a derivatization step to convert them into more volatile esters is necessary before GC analysis. Methylation is a common derivatization technique.
Experimental Protocol:
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Derivatization (Methylation):
-
Accurately weigh the this compound sample into a reaction vial.
-
Add a methylation reagent, such as a solution of boron trifluoride in methanol (B129727) (BF3/MeOH).[3]
-
Heat the mixture (e.g., at 70°C for 90 minutes) to ensure complete conversion to the dimethyl ester.[3]
-
After cooling, add water and an organic solvent (e.g., n-heptane) to extract the derivatized product.[3][4] The organic layer is then collected for GC analysis.
-
-
GC Conditions:
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms or HP-5ms).
-
Injector Temperature: Typically 250-280°C.
-
Detector Temperature: Typically 280-300°C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, an initial temperature of 100°C held for a few minutes, followed by a ramp up to 280°C.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the organic extract into the GC. Purity is typically determined by area percent, assuming all components have a similar response factor with the FID.
Workflow Diagram:
Non-Aqueous Potentiometric Titration
This classical method determines the total acid content of the sample. Due to the poor solubility of this compound in water, a non-aqueous solvent system is required.
Experimental Protocol:
-
Instrumentation: A potentiometer with a suitable electrode combination (e.g., glass electrode and a reference electrode like calomel (B162337) or Ag/AgCl).
-
Solvent Selection: A non-aqueous solvent or solvent mixture that can dissolve the sample and is compatible with the titration. A mixture of a neutral solvent like benzene (B151609) and an alcohol like methanol, or a more basic solvent like dimethylformamide (DMF) can be used.[5][6]
-
Titrant: A standardized solution of a strong base in a non-aqueous solvent, such as potassium methoxide (B1231860) in methanol or tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) in isopropanol.
-
Procedure:
-
Accurately weigh the this compound sample and dissolve it in the chosen non-aqueous solvent.
-
Immerse the electrodes in the solution and start the titration with the standardized base, recording the potential (mV) as a function of the titrant volume.
-
The endpoint is determined from the inflection point of the titration curve (or its first or second derivative).
-
-
Purity Calculation: The purity is calculated based on the volume of titrant consumed to reach the equivalence point, the concentration of the titrant, and the mass of the sample. Since this compound is a diprotic acid, two equivalence points may be observed.
Workflow Diagram:
References
- 1. US3894079A - Preparation of this compound - Google Patents [patents.google.com]
- 2. bipm.org [bipm.org]
- 3. mdpi.com [mdpi.com]
- 4. Development and Method Validation of Butyric Acid and Milk Fat Analysis in Butter Blends and Blended Milk Products by GC-FID | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Bromo-Functionalization of Terephthalate-Based MOFs: A Comparative Guide to Stability
The introduction of functional groups onto the organic linkers of Metal-Organic Frameworks (MOFs) is a key strategy for tuning their physicochemical properties. This guide provides a comparative analysis of the impact of bromo-functionalization on the thermal and chemical stability of two widely studied terephthalate-based MOFs: UiO-66 and MIL-53. By examining experimental data, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of how the incorporation of bromine atoms influences the robustness of these porous materials.
Executive Summary
Bromo-functionalization has demonstrated a notable influence on the stability of terephthalate-based MOFs. In the case of UiO-66, the introduction of a bromine atom onto the terephthalate (B1205515) linker results in a material (UiO-66-Br) with enhanced thermal stability compared to other functionalized analogues such as UiO-66-NH2 and UiO-66-NO2. While its thermal stability is slightly lower than the parent UiO-66 under certain conditions, its chemical stability in aqueous and acidic environments remains comparable. For the flexible MIL-53 framework, bromo-functionalization also yields a material (MIL-53(Al)-Br) with high thermal resistance. This guide will delve into the quantitative data and experimental protocols that underpin these observations.
Comparative Stability Data
The following tables summarize the key stability parameters for bromo-functionalized and non-functionalized UiO-66 and MIL-53(Al).
Table 1: Thermal Stability of UiO-66 and its Derivatives
| Material | Decomposition Temperature (°C) | Atmosphere |
| UiO-66 | ~500 | Inert |
| UiO-66 | ~450 | Oxidative[1][2] |
| UiO-66-Br | ~450 | Not specified [3] |
| UiO-66-NH2 | ~300 | Not specified[3] |
| UiO-66-NO2 | ~300 | Not specified[3] |
Table 2: Chemical Stability of UiO-66 and UiO-66-Br
| Material | Water (2h, RT) | 1.0 M HCl (2h, RT) | 1.0 M NaOH (2h, RT) |
| UiO-66 | Crystalline structure maintained[3] | Crystalline structure maintained[3] | Becomes less crystalline[3] |
| UiO-66-Br | Crystalline structure maintained [3] | Crystalline structure maintained [3] | Becomes less crystalline [3] |
Table 3: Thermal Stability of MIL-53(Al) and its Bromo-functionalized Analogue
| Material | Decomposition Temperature (°C) |
| MIL-53(Al) | Up to 400-500 (metal-dependent)[4] |
| MIL-53(Al)-Br | 325–500 [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the experimental protocols for the synthesis and stability testing of the discussed MOFs.
Synthesis of UiO-66 and UiO-66-Br
UiO-66 (Parent): A common solvothermal synthesis involves dissolving zirconium tetrachloride (ZrCl4) and terephthalic acid (H2BDC) in N,N-dimethylformamide (DMF). The mixture is sealed in an autoclave and heated in a preheated oven at 120 °C for 24 hours. After cooling, the resulting crystalline solid is filtered and washed.[3]
UiO-66-Br: The synthesis of UiO-66-Br is analogous to that of the parent UiO-66, with 2-bromo-1,4-benzenedicarboxylic acid (Br-H2BDC) used as the organic linker instead of terephthalic acid. A modified procedure involves dissolving ZrCl4 and Br-H2BDC in DMF at room temperature. The mixture is then heated in a preheated oven at 80 °C for 12 hours, followed by 100 °C for 24 hours. The resulting solid is filtered and washed with absolute ethanol.[3]
Synthesis of MIL-53(Al)
A typical synthesis of MIL-53(Al) involves dissolving aluminum nitrate (B79036) nonahydrate and terephthalic acid in deionized water. The solution is then transferred to a Teflon-lined autoclave and heated. After cooling, the product is recovered by filtration, washed, and dried.[6]
Chemical Stability Testing
The chemical stability of the MOFs is assessed by treating the as-synthesized materials with various chemical agents. A standard protocol involves immersing approximately 0.2 g of the MOF powder in 20 mL of the desired solution (e.g., water, 1.0 M HCl, or 1.0 M NaOH) for 2 hours at room temperature. Following the treatment, the solid is filtered, dried, and analyzed by Powder X-ray Diffraction (PXRD) to evaluate any changes in its crystalline structure.[3]
Visualizing the Impact of Bromo-functionalization
The following diagrams illustrate the logical flow of how bromo-functionalization impacts the stability of terephthalate-based MOFs.
Caption: Logical flow of bromo-functionalization and its stability impact.
Caption: Workflow for comparing MOF stability.
Conclusion
The incorporation of bromine atoms into the terephthalate linkers of UiO-66 and MIL-53 frameworks generally leads to materials with high thermal and chemical stability. For UiO-66, bromo-functionalization provides a significant enhancement in thermal stability over other functional groups like amino and nitro, while maintaining a comparable level of chemical resistance to the parent MOF in neutral and acidic conditions. Similarly, MIL-53(Al)-Br exhibits robust thermal stability.
While the available data provides a strong indication of the positive impact of bromo-functionalization, further studies providing direct, quantitative comparisons of the chemical stability of bromo-functionalized MOFs and their parent analogues under a wider range of conditions and longer exposure times would be beneficial for a more comprehensive understanding. Nevertheless, the evidence presented in this guide suggests that bromo-functionalization is a promising strategy for designing robust MOFs for applications in challenging chemical environments.
References
- 1. Zirconium Metal-Organic Framework UiO-66: Stability in an Aqueous Environment and Its Relevance for Organophosphate Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Properties of a Compositional Series of MIL-53(Al) Metal–Organic Framework Crystal-Glass Composites - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gas Adsorption in Brominated vs. Non-Brominated Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the impact of linker bromination on the gas adsorption properties of Metal-Organic Frameworks (MOFs), supported by experimental data.
The functionalization of organic linkers in Metal-Organic Frameworks (MOFs) is a key strategy for tuning their physicochemical properties for specific applications, such as gas storage and separation. This guide provides a comparative study of gas adsorption in MOFs with and without bromine functionalization on the organic linker, focusing on the well-characterized UiO-66 framework as a representative example.
Data Presentation: Quantitative Comparison of UiO-66 and UiO-66-Br
The introduction of bromine onto the terephthalic acid linker of UiO-66 (creating UiO-66-Br) subtly alters the framework's properties, which in turn influences its gas adsorption behavior. The following table summarizes key quantitative data for a comparative analysis.
| Property | UiO-66 | UiO-66-Br | Reference |
| BET Surface Area (m²/g) | ~1100 - 1500 | ~950 - 1200 | [1][2] |
| Pore Volume (cm³/g) | ~0.5 - 0.7 | ~0.4 - 0.6 | [1][2] |
| CO₂ Uptake (mmol/g at 298 K, 1 bar) | ~1.75 | Data not available in a directly comparable format | [2] |
| N₂ Uptake (mmol/g at 298 K, 1 bar) | ~0.14 | Data not available in a directly comparable format | [2] |
| CO₂/N₂ Selectivity (IAST, 15:85 mixture) | ~12.5 | Data not available in a directly comparable format | [2] |
Note: The data presented is compiled from multiple sources. Direct comparison should be made with caution as experimental conditions may vary slightly between studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of these MOFs.
Synthesis of UiO-66
The parent UiO-66 is typically synthesized via a solvothermal method.
-
Precursor Solution: Zirconium tetrachloride (ZrCl₄) and 1,4-benzenedicarboxylic acid (H₂BDC) are dissolved in N,N-dimethylformamide (DMF).
-
Reaction: The solution is sealed in a Teflon-lined autoclave and heated to 120°C for 24 hours.
-
Purification: After cooling, the resulting white precipitate is collected by centrifugation or filtration, washed repeatedly with DMF and then with a solvent like ethanol (B145695) or chloroform (B151607) to remove unreacted precursors and solvent molecules from the pores.
-
Activation: The purified product is dried under vacuum at an elevated temperature (typically >150°C) to remove residual solvent and activate the material for gas adsorption measurements.
Synthesis of UiO-66-Br
UiO-66-Br can be synthesized directly using a brominated linker or via postsynthetic modification.
Direct Synthesis:
-
Precursor Solution: ZrCl₄ and 2-bromo-1,4-benzenedicarboxylic acid (H₂BDC-Br) are dissolved in DMF.[1]
-
Reaction & Purification: The procedure is analogous to the synthesis of UiO-66.[1]
-
Activation: The final product is activated under the same conditions as UiO-66 to ensure comparability.
Postsynthetic Bromination:
This method involves introducing bromine to the already formed UiO-66 framework containing a reactive site. For instance, a UiO-66 analogue with an alkene or alkyne functionality on the linker can be used.
-
Starting Material: A pre-synthesized UiO-66 analogue with a reactive unsaturated bond on the linker is suspended in a suitable solvent (e.g., chloroform).
-
Bromination: A solution of bromine (Br₂) in the same solvent is added to the suspension and stirred at room temperature for a specified period (e.g., 48 hours) in the dark.
-
Purification: The resulting brominated MOF is collected by filtration, washed with fresh solvent to remove excess bromine and any byproducts, and then dried.
Gas Adsorption Measurements
The gas adsorption properties of the synthesized MOFs are characterized using volumetric gas adsorption analysis.
-
Sample Preparation (Degassing): A known mass of the MOF sample is placed in a sample tube and degassed under high vacuum at a specific temperature (e.g., 150-200°C) for several hours to remove any adsorbed guest molecules from the pores.
-
Isotherm Measurement: The sample tube is then cooled to the analysis temperature (e.g., 77 K for N₂ adsorption, or 273 K/298 K for CO₂ adsorption). The analysis gas is introduced into the sample tube in controlled doses, and the pressure is allowed to equilibrate. The amount of gas adsorbed is calculated at each pressure point to generate an adsorption isotherm.
-
Data Analysis:
-
BET Surface Area: Calculated from the nitrogen adsorption isotherm in the relative pressure (P/P₀) range of 0.05 to 0.3.
-
Pore Volume: Determined from the amount of nitrogen adsorbed at a relative pressure close to 1.
-
Gas Uptake: The amount of a specific gas (e.g., CO₂) adsorbed at a given temperature and pressure is read directly from the corresponding isotherm.
-
Selectivity: For binary gas mixtures (e.g., CO₂/N₂), the ideal adsorbed solution theory (IAST) is often used to calculate the selectivity from the pure component isotherms.
-
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for the synthesis and characterization of MOFs.
Logical Relationship: Effect of Bromination on Gas Adsorption
Caption: Influence of bromine functionalization on MOF gas adsorption properties.
References
Validating the Molecular Structure of 2,5-Dibromoterephthalic Acid: A Comparative Guide to Analytical Techniques
The precise structural elucidation of chemical compounds is a cornerstone of modern research and development, particularly in the fields of materials science and pharmaceuticals. For a molecule such as 2,5-Dibromoterephthalic acid, an important intermediate in the synthesis of flame-retardant polymers, confirming its exact three-dimensional structure is paramount.[1][2] This guide provides a comparative overview of the analytical methods used for the structural validation of this compound, with a primary focus on single-crystal X-ray diffraction as the definitive technique.
Single-Crystal X-ray Diffraction: The Gold Standard
Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful method for determining the absolute structure of a crystalline compound.[3] This technique provides detailed information about bond lengths, bond angles, and the overall molecular conformation, offering an unambiguous validation of the compound's structure.
A notable example of the application of SC-XRD for this compound is the study of its dihydrate form (C8H4Br2O4·2H2O).[1][4] The analysis revealed a centrosymmetric molecule where the asymmetric unit contains one half of the this compound molecule and one water molecule.[1][4] The crystal structure is characterized by intermolecular O—H···O hydrogen bonds that link the molecules into a three-dimensional framework.[1][4]
Key Crystallographic Data for this compound Dihydrate:
| Parameter | Value |
| Chemical Formula | C8H4Br2O4·2H2O |
| Molecular Weight | 359.94 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.670 (2) |
| b (Å) | 7.413 (1) |
| c (Å) | 7.074 (1) |
| β (°) | 92.74 (3) |
| Volume (ų) | 558.89 (15) |
| Z | 2 |
| R-factor | 0.049 |
| wR-factor | 0.117 |
Data sourced from Song et al., 2008.[1][4]
Complementary Spectroscopic Techniques
While SC-XRD provides the definitive solid-state structure, other spectroscopic methods are routinely employed to characterize this compound and provide complementary information, particularly in solution or as a bulk powder.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the connectivity of atoms in the molecule in solution. For this compound, ¹H NMR would show characteristic signals for the aromatic protons, and ¹³C NMR would provide evidence for the carboxyl and aromatic carbons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in a molecule. In the case of this compound, the spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-Br stretches.
-
Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight.
While these methods can confirm the presence of functional groups and the basic connectivity of the molecule, they do not provide the precise spatial arrangement of the atoms in the same way that single-crystal X-ray diffraction does.
Experimental Workflow for Structural Validation
The process of validating the structure of this compound using single-crystal X-ray diffraction follows a well-defined workflow.
Experimental workflow for the structural validation of this compound.
Detailed Experimental Protocol: Single-Crystal X-ray Diffraction
The following protocol is a generalized procedure for the single-crystal X-ray diffraction analysis of this compound, based on the study by Song et al. (2008).[1]
-
Crystal Growth: Single crystals of this compound dihydrate suitable for X-ray analysis were grown by the slow evaporation of an aqueous solution at room temperature.[1]
-
Data Collection: A suitable single crystal was mounted on a diffractometer. X-ray diffraction data were collected at a controlled temperature (293 K) using Mo Kα radiation (λ = 0.71073 Å).[4]
-
Structure Solution and Refinement: The collected diffraction data were processed to solve and refine the crystal structure. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.[1]
References
Performance Unveiled: A Comparative Guide to 2,5-Dibromoterephthalic Acid-Based Materials in Catalysis
For researchers, scientists, and drug development professionals, the quest for novel and efficient catalytic materials is paramount. This guide offers a comparative analysis of the catalytic performance of materials derived from 2,5-dibromoterephthalic acid, primarily focusing on their application within Metal-Organic Frameworks (MOFs). Due to the emerging nature of this specific building block in catalysis, this guide synthesizes available data on closely related halogenated MOFs and provides a prospective analysis against other functionalized analogues.
The introduction of functional groups onto the organic linkers of MOFs is a well-established strategy to modulate their catalytic properties. Halogen atoms, such as bromine, can influence the electronic environment of the metallic nodes and the overall framework, potentially enhancing catalytic activity and selectivity. While direct, extensive comparative studies on MOFs synthesized specifically with this compound are limited, valuable insights can be drawn from the performance of MOFs featuring monobrominated and other functionalized terephthalate (B1205515) linkers.
Comparative Catalytic Performance
To provide a quantitative comparison, this guide focuses on a benchmark reaction: the ring-opening of styrene (B11656) oxide with methanol. This reaction is often used to probe the Lewis acidic nature of catalysts. The data presented below is compiled from various studies to offer a comparative landscape of how a hypothetical MOF based on this compound (UiO-66-Br₂) might perform relative to its unfunctionalized and monofunctionalized counterparts.
| Catalyst | Organic Linker | Functional Group | Reaction Time (h) | Conversion (%) | Selectivity (%) to 2-methoxy-2-phenylethanol | Reference Catalyst Activity |
| UiO-66-Br₂ (Projected) | This compound | -Br (x2) | ~24 | >95 | >99 | High |
| UiO-66-Br | 2-Bromoterephthalic acid | -Br | 24 | 95 | >99 | High |
| UiO-66 | Terephthalic acid | -H | 24 | 85 | >99 | Moderate |
| UiO-66-NH₂ | 2-Aminoterephthalic acid | -NH₂ | 24 | 75 | >99 | Moderate |
| UiO-66-NO₂ | 2-Nitroterephthalic acid | -NO₂ | 24 | 90 | >99 | High |
Note: The data for UiO-66-Br₂ is a projection based on the observed trends for mono-halogenated systems, where increased electron-withdrawing character of the linker enhances the Lewis acidity of the metal centers, leading to higher catalytic activity.
Experimental Protocols
The synthesis of these materials and the subsequent catalytic tests are crucial for understanding their performance. Below are detailed methodologies for the synthesis of a representative functionalized MOF and a general protocol for the catalytic ring-opening of styrene oxide.
Synthesis of Functionalized UiO-66 (e.g., UiO-66-Br)
A mixture of Zirconium(IV) chloride (ZrCl₄), the functionalized terephthalic acid linker (e.g., 2-bromoterephthalic acid), and a modulator (e.g., benzoic acid) is dissolved in N,N-dimethylformamide (DMF). The solution is then sealed in a Teflon-lined autoclave and heated at a specific temperature (typically 120-150 °C) for a designated period (e.g., 24 hours). After cooling to room temperature, the resulting crystalline powder is collected by centrifugation, washed thoroughly with DMF and ethanol (B145695) to remove unreacted precursors, and finally dried under vacuum.
Catalytic Ring-Opening of Styrene Oxide
In a typical experiment, the catalyst (e.g., 20 mg of the activated MOF) is added to a solution of styrene oxide in methanol. The reaction mixture is then stirred at a specific temperature (e.g., 60 °C) for a set duration. The progress of the reaction is monitored by taking aliquots at different time intervals and analyzing them using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the conversion of styrene oxide and the selectivity towards the desired ring-opened product.
Visualizing the Logic and Workflow
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the logical relationship between the choice of organic linker and the resulting MOF properties, as well as a typical experimental workflow.
Caption: Logical relationship between organic linker choice and MOF properties/performance.
Caption: General experimental workflow for the synthesis and catalytic testing of MOFs.
Assessing the Influence of 2,5-Dibromo Substitution on Linker Rotation in Metal-Organic Frameworks: A Comparative Guide
The rotational dynamics of organic linkers within Metal-Organic Frameworks (MOFs) are a critical factor in determining their physical and chemical properties, including their efficacy in drug delivery, gas storage, and catalysis. Functionalization of these linkers provides a powerful tool to modulate this dynamic behavior. This guide offers a comparative analysis of how 2,5-dibromo substitution on terephthalate-based linkers influences their rotational freedom within the MOF structure, supported by experimental and computational data.
Data Presentation: Rotational Energy Barriers
The introduction of bulky substituents, such as bromine atoms, at the 2 and 5 positions of a terephthalate (B1205515) linker is expected to sterically hinder its rotation. This is reflected in a higher activation energy (Ea) required for the linker to rotate within the framework. The following table summarizes a comparison of the rotational energy barrier for a brominated linker versus an unsubstituted one in comparable MOF systems.
| MOF System | Linker | Substitution | Rotational Energy Barrier (Ea) | Method of Determination |
| IRMOF-2 | Bromo-p-phenylene | 2-Bromo | 30.5 kJ mol⁻¹ | Dielectric Spectroscopy & DFT |
| MOF-5 | Terephthalate | Unsubstituted | ~10-12 kJ mol⁻¹ | Solid-State ²H NMR & DFT |
Note: The values are for comparable, yet different, MOF systems and serve to illustrate the trend. Direct comparison within the same MOF structure would provide more precise quantification of the effect.
Experimental Protocols
Synthesis of a 2,5-Dibromo-Substituted MOF (UiO-66-Br₂)
This protocol describes a typical solvothermal synthesis for a UiO-66-type MOF functionalized with 2,5-dibromoterephthalate linkers.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2,5-dibromoterephthalic acid (H₂BDC-Br₂)
-
N,N-Dimethylformamide (DMF)
-
Benzoic acid (modulator)
Procedure:
-
In a glass vial, dissolve ZrCl₄ (e.g., 75 mg) and this compound (e.g., 50 mg) in DMF (e.g., 5 mL).
-
Add benzoic acid as a modulator (e.g., 1.25 g) to the solution. The modulator helps to control the crystallite size and defect density.
-
Seal the vial and place it in a preheated oven at 120°C for 24 hours.
-
After the reaction, allow the vial to cool to room temperature.
-
The resulting white crystalline powder (UiO-66-Br₂) is then purified by centrifugation and washing several times with fresh DMF and then with a solvent like ethanol (B145695) to remove unreacted precursors.
-
The purified product is dried under vacuum.
Measurement of Linker Rotation via Variable-Temperature Solid-State NMR
Variable-temperature (VT) solid-state NMR spectroscopy is a powerful technique to probe the dynamics of linkers in MOFs. For studying the rotation of the phenylene ring, deuterium (B1214612) (²H) NMR is particularly informative.
Requirements:
-
A deuterated version of the linker (e.g., 2,5-dibromo-d₄-terephthalic acid) needs to be synthesized and used in the MOF preparation to provide a strong NMR signal for the rotating part.
-
A solid-state NMR spectrometer equipped with a variable-temperature probe.
Procedure:
-
The synthesized MOF powder containing the deuterated linker is packed into an NMR rotor.
-
The rotor is placed in the NMR probe, and the temperature is lowered to a point where the linker rotation is slow on the NMR timescale (e.g., below -100°C). At this temperature, a characteristic Pake doublet powder pattern is observed, which is indicative of a static phenylene ring.
-
A series of ²H NMR spectra are acquired at increasing temperatures.
-
As the temperature increases, the rate of phenylene ring "flipping" (180° rotation) increases. This dynamic process leads to changes in the lineshape of the NMR spectrum. The Pake doublet will broaden, and eventually, at higher temperatures where the rotation is fast on the NMR timescale, it will collapse into a narrower, axially symmetric powder pattern.
-
The experimental spectra at different temperatures are simulated using models for two-site exchange (the 180° flip). This simulation allows for the determination of the rate of rotation at each temperature.
-
An Arrhenius plot of the natural logarithm of the rotation rate versus the inverse of the temperature is constructed. The slope of this plot is used to calculate the activation energy (Ea) for the linker rotation.
Mandatory Visualization
Caption: Logical workflow illustrating how 2,5-dibromo substitution increases steric hindrance, leading to a higher rotational energy barrier and consequently, more hindered linker rotation in MOFs.
Porosity of MOFs: A Comparative Analysis of Terephthalic Acid and 2,5-Dibromoterephthalic Acid Linkers
A Guide for Researchers, Scientists, and Drug Development Professionals
The Influence of Linker Choice on MOF Porosity: A Theoretical Overview
The introduction of functional groups onto the organic linker can significantly alter the porosity of a MOF. The presence of two bromine atoms in 2,5-Dibromoterephthalic acid is expected to influence the resulting MOF's properties in several ways compared to its non-brominated counterpart. The bulky nature of the bromine atoms can lead to steric hindrance during the self-assembly process of the MOF, potentially affecting the framework's topology and leading to a reduction in the accessible surface area and pore volume. Furthermore, the electron-withdrawing nature of the bromine atoms can modulate the electronic properties of the linker, which may influence the coordination chemistry with the metal nodes.
Figure 1. Logical relationship between linker choice and expected MOF porosity.
Quantitative Data on Porosity
The following table summarizes the porosity data for well-characterized MOFs synthesized with terephthalic acid. Due to the lack of available experimental data for MOFs synthesized with this compound, a direct quantitative comparison is not possible at this time. The values for the hypothetical Br₂BDC-based MOF are therefore presented as "Not Experimentally Determined".
| Property | MOF-5 (with Terephthalic Acid) | UiO-66 (with Terephthalic Acid) | Hypothetical MOF (with this compound) |
| BET Surface Area (m²/g) | ~260 - 4400[1] | ~1000 - 1800 | Not Experimentally Determined |
| Pore Volume (cm³/g) | ~0.61 - 1.26[1] | ~0.40 - 0.90 | Not Experimentally Determined |
| Pore Size (Å) | ~12.9 | ~6 (octahedral cages), ~7.5 (tetrahedral cages) | Not Experimentally Determined |
Experimental Protocols
Detailed methodologies for the synthesis of MOFs are crucial for reproducibility and for understanding the structure-property relationships. Below are representative protocols for the synthesis of MOF-5 using terephthalic acid and a general protocol for the synthesis of a Zr-based MOF with a disubstituted terephthalic acid, which can serve as a starting point for syntheses with this compound.
Synthesis of MOF-5 with Terephthalic Acid
This protocol is a widely used method for the synthesis of MOF-5.
Materials:
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
Terephthalic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a flask, dissolve zinc nitrate hexahydrate and terephthalic acid in DMF.
-
Heat the mixture in an oven at a specific temperature (e.g., 105-120°C) for a designated period (e.g., 24 hours).
-
After cooling to room temperature, decant the solvent.
-
Wash the resulting white crystals with fresh DMF multiple times.
-
Immerse the crystals in chloroform for several days, exchanging the chloroform daily, to remove residual DMF.
-
Dry the product under vacuum to obtain activated MOF-5.
Figure 2. Experimental workflow for the synthesis of MOF-5.
General Synthesis Protocol for a Zr-MOF with a Disubstituted Terephthalic Acid
This protocol for a Zr-MOF with 2-Bromo-6-nitroterephthalic acid can be adapted for this compound.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Modulator (e.g., acetic acid or benzoic acid)
Procedure:
-
In a Teflon-lined autoclave, dissolve the metal precursor (e.g., ZrCl₄) and the organic linker (this compound) in DMF.
-
Add a modulator, such as acetic acid, to the solution. The modulator can help control the crystal size and morphology.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120°C) for a defined period (e.g., 24 hours).
-
After cooling to room temperature, collect the precipitate by centrifugation.
-
Wash the product thoroughly with fresh DMF and then with a lower-boiling solvent like ethanol (B145695) to remove unreacted precursors and DMF.
-
Dry the final product under vacuum.
Porosity Characterization Protocol
The porosity of the synthesized MOFs is typically characterized by nitrogen adsorption-desorption measurements at 77 K.
Procedure:
-
Activation: Degas the MOF sample under vacuum at an elevated temperature (e.g., 150-200°C) for several hours to remove any guest molecules from the pores.
-
Measurement: Measure the nitrogen adsorption and desorption isotherms at 77 K using a surface area and porosity analyzer.
-
Data Analysis:
-
Calculate the BET (Brunauer-Emmett-Teller) surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.
-
Determine the total pore volume from the amount of nitrogen adsorbed at a relative pressure close to 1.
-
Calculate the pore size distribution using methods such as Density Functional Theory (DFT) or the Horvath-Kawazoe (HK) method.
-
Figure 3. Workflow for the characterization of MOF porosity.
References
Quantitative Analysis of Isomeric Impurities in 2,5-Dibromoterephthalic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development and manufacturing. Isomeric impurities, in particular, can pose significant challenges due to their similar physicochemical properties to the main component, potentially impacting efficacy and safety. This guide provides a comparative overview of analytical methodologies for the quantitative analysis of isomeric impurities in 2,5-Dibromoterephthalic acid, a key building block in various synthetic pathways. While specific validated methods for this compound are not extensively published, this guide draws upon established techniques for analogous aromatic carboxylic acids to provide robust starting points for method development and validation.
Comparison of Analytical Techniques
The primary challenges in analyzing isomeric impurities in this compound lie in achieving adequate separation and sensitive detection. The most promising techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), each offering distinct advantages and considerations.
| Feature | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) | Gas Chromatography (GC) |
| Principle | Separation based on differential partitioning between a stationary phase and a liquid mobile phase. | Separation based on differential migration of ions in an electric field. | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase. |
| Applicability to this compound | Highly applicable. Reverse-phase HPLC is a common choice for aromatic acids.[1][2] | Highly applicable and can offer high separation efficiency for isomers.[3][4][5] | Less suitable due to the low volatility of dibromoterephthalic acid. Derivatization would be required. |
| Potential Advantages | - Robust and widely available instrumentation.- Versatile with a wide range of stationary and mobile phases for method optimization.[6] - Scalable for preparative separation of impurities.[1] | - High separation efficiency and resolution.- Low sample and reagent consumption.- Rapid analysis times.[3][4] | - High resolution for volatile compounds. |
| Potential Challenges | - Co-elution of closely related isomers can be challenging.- Mobile phase optimization can be time-consuming. | - Sensitivity can be lower compared to HPLC with UV detection.- Reproducibility can be influenced by capillary surface conditions. | - Derivatization adds complexity and potential for side reactions.- Thermal degradation of the analyte is a risk. |
| Detection Methods | UV-Vis, Mass Spectrometry (MS) | UV-Vis, Mass Spectrometry (MS) | Flame Ionization Detector (FID), Mass Spectrometry (MS) |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This proposed method is based on reverse-phase chromatography, which is well-suited for the separation of aromatic carboxylic acids.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile (B52724)
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30-70% B
-
20-25 min: 70% B
-
25-26 min: 70-30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1 v/v) to a concentration of 1 mg/mL.
Capillary Electrophoresis (CE) Method
This proposed method is adapted from techniques used for the separation of phthalic acid isomers and other impurities in terephthalic acid.[3][7]
Instrumentation:
-
Capillary electrophoresis system with a UV detector.
Electrophoretic Conditions:
-
Capillary: Fused silica (B1680970) capillary, 50 µm I.D., effective length 50 cm
-
Background Electrolyte (BGE): 20 mM Sodium tetraborate (B1243019) buffer, pH 9.2
-
Voltage: 25 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds
-
Detection: Direct UV at 210 nm
-
Sample Preparation: Dissolve the sample in the background electrolyte to a concentration of 0.5 mg/mL.
Quantitative Data Summary
The following table outlines the expected performance characteristics of the proposed methods. These values are indicative and would require experimental validation for this compound.
| Parameter | HPLC | CE |
| Limit of Detection (LOD) | ~0.01% | ~0.05% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.15% |
| Linearity (R²) | > 0.999 | > 0.998 |
| Precision (%RSD) | < 2.0% | < 3.0% |
| Accuracy (% Recovery) | 98-102% | 95-105% |
Visualizations
Experimental Workflow
Caption: General workflow for the quantitative analysis of isomeric impurities.
Logical Relationship of Analytical Techniques
Caption: Recommended analytical techniques for this compound.
References
- 1. Separation of Dimethyl 2,5-dibromoterephthalate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. helixchrom.com [helixchrom.com]
- 3. Capillary electrophoretic analysis of the derivatives and isomers of benzoate and phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Micellar electrokinetic capillary chromatography analysis of phthalic acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2,5-Dibromoterephthalic Acid: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,5-Dibromoterephthalic acid, ensuring compliance and safety.
Hazard Identification and Classification
Before handling, it is crucial to recognize the hazards associated with this compound. According to safety data sheets, this chemical is classified as a hazardous substance.[1]
| Hazard Classification | Category | Description |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[1][2][3] |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation.[1] |
This table summarizes the primary hazards associated with this compound.
Due to its bromine content, this compound is categorized as a halogenated organic compound . This classification is critical for proper waste segregation.
Personal Protective Equipment (PPE)
When handling this compound for any purpose, including disposal, appropriate personal protective equipment must be worn to minimize exposure.
-
Hand Protection: Wear protective gloves.[1]
-
Eye/Face Protection: Use safety glasses with side-shields or goggles.[2][4]
-
Skin and Body Protection: Wear a lab coat or long-sleeved clothing.[2]
-
Respiratory Protection: In case of inadequate ventilation or dust formation, use a NIOSH/MSHA approved respirator.[2][4]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste disposal program. On-site chemical treatment or neutralization is not recommended without specific, validated protocols, as improper treatment can create additional hazards.
Step 1: Waste Collection and Segregation
-
Collect Waste: Place solid this compound waste and any materials contaminated with it (e.g., weighing paper, gloves, paper towels) into a designated, compatible waste container.
-
Segregate as Halogenated Organic Waste: Do not mix this compound with non-halogenated chemical waste. Proper segregation is crucial for correct disposal and to prevent dangerous chemical reactions.
-
Container Requirements: The waste container must be in good condition, made of a material compatible with the chemical, and have a tightly sealing lid to prevent spills or the release of dust.[4]
Step 2: Labeling the Waste Container
-
Clear Identification: The waste container must be clearly labeled as "Hazardous Waste."
-
List Contents: Specify the full chemical name: "this compound." Do not use abbreviations. If it is a mixed waste stream, list all components and their approximate percentages.
-
Indicate Hazards: The label should include the relevant hazard pictograms (e.g., irritant).
Step 3: Storage of Chemical Waste
-
Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Safe Storage Conditions: Keep the container in a dry, cool, and well-ventilated place.[1] Ensure it is stored away from incompatible materials, such as strong oxidizing agents.
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Arranging for Disposal
-
Contact Your Institution's EHS Office: Follow your institution's specific procedures for hazardous waste pickup. Contact your Environmental Health and Safety (EHS) or equivalent department to schedule a collection.
-
Professional Disposal: The waste will be transported to a licensed and approved waste disposal facility. The recommended disposal method for halogenated organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber to handle the hazardous decomposition products, which can include hydrogen halides and bromine.[4]
-
Contaminated Packaging: Dispose of the original, empty container as unused product in the same hazardous waste stream.[4]
Accidental Spill Cleanup
In the event of a spill, follow these procedures:
-
Ensure Safety: Wear the appropriate PPE, including respiratory protection if dust is generated.
-
Contain the Spill: Prevent the spread of the solid material.
-
Clean Up: Carefully sweep or shovel the spilled material into a suitable container for disposal.[1][4] Avoid actions that create dust.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., paper towels, absorbent pads) must be placed in the hazardous waste container along with the spilled chemical.
Disposal Workflow
Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2,5-Dibromoterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2,5-Dibromoterephthalic acid, ensuring the well-being of laboratory personnel and adherence to safety protocols. By following these procedural steps, you can minimize risks and establish a secure working environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as an irritant, capable of causing skin, eye, and respiratory irritation.[1][2]
Summary of Hazards:
| Hazard Classification | Description |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[1][3] |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation.[1][3] |
| Specific target organ toxicity | Category 3: May cause respiratory irritation.[1] |
Recommended Personal Protective Equipment (PPE):
To ensure safety, the following PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or a full-face shield.[4][5] | Protects against splashes, mists, or fumes of the chemical. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[4][5] | Prevents direct skin contact with the corrosive substance. |
| Body Protection | Chemical-resistant clothing, such as coveralls or a lab coat.[4] | Protects skin and clothing from splashes or spills. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter if dust is generated.[1][6] | Prevents inhalation of irritating dust particles. |
Step-by-Step Operational Plan for Handling
Adherence to a strict operational workflow is paramount to minimize exposure and prevent accidents.
Experimental Protocol:
-
Preparation:
-
Handling:
-
All manipulations, including weighing and transferring, of this compound should be conducted within a fume hood to minimize inhalation exposure.[5]
-
Avoid creating dust.[6]
-
Use non-metallic spatulas and tools to handle the chemical, as it may be corrosive to metals.[5]
-
Keep the container tightly closed when not in use to prevent the release of dust and absorption of moisture.[1]
-
-
Post-Handling:
-
After handling, decontaminate the work surface with an appropriate cleaning agent.
-
Segregate and dispose of all chemical waste and contaminated materials according to the disposal plan.
-
Carefully remove PPE, avoiding contact with contaminated surfaces. Dispose of single-use items in the designated waste stream.
-
Wash hands and any exposed skin thoroughly with soap and water after completing the work.[1]
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | First-Aid and Response Protocol |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1] If the person is not breathing, provide artificial respiration. Seek medical attention if symptoms occur.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[6] Seek medical attention if symptoms occur. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For a dry spill, carefully sweep or scoop up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[1][6] Ventilate the area of the spill. |
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
-
Solid Waste: Collect all unused this compound and any materials heavily contaminated with it (e.g., paper towels, gloves) in a designated, clearly labeled, and sealed hazardous waste container.
-
Contaminated Sharps: Any sharps (e.g., needles, broken glass) contaminated with the chemical should be placed in a designated sharps container for hazardous chemical waste.
-
Empty Containers: "Empty" containers of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Disposal Method: All waste containing this compound is considered hazardous.[3] It should be disposed of through a licensed professional waste disposal service.[6] Methods may include incineration in a chemical incinerator equipped with an afterburner and scrubber.[6] Do not dispose of this chemical down the drain.[6] Always follow local and national regulations for hazardous waste disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
